N-Isobutylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-methylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCXIVJEQLXULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063023 | |
| Record name | 1,2-Ethanediamine, N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-23-8 | |
| Record name | N1-(2-Methylpropyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isobutylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular Structure and Physicochemical Characteristics
An In-depth Technical Guide to the Core Chemical Properties of N-Isobutylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This compound, with the chemical formula C6H16N2, possesses a primary and a secondary amine interconnected by an ethylene bridge, with an isobutyl group attached to one of the nitrogen atoms. This structure imparts a unique combination of steric hindrance and flexibility, influencing its reactivity and coordination behavior.
Predicted Physicochemical Properties
The properties of this compound are predicted based on the known values of analogous compounds such as n-butylethylenediamine and isobutylamine. The branched nature of the isobutyl group is expected to influence its physical properties, for instance, by lowering the boiling point compared to its straight-chain isomer.
| Property | Predicted Value | Unit | Basis for Prediction |
| Molecular Weight | 116.20 | g/mol | |
| Boiling Point | ~155-165 | °C | Based on n-butylethylenediamine (168-170 °C) and the typical effect of isobutyl branching. |
| Density | ~0.84 | g/mL | Inferred from structurally similar amines like N-methylethylenediamine (0.85 g/mL).[1] |
| pKa1 (Primary Amine) | ~10.1 | Based on N-methylethylenediamine (pKa2: 10.15).[1] | |
| pKa2 (Secondary Amine) | ~6.9 | Based on N-methylethylenediamine (pKa1: 6.86).[1] | |
| LogP | ~0.4 | Estimated based on similar structures. |
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for forming C-N bonds. A common and efficient laboratory-scale synthesis is reductive amination.
Proposed Synthesis Workflow: Reductive Amination
A plausible and widely used method for synthesizing this compound is the reductive amination of isobutyraldehyde with ethylenediamine. This two-step, one-pot reaction typically involves the initial formation of a Schiff base, which is then reduced to the final amine product.
Caption: Proposed reductive amination synthesis workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine in a suitable solvent such as methanol.
-
Aldehyde Addition: Cool the solution in an ice bath and slowly add isobutyraldehyde dropwise while stirring. The reaction is typically monitored for the formation of the Schiff base intermediate.
-
Reduction: Once the Schiff base formation is complete, slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution.
-
Quenching and Extraction: After the reduction is complete, quench the reaction by the slow addition of water. The product is then extracted into an organic solvent like dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The predicted spectra are based on the analysis of its functional groups and the known spectra of similar molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet | 1H |
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |
| -NH-CH₂- | ~2.6 - 2.8 | Triplet | 2H |
| -CH₂-NH₂ | ~2.8 - 3.0 | Triplet | 2H |
| -NH- and -NH₂ | ~1.0 - 2.5 | Broad Singlets | 3H |
Note: The chemical shifts of N-H protons can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments.
| Carbon | Predicted Chemical Shift (ppm) |
| -C H(CH₃)₂ | ~28 - 32 |
| -CH(C H₃)₂ | ~20 - 24 |
| -NH-C H₂- | ~50 - 55 |
| -C H₂-NH₂ | ~40 - 45 |
IR Spectroscopy (Predicted)
The infrared spectrum will be characterized by absorptions corresponding to N-H and C-H bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) | The presence of two bands is characteristic of a primary amine.[2] |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (one band) | A single band is expected for the secondary amine.[2] |
| C-H Stretch (Alkyl) | 2850 - 2960 | These are typically strong and sharp absorptions.[2] |
| N-H Bend (Primary Amine) | 1590 - 1650 | A characteristic bending vibration for primary amines. |
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns would involve the cleavage of C-C and C-N bonds. A prominent fragment would likely be observed at m/z 86, resulting from the loss of an ethyl group from the isobutyl moiety.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable molecule in several areas of chemical research, particularly in coordination chemistry and as a scaffold in medicinal chemistry.
Coordination Chemistry
As a bidentate ligand, this compound can coordinate to a metal center through its two nitrogen donor atoms, forming a stable five-membered chelate ring.[3] The isobutyl group provides steric bulk that can influence the coordination geometry and reactivity of the resulting metal complex.[4] These complexes have potential applications in catalysis and materials science.
Sources
N-Isobutylethylenediamine synthesis protocols
An In-Depth Technical Guide to the Synthesis of N-Isobutylethylenediamine
This compound is a diamine featuring both a primary and a secondary amine, substituted with a versatile isobutyl group. This structure makes it a valuable intermediate and building block in various fields of chemical synthesis. The isobutyl group provides a balance of reactivity and steric hindrance, influencing the molecule's properties such as solubility, boiling point, and interaction with other molecules.[1] These characteristics make it a useful component in the synthesis of pharmaceuticals, polymers, and as a ligand in coordination chemistry.[1][2] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: An Overview
The synthesis of asymmetrically substituted ethylenediamines like this compound presents a common challenge: controlling the degree of alkylation.[3] Ethylenediamine possesses two nucleophilic nitrogen atoms, and reactions with alkylating agents can lead to a mixture of mono-alkylated, di-alkylated, and other side products. Therefore, robust synthetic strategies must prioritize selectivity. The two most effective and widely applicable methods are:
-
Reductive Amination: This is a powerful and versatile method for forming carbon-nitrogen bonds.[4] It involves the reaction of a carbonyl compound (isobutyraldehyde) with an amine (ethylenediamine) to form an imine intermediate, which is then reduced in-situ to the target amine.[5] This method offers high control and is often the preferred route.
-
Controlled Nucleophilic Alkylation: This classic approach involves reacting ethylenediamine with an isobutyl halide. However, to prevent the formation of the undesired N,N'-diisobutylethylenediamine, this strategy is best executed using a protecting group to temporarily block one of the amine functionalities.
This guide will detail the protocols for both a direct reductive amination and a more controlled, higher-yield approach using a protected ethylenediamine intermediate.
Protocol 1: Direct Reductive Amination
This one-pot procedure is valued for its efficiency and use of readily available starting materials.[6] The core principle is the initial formation of an imine between isobutyraldehyde and one of the amino groups of ethylenediamine, followed by immediate reduction.
Mechanistic Pathway and Rationale
The reaction proceeds in two distinct steps within the same pot[5]:
-
Imine Formation: The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, or imine.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[3][7] This selectivity is key to the success of the one-pot reaction. Using an excess of ethylenediamine is a crucial experimental choice to statistically favor mono-alkylation over di-alkylation.
Experimental Workflow: Reductive Amination
Caption: Workflow for Direct Reductive Amination Synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Ethylenediamine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethylenediamine (3.0 equivalents) and the chosen solvent (e.g., Methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional vacuum distillation to isolate this compound.
Protocol 2: Controlled Synthesis via a Mono-Protected Intermediate
To achieve higher yields and minimize the formation of di-substituted byproducts, a protection strategy is superior. By protecting one of the amine groups on ethylenediamine with a tert-butyloxycarbonyl (Boc) group, the reaction can be directed to occur at only the free primary amine.[9] The Boc group is stable under the reductive amination conditions and can be easily removed afterward.
Workflow for Controlled Synthesis
Caption: Workflow for Controlled Synthesis via Protection Chemistry.
Detailed Step-by-Step Protocol
Part A: Synthesis of N-Boc-ethylenediamine [9]
-
Dissolve ethylenediamine (4.0 equivalents) in a suitable solvent like dichloromethane (DCM) in a flask and cool to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over 2-3 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water (3x) to remove excess ethylenediamine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine, which can often be used without further purification.
Part B: Reductive Amination of N-Boc-ethylenediamine
-
Dissolve N-Boc-ethylenediamine (1.0 equivalent) in methanol.
-
Add isobutyraldehyde (1.1 equivalents) and stir at room temperature for 1 hour.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions at 0 °C. (Note: NaBH₄ can be used here as the Boc-protected amine is less reactive, and the imine forms readily).
-
Stir at room temperature for 12 hours.
-
Perform an aqueous work-up as described in Protocol 1 (Section 3.3, steps 7-9). The resulting product is N-Boc-N'-isobutylethylenediamine.
Part C: Deprotection
-
Dissolve the crude N-Boc-N'-isobutylethylenediamine in a solvent such as dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until TLC indicates the complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., NaOH solution) and extract the free amine into an organic solvent.
-
Dry, concentrate, and purify by fractional vacuum distillation to obtain the final high-purity product.
Comparative Analysis and Optimization
Optimizing reaction conditions involves exploring parameters like reagents, solvents, and temperature to maximize yield and purity.[10] The choice between the direct and protected routes often depends on the required scale and purity.
| Parameter | Protocol 1: Direct Reductive Amination | Protocol 2: Controlled Synthesis | Rationale & Field Insights |
| Selectivity | Moderate | High | The Boc protecting group physically blocks one amine, preventing di-alkylation.[9] |
| Yield | Lower (typically 40-60%) | Higher (typically 70-85% over 3 steps) | Direct amination always produces some di-substituted product, lowering the isolated yield of the desired mono-substituted product. |
| Number of Steps | 1 (One-pot) | 3 (Protection, Alkylation, Deprotection) | The direct method is faster and requires fewer isolation steps, making it attractive for rapid, smaller-scale synthesis. |
| Cost & Atom Economy | Higher atom economy, lower reagent cost | Lower atom economy, higher cost (Boc₂O, additional reagents/solvents) | The protected route is more expensive but is often justified by the significantly higher yield and purity, simplifying purification. |
| Scalability | Good, but purification can be challenging | Excellent, purification is more straightforward | For large-scale industrial production, the higher purity and yield from the protected route can reduce downstream processing costs, making it more economical overall. |
Modern approaches like Bayesian optimization can be employed to rapidly find the optimal conditions (e.g., temperature, concentration, catalyst loading) in a multi-dimensional reaction space, further enhancing efficiency.[11][12]
Safety and Handling
-
Ethylenediamine: Corrosive and a respiratory sensitizer. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isobutyraldehyde: Flammable liquid with an irritating odor. Handle in a fume hood away from ignition sources.
-
Sodium Borohydride / Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Quench reactions carefully and slowly.
-
Strong Acids (TFA, HCl): Highly corrosive. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound can be successfully achieved through several strategic protocols. For rapid synthesis where moderate yields are acceptable, Direct Reductive Amination offers an efficient one-pot solution. For applications demanding high purity and maximized yield, particularly on a larger scale, the Controlled Synthesis via a Mono-Protected Intermediate is the demonstrably superior methodology. The choice of protocol is a function of the specific project goals, balancing the need for speed, purity, cost, and scale.
References
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN112979501A - Synthesis method of N-BOC-ethylenediamine. (n.d.). Google Patents.
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Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. (2010). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Chemical Properties of n-Butylethylenediamine (CAS 19522-69-1). (n.d.). Cheméo. Retrieved from [Link]
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Optimization of reaction conditions for accessing N-heterocyclic enaminones. (n.d.). ResearchGate. Retrieved from [Link]
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An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. (2025). ResearchGate. Retrieved from [Link]
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Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.). Google Patents.
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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Purification of isopenicillin N synthetase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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How to protect one amine group in ethylenediamine, it's possible? (2018). ResearchGate. Retrieved from [Link]
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N-(1-Naphthyl)ethylenediamine. (n.d.). Wikipedia. Retrieved from [Link]
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Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). National Institutes of Health (NIH). Retrieved from [Link]
- JP2005289840A - Purification method of N-isopropylacrylamide. (n.d.). Google Patents.
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N-(1-Naphthyl)ethylenediamine. (2026). Grokipedia. Retrieved from [Link]
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Bayesian Optimization for Chemical Reactions. (n.d.). CHIMIA. Retrieved from [Link]
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recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved from [Link]
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Bayesian reaction optimization as a tool for chemical synthesis. (2021). The Doyle Group. Retrieved from [Link]
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Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. (2021). YouTube. Retrieved from [Link]
- CN102816071B - Synthesis method of N-ethyl ethylene diamine. (n.d.). Google Patents.
- JP5073990B2 - Process for producing N, N'-dimethylethylenediamine. (n.d.). Google Patents.
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Spectroscopic data of N-Isobutylethylenediamine (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Data of N-Isobutylethylenediamine
Abstract
This compound (CAS No. 15778-69-5) is a diamine with significant potential in coordination chemistry, synthesis of pharmaceuticals, and as an epoxy curing agent. A comprehensive understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic analysis provides the definitive fingerprint for such characterization. However, a consolidated public repository of the experimental spectroscopic data for this specific compound is notably scarce. This guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging fundamental spectroscopic principles and comparative data from its structural constituents—isobutylamine and ethylenediamine—this document serves as an authoritative reference for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Predictive Spectroscopic Analysis
The unequivocal structural confirmation of a chemical entity is the bedrock of scientific integrity. In the absence of readily available experimental spectra, a predictive approach grounded in first principles becomes an invaluable tool. This guide is structured not as a simple list of data, but as a logical workflow that demonstrates how to anticipate the spectroscopic signature of this compound. Our analysis proceeds by dissecting the molecule into its functional components, predicting the spectral contribution of each, and reassembling them to forecast the complete spectrum. This methodology not only provides a reliable benchmark for future experimental work but also deepens the user's understanding of structure-spectrum correlations.
The core structure for our analysis is:
Caption: Molecular structure of this compound with atom labeling for NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Roadmap
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. Our predictions are based on established chemical shift theory, where the local electronic environment of each nucleus determines its resonance frequency.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is defined by chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The presence of two nitrogen atoms will cause a general downfield shift for adjacent protons compared to a simple alkane.[2][3]
| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale & Causality |
| a | -NH - | 1.0 - 2.0 | 1H | Broad Singlet (s) | N-H protons often exhibit broad signals due to quadrupole broadening and chemical exchange. Their chemical shift is highly dependent on solvent and concentration.[1] |
| d | -NH₂ | 1.0 - 2.0 | 2H | Broad Singlet (s) | Similar to the secondary amine proton, but integrating to two protons. D₂O exchange would cause signals (a) and (d) to disappear, confirming their assignment. |
| b | -NH-CH₂ -CH₂- | ~2.75 | 2H | Triplet (t) | Adjacent to one nitrogen and a CH₂ group (c). Deshielded by N. Split into a triplet by the two protons on C(c). |
| c | -CH₂-CH₂ -NH₂ | ~2.65 | 2H | Triplet (t) | Adjacent to one nitrogen and a CH₂ group (b). Deshielded by N. Split into a triplet by the two protons on C(b). |
| e | -NH-CH₂ -CH- | ~2.45 | 2H | Doublet (d) | Adjacent to one nitrogen and a CH group (f). Deshielded by N. Split into a doublet by the single proton on C(f). |
| f | -CH(CH₃)₂ | ~1.70 | 1H | Nonet or multiplet (m) | Adjacent to a CH₂ group (e, 2 protons) and two CH₃ groups (g, h, 6 protons). The n+1 rule predicts a complex multiplet (nonet). |
| g, h | -CH(CH₃ )₂ | ~0.90 | 6H | Doublet (d) | Two equivalent methyl groups. Split into a doublet by the single proton on C(f). These will be the most upfield signals. |
Predicted ¹³C NMR Spectrum
In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. The chemical shifts are highly predictable based on hybridization and proximity to electronegative atoms like nitrogen.[4][5]
| Label | Assignment | Predicted δ (ppm) | Rationale & Causality |
| b | -NH-C H₂-CH₂- | ~52 | Directly bonded to a nitrogen atom, causing a significant downfield shift. |
| c | -CH₂-C H₂-NH₂ | ~44 | Directly bonded to a nitrogen atom. Slightly more shielded than C(b) due to being adjacent to a primary amine vs. a secondary amine. |
| e | -NH-C H₂-CH- | ~60 | Directly bonded to a nitrogen and part of the bulkier isobutyl group, resulting in the most downfield aliphatic carbon signal. |
| f | -C H(CH₃)₂ | ~28 | Standard branched alkane region. |
| g, h | -CH(C H₃)₂ | ~21 | Two equivalent methyl carbons, appearing as a single, strong peak in the upfield region. |
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, more scans (~512 or more) and a longer relaxation delay may be necessary.
-
Confirmatory Test (D₂O Exchange): After initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of signals attributed to N-H protons confirms their identity.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is ideal for identifying the key functional groups within the molecule based on their vibrational frequencies. For this compound, we expect to see characteristic absorptions for primary and secondary amines, as well as standard alkane C-H bonds.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation & Causality |
| 3350 - 3250 | N-H Stretch (primary amine) | Medium | The -NH₂ group will show two distinct bands in this region (symmetric and asymmetric stretches), a hallmark of a primary amine.[8][9] |
| 3350 - 3310 | N-H Stretch (secondary amine) | Weak-Medium | A single, typically weaker band corresponding to the stretching of the lone N-H bond in the secondary amine group. |
| 2960 - 2850 | C-H Stretch (alkane) | Strong | Strong absorptions from the C-H bonds in the isobutyl and ethyl groups. |
| 1650 - 1580 | N-H Bend (scissoring) | Medium | Bending vibration of the primary amine (-NH₂) group.[10] |
| 1470 - 1450 | C-H Bend (scissoring/asymmetric) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
| 1385 & 1370 | C-H Bend (gem-dimethyl) | Medium-Strong | A characteristic doublet is expected for the isobutyl group due to the two methyl groups attached to the same carbon. |
Experimental Protocol: IR Spectrum Acquisition
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.
-
Sample Application: Place one drop of neat this compound liquid directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Formula: C₆H₁₆N₂
-
Molecular Weight: 116.13 g/mol
-
Molecular Ion (M⁺•): A peak is expected at m/z = 116 . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our prediction.[11]
The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This results in a resonance-stabilized iminium cation.[12][13]
Caption: Predicted major EI-MS fragmentation pathways for this compound.
Predicted Key Fragments:
| m/z | Identity | Fragmentation Pathway |
| 116 | [M]⁺• | Molecular Ion |
| 86 | [M - CH₂NH₂]⁺ | α-cleavage at the primary amine, loss of an aminomethyl radical. This is often a very stable and abundant fragment. |
| 73 | [M - C₃H₇]⁺ | α-cleavage within the isobutyl group, loss of a propyl radical. |
| 59 | [M - C₄H₉]⁺ | α-cleavage with loss of the isobutyl radical. |
| 44 | [CH₂=NH₂]⁺ | Further fragmentation, characteristic of ethylenediamine moiety. |
| 30 | [CH₂=NH₂]⁺ | A very common fragment for primary amines, resulting from β-cleavage.[14] The mass spectrum of ethylenediamine itself shows a base peak at m/z 30.[15][16] |
The base peak (most intense peak) is likely to be at m/z 86 or m/z 30 , as these represent highly stable iminium cations. The mass spectrum for isobutylamine shows a base peak at m/z 30.[17][18]
Experimental Protocol: Mass Spectrum Acquisition
Caption: Standard workflow for GC-MS analysis.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the ideal instrument.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and induce fragmentation.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By dissecting the molecule and applying fundamental principles of NMR, IR, and MS, we have constructed a detailed and reliable forecast of its key spectral features. The tabulated data, mechanistic explanations, and standardized protocols offer an authoritative resource for researchers to confirm the identity and purity of this compound, thereby ensuring the integrity and validity of their scientific endeavors.
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Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 116-117. [Link]
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Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-765. [Link]
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Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Ethylenediamine. PubChem Compound Database. [Link]
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SpectraBase. (n.d.). Ethylenediamine. Wiley Online Library. [Link]
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National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. [Link]
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Chemexcil. (n.d.). Isobutylamine. [Link]
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National Institute of Standards and Technology. (n.d.). Isobutylamine. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]
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National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. [Link]
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ChemQuest. (2022). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate. YouTube. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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SpectraBase. (n.d.). ETHYLENEDIAMINE, DIHYDROIODIDE. Wiley Online Library. [Link]
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E. coli Metabolome Database. (2015). Ethylenediamine (ECMDB20274). [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). Prediction of 1H NMR chemical shifts using neural networks. [Link]
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National Institute of Standards and Technology. (n.d.). Isobutylamine. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
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SIELC Technologies. (n.d.). Isobutylamine. [Link]
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N-Isobutylethylenediamine: A Comprehensive Guide to Solubility in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isobutylethylenediamine (IUPAC Name: N¹-isobutyl-ethane-1,2-diamine) is a diamine with significant utility as a building block in chemical synthesis and as a curing agent. Its performance in these applications is critically dependent on its interaction with reaction media, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and safety. This guide provides a detailed examination of the physicochemical properties of this compound, a theoretical framework for predicting its solubility based on intermolecular forces, and a robust, field-proven protocol for the experimental determination of its solubility in various organic solvents. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in their work.
Physicochemical Profile and Its Influence on Solubility
The solubility of a compound is dictated by its molecular structure. This compound possesses a unique combination of features: two amine groups capable of hydrogen bonding and an isobutyl group that introduces nonpolar character.
-
Hydrogen Bonding: The presence of both primary (-NH₂) and secondary (-NH-) amine groups allows this compound to act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic and polar solvents.
-
Polarity and Basicity: The lone pair of electrons on the nitrogen atoms makes the molecule polar and imparts basic properties.[1] Consequently, it can react with acidic solvents or become protonated in the presence of acid, significantly increasing its polarity and solubility in polar media.
-
Nonpolar Character: The four-carbon isobutyl group is nonpolar (hydrophobic). This structural feature enhances the molecule's affinity for nonpolar solvents through London dispersion forces. The water solubility of amines tends to decrease as the carbon chain length increases.[1]
The balance between the polar amine functionalities and the nonpolar alkyl chain means that this compound is an amphiphilic molecule, suggesting it will exhibit a broad, but nuanced, solubility profile.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-n-Butylethylenediamine (Isomer) | Ethylenediamine (Parent Compound) |
| Molecular Formula | C₆H₁₆N₂ | C₆H₁₆N₂ | C₂H₈N₂ |
| Molecular Weight | 116.21 g/mol | 116.20 g/mol | 60.10 g/mol |
| Boiling Point | ~165 °C (Predicted) | 459.38 K (186.23 °C)[2] | 116-117 °C |
| Key Structural Features | Primary & Secondary Amine, Branched Alkyl Chain | Primary & Secondary Amine, Linear Alkyl Chain | Two Primary Amines |
| Predicted logP | ~0.5 (Predicted) | 0.335[2] | -2.05 |
Note: Experimental data for this compound is limited; some values are predicted or inferred from isomeric and parent compounds.
Theoretical Solubility Framework: "Like Dissolves Like"
The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility. This principle states that substances with similar intermolecular forces are likely to be miscible or soluble in one another. We can categorize solvents and predict the solubility of this compound accordingly.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also hydrogen bond. Strong hydrogen bonding between the solvent's hydroxyl group and the compound's amine groups is expected to lead to high solubility. The parent compound, ethylenediamine, is miscible with water and ethanol.[3][4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility is expected to be favorable due to dipole-dipole interactions, though perhaps less so than in protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The isobutyl group will interact favorably with these solvents via London dispersion forces. However, the high polarity of the diamine portion of the molecule will oppose dissolution. Therefore, solubility is expected to be limited. Ethylenediamine is only slightly soluble in ether and insoluble in benzene, a nonpolar aromatic solvent.[4]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High / Miscible | Strong hydrogen bond donor/acceptor interactions between solute and solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Moderate to High | Favorable dipole-dipole interactions. Lack of solvent H-bond donation may limit solubility compared to protic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | London Dispersion Forces | Low to Moderate | The isobutyl group promotes solubility, but the polar diamine headgroup is incompatible with the nonpolar solvent. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion Forces | Low | Significant mismatch in polarity. Energy required to break solute-solute H-bonds is not compensated by solute-solvent interactions. |
| Chlorinated | Dichloromethane, Chloroform | Dipole-Dipole, London Dispersion | Moderate | Intermediate polarity allows for some interaction with both the polar and nonpolar parts of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
Theoretical predictions require experimental validation. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a solvent. This self-validating system ensures accuracy through careful control of variables and precise analytical measurement.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for obtaining reproducible results.
-
Establishing Equilibrium: Vigorous mixing for an extended period (24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation (or phase separation), representing the true solubility limit.
-
Centrifugation: This step is crucial for cleanly separating the undissolved solute from the saturated solvent phase without altering the equilibrium by temperature changes during filtration.
-
Analytical Quantification: Direct measurement of the solute concentration in the saturated solution via a calibrated method like Gas Chromatography (GC) provides far greater accuracy than simple gravimetric analysis, which can be prone to errors from solvent evaporation.
Workflow for Solubility Determination
Caption: Isothermal Equilibrium Method Workflow.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the solvent of interest to create solutions of known concentrations.
-
Analyze these standards using a suitable, validated Gas Chromatography (GC) method to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
To a series of 10 mL glass vials with PTFE-lined screw caps, add approximately 5 mL of the desired organic solvent.
-
Add this compound dropwise until a distinct second phase (undissolved solute) is clearly visible. This ensures that the solvent is saturated. An excess is critical.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials vigorously for 24 to 48 hours.
-
-
Phase Separation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow coarse droplets to settle.
-
Transfer the vials to a centrifuge and spin at a high speed (e.g., 5000 x g) for 15 minutes to pellet any remaining undissolved solute.
-
-
Analysis:
-
Immediately after centrifugation, carefully open the vial and use a pipette to withdraw an accurate volume (e.g., 1.00 mL) of the clear, saturated supernatant. Take care not to disturb the bottom layer.
-
Transfer the aliquot to a volumetric flask and dilute with the appropriate solvent to a concentration that falls within the linear range of your GC calibration curve.
-
Inject the diluted sample into the GC and record the peak area.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
Express solubility in desired units (e.g., g/100 mL, mol/L).
-
Data Presentation and Interpretation
Quantitative data should be compiled into a clear, comparative format. Researchers can use the following template to record their experimentally determined values.
Table 3: Quantitative Solubility of this compound at 25°C (Experimental Data Template)
| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | Record Data Here | Record Data Here | e.g., Miscible, exothermic |
| Ethanol | Polar Protic | Record Data Here | Record Data Here | |
| Water | Polar Protic | Record Data Here | Record Data Here | |
| Acetonitrile | Polar Aprotic | Record Data Here | Record Data Here | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Record Data Here | Record Data Here | |
| Dichloromethane | Chlorinated | Record Data Here | Record Data Here | |
| Toluene | Nonpolar Aromatic | Record Data Here | Record Data Here | |
| n-Hexane | Nonpolar Aliphatic | Record Data Here | Record Data Here | e.g., Biphasic, low solubility |
Safety and Handling Considerations
This compound and its isomer N-n-Butylethylenediamine are corrosive materials that can cause severe skin burns and eye damage.[6][7] Inhalation of vapors may cause respiratory irritation. It is also a flammable liquid.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[6]
Always consult the most current Safety Data Sheet (SDS) for the specific chemical being used before beginning any experimental work.[6][7]
Conclusion
This compound is an amphiphilic molecule with a solubility profile governed by the interplay of its polar hydrogen-bonding amine groups and its nonpolar isobutyl chain. It exhibits high solubility in polar protic solvents, moderate to high solubility in polar aprotic and chlorinated solvents, and limited solubility in nonpolar aliphatic and aromatic solvents. While theoretical principles provide a strong predictive foundation, precise quantitative data for specific applications must be determined experimentally. The robust protocol provided in this guide offers a reliable method for generating high-quality solubility data, enabling researchers to optimize reaction conditions, develop stable formulations, and ensure safe handling in the laboratory and beyond.
References
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Navigating the Acquisition of N-Isobutylethylenediamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical yet often challenging step in the innovation pipeline. This in-depth technical guide addresses the commercial availability of N-Isobutylethylenediamine, a molecule of interest for various synthetic applications. This guide clarifies the nomenclature, explores the commercial landscape, and provides actionable scientific protocols for its synthesis, purification, and analysis, empowering research teams to secure this valuable building block.
Defining the Target: N-Isobutyl-1,2-ethanediamine
To ensure clarity, this guide focuses on the specific isomer N-isobutyl-1,2-ethanediamine , with the following structure:
Chemical Structure:
Molecular Formula: C6H16N2 IUPAC Name: N1-isobutyl-ethane-1,2-diamine
It is crucial to specify this isomer in any inquiry or synthesis plan, as the term "this compound" can be ambiguous.
The Commercial Landscape: A Path to Acquisition
A thorough investigation of the current market reveals that N-isobutyl-1,2-ethanediamine is not a readily available, off-the-shelf chemical from major suppliers. It is not typically listed in standard chemical catalogs with specific product numbers, purities, and pricing.
The primary route for obtaining N-isobutyl-1,2-ethanediamine is through custom synthesis . Several chemical manufacturing organizations specialize in the production of non-catalog compounds for research and development purposes.
Table 1: Potential Custom Synthesis Providers
| Company Name | Region of Operation | Key Strengths |
| VUP, a.s.[1] | Europe | Expertise in non-catalogue fine chemicals and complex intermediates.[1] |
| Enamine[2] | Europe (Germany) | Deep knowledge in synthetic organic chemistry and modern methodologies.[2] |
| Otava Chemicals[3] | North America & Europe | Over 20 years of experience in custom synthesis with competitive pricing.[3] |
| SYNTHON Chemicals[4] | Europe (Germany) | DIN ISO 9001 certified contract production from lab to pilot scale.[4] |
| GalChimia[5] | Europe (Spain) | Leading Spanish company in custom synthesis and contract research.[5] |
| Fine Chemicals Inc.[6] | Global | Offices in Canada, USA, Europe, China, and India, specializing in specialty and fine chemicals.[6] |
| Austin Chemical, Inc.[7] | North America | Long-standing representative for sourcing and procurement of fine chemicals.[7] |
| Oakwood Chemical[8] | North America (USA) | Manufacturing facility with an emphasis on fluorine & sulfur compounds and custom synthesis.[8] |
When approaching these providers, a clear communication of the required quantity, purity, and desired analytical data is essential for an accurate quotation and successful synthesis.
De Novo Synthesis: A Practical Approach
For laboratories equipped for organic synthesis, preparing N-isobutyl-1,2-ethanediamine in-house is a viable alternative. The synthesis of N-alkylethylenediamines can be achieved through established methodologies.[9] Two common and effective strategies are reductive amination and direct N-alkylation.
Synthetic Protocol 1: Reductive Amination of Isobutyraldehyde with Ethylenediamine
This one-pot procedure is an efficient method for the selective mono-N-alkylation of a primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (2.0 equivalents) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add isobutyraldehyde (1.0 equivalent) dropwise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture back to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, controlling any effervescence.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add an aqueous solution of sodium hydroxide (e.g., 1M) to basify the mixture. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isobutyl-1,2-ethanediamine.
Causality Behind Experimental Choices:
-
Using an excess of ethylenediamine helps to minimize the formation of the dialkylated product.
-
The initial low temperature for the addition of the aldehyde and the reducing agent helps to control the exothermic nature of the reactions and improve selectivity.
-
The choice of a mild reducing agent like sodium borohydride is crucial for the selective reduction of the imine in the presence of the aldehyde.
Caption: Reductive Amination Workflow.
Synthetic Protocol 2: Direct N-Alkylation of Ethylenediamine with Isobutyl Halide
This method involves the direct reaction of ethylenediamine with an isobutyl halide. Controlling the stoichiometry is critical to favor the mono-alkylated product.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (3.0-5.0 equivalents) in a suitable solvent like acetonitrile or ethanol. Add a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 equivalents).
-
Addition of Alkylating Agent: Heat the mixture to a gentle reflux. Slowly add isobutyl bromide or isobutyl chloride (1.0 equivalent) dropwise over 1-2 hours.
-
Reaction and Monitoring: Maintain the reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue will contain the desired product, unreacted ethylenediamine, and potentially some di-substituted product. This mixture will require purification by fractional distillation.
Causality Behind Experimental Choices:
-
A significant excess of ethylenediamine is used to statistically favor the mono-alkylation of the isobutyl halide.
-
The use of a base like potassium carbonate neutralizes the hydrohalic acid formed during the reaction, preventing the formation of amine salts which would be unreactive.
-
Refluxing provides the necessary activation energy for the nucleophilic substitution reaction.
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A Senior Application Scientist's Guide to Purity Specifications for N-Isobutylethylenediamine in Research
Introduction: The Role of N-Isobutylethylenediamine in Scientific Advancement
This compound (IBEDA) is a diamine building block that serves as a crucial intermediate in the synthesis of more complex molecules. Its utility is particularly pronounced in the realms of pharmaceutical development and materials science. In drug discovery, the structural motif of IBEDA is incorporated into various candidate molecules to modulate properties such as solubility, basicity, and receptor binding affinity.[1][2][3][4][5] The integrity of research outcomes, especially in drug development where minute quantities of impurities can have significant biological effects, is directly contingent on the purity of such starting materials. This guide provides an in-depth technical framework for establishing and verifying the purity of this compound, ensuring the reliability and reproducibility of scientific research.
The Imperative of Purity: Why Trace Impurities Matter
In any synthetic workflow, the purity of a starting reagent is paramount. For a versatile building block like this compound, impurities can compromise research at multiple stages. They can lead to unforeseen side reactions, reduce the yield of the desired product, and introduce contaminants that are difficult to separate in later steps. In the context of drug development, an unidentified impurity originating from a starting material can manifest as a significant toxicological concern in the final active pharmaceutical ingredient (API).[6][7][8][9] Regulatory bodies such as those following the International Conference on Harmonisation (ICH) guidelines mandate strict control over impurities in new drug substances.[6][10] Therefore, a multi-faceted analytical approach to purity verification is not merely a quality control measure but a foundational component of scientific integrity.
Anticipating Contaminants: Potential Impurities in this compound
Understanding the potential impurities is the first step toward developing a robust analytical control strategy. Impurities in this compound can typically be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route used to manufacture IBEDA. They may include:
-
Unreacted Starting Materials: Residual isobutylamine or ethylenediamine.
-
Byproducts: Products of over-alkylation (e.g., N,N'-diisobutylethylenediamine) or other side reactions.
-
Reagents and Solvents: Residual chemicals used during synthesis and purification.
-
-
Degradation Products: Amines can be susceptible to oxidation and degradation upon exposure to air, light, or elevated temperatures.
-
Water: As a hygroscopic substance, IBEDA can absorb atmospheric moisture, which can interfere with moisture-sensitive reactions.
The following diagram illustrates the relationship between impurity types and the recommended analytical techniques for their detection.
Caption: Relationship between impurity types and analytical methods.
The Analytical Arsenal: A Multi-Technique Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute using different physical principles—to ensure comprehensive characterization.
Gas Chromatography (GC) for Volatile Components
Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The principle is simple: the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The area of the resulting peak is proportional to the concentration of the compound.[11][12][13][14] This method is ideal for quantifying the main component and detecting volatile impurities such as residual starting materials or certain process byproducts.[15]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
Expertise & Experience: While GC is powerful, it may not detect non-volatile or thermally labile impurities. HPLC serves as an essential orthogonal technique.[16] this compound lacks a strong UV chromophore, making direct UV detection insensitive. The solution is pre-column derivatization, where a UV-active or fluorescent tag is attached to the amine molecules.[17][18] Reagents like dansyl chloride react with primary and secondary amines to yield derivatives that are easily detected by a UV or fluorescence detector, allowing for sensitive quantification of the main component and detection of related, less volatile impurities.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation and identity confirmation.[20][21] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.[22] The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum confirm the presence of isobutyl and ethylenediamine moieties and their connectivity. Crucially, NMR can detect impurities that might co-elute with the main peak in chromatographic methods, as they would present their own unique set of signals.[23][24]
Establishing Purity Specifications
For a research chemical not intended for direct human use, formal specifications may not be mandated by regulatory bodies. However, for ensuring high-quality, reproducible research, especially in drug discovery, establishing internal specifications is critical. The following table outlines typical specifications for a high-purity grade of this compound.
| Parameter | Specification | Recommended Method | Justification |
| Appearance | Clear, colorless liquid | Visual Inspection | Provides a basic check for gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Confirms the molecular structure is correct.[23][24] |
| Assay (Purity) | ≥ 99.0% | GC-FID (Area %) | Quantifies the main component against volatile impurities.[11] |
| Individual Impurity | ≤ 0.2% | GC-FID, HPLC-UV | Controls any single known or unknown impurity. |
| Total Impurities | ≤ 1.0% | GC-FID, HPLC-UV | Controls the overall level of process and degradation impurities. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Prevents interference in moisture-sensitive reactions. |
Experimental Protocols: A Self-Validating Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of an this compound sample.
Caption: Comprehensive analytical workflow for IBEDA purity verification.
Protocol 1: Purity by Gas Chromatography (GC-FID)
Objective: To determine the assay of this compound and quantify volatile impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector.
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Autosampler vials.
-
Solvent: Dichloromethane (DCM) or Methanol, HPLC grade.
Procedure:
-
Sample Preparation: Accurately prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
GC Instrument Conditions:
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization method:
-
% Purity = (Area of IBEDA Peak / Total Area of All Peaks) x 100
-
Trustworthiness Check: The method's reliability is confirmed by observing a sharp, symmetrical peak for the main component and good resolution from any impurity peaks. The stable baseline indicates a clean system.[11]
Protocol 2: Orthogonal Purity by HPLC with Dansyl Chloride Derivatization
Objective: To provide an orthogonal purity value and detect less volatile impurities.
Instrumentation & Consumables:
-
HPLC system with UV Detector.
-
Reversed-Phase Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Reagents: Dansyl Chloride, Sodium Bicarbonate, Acetonitrile (ACN), Water (HPLC grade).
Procedure:
-
Derivatization Reagent: Prepare a Dansyl Chloride solution (e.g., 5 mg/mL in ACN).
-
Buffer Preparation: Prepare a 100 mM Sodium Bicarbonate buffer (pH ~9).
-
Sample Derivatization: a. To 100 µL of a 0.1 mg/mL solution of IBEDA in ACN, add 200 µL of the bicarbonate buffer. b. Add 200 µL of the Dansyl Chloride solution. c. Vortex the mixture and heat at 60°C for 30 minutes in the dark. d. Cool to room temperature. The sample is ready for injection.
-
HPLC Instrument Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Injection: Inject 10 µL of the derivatized sample.
-
Data Analysis: Calculate purity using area normalization as described for the GC method.
Trustworthiness Check: Successful derivatization is confirmed by the presence of a strong peak for the dansylated IBEDA. This method is validated by its ability to separate the main peak from potential impurities that may not be resolved by GC.[19]
Protocol 3: Identity by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation & Consumables:
-
NMR Spectrometer (≥400 MHz recommended).
-
5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis:
-
Confirm the presence of signals corresponding to the isobutyl group (doublet for methyls, multiplet for the methine, doublet for the CH₂) and the ethylenediamine backbone (triplet-like signals for the two CH₂ groups).
-
Verify that the integration of the peaks corresponds to the number of protons in each environment (e.g., 6H for the methyls, 1H for the methine, etc.).
-
Examine the spectrum for any unexpected signals, which would indicate the presence of impurities.
-
Trustworthiness Check: The acquired spectrum should match reference spectra for this compound. The absence of significant unassigned signals provides high confidence in the sample's identity and purity from a structural standpoint.[21][22]
Conclusion
References
- CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google P
- determination of n-butanol and isobutanol in gasoline using gas chrom
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Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass spectrometry reviews, 18(3-4), 187–279. (URL: [Link])
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Guidance 18: Impurities in drug substances and drug products - Therapeutic Goods Administration (TGA). (2013). (URL: [Link])
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Attached Nitrogen Test by 13 C– 14 N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - ResearchGate. (URL: [Link])
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Impurities in Oligonucleotide Drug Substances and Drug Products | Request PDF - ResearchGate. (URL: [Link])
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Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PMC - PubMed Central. (URL: [Link])
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Dorn, R. W., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 59(15), 6015-6020. (URL: [Link])
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH. (URL: [Link])
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Varma, M. V., et al. (2020). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 19(7), 463-477. (URL: [Link])
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Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003). (URL: [Link])
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (2024). (URL: [Link])
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New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC - NIH. (2025). (URL: [Link])
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isobutene n25 (eiga076-albnl / p0620) - Sweden - Air Liquide Safety Data Sheets. (URL: [Link])
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Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride - Carl ROTH. (2024). (URL: [Link])
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])
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Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration - NIH. (URL: [Link])
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. (2024). (URL: [Link])
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A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance - PMC - NIH. (URL: [Link])
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MacKenzie, S. L., & Tenaschuk, D. (1974). Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters. Journal of chromatography, 97(1), 19–24. (URL: [Link])
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Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (URL: [Link])
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Recent developments in the application of immobilized artificial membrane (IAM) chromatography to drug discovery - PubMed. (2024). (URL: [Link])
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HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE - OENO One. (URL: [Link])
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Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems - Agilent. (URL: [Link])
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Methodological & Application
Application Notes and Protocols: N-Isobutylethylenediamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of N-Isobutylethylenediamine as a Ligand
N-substituted ethylenediamines represent a cornerstone in the edifice of coordination chemistry, offering a versatile bidentate scaffold that readily forms stable five-membered chelate rings with a diverse array of metal ions. Within this class of ligands, this compound emerges as a ligand of significant interest. The presence of an isobutyl group on one of the nitrogen atoms introduces a moderate steric hindrance that can profoundly influence the coordination geometry, stability, and subsequent reactivity of its metal complexes. This steric profile, intermediate between less hindered N-alkylethylenediamines and bulkier analogues, allows for a nuanced tuning of the electronic and steric environment around the metal center.
These application notes provide a comprehensive technical guide for researchers exploring the coordination chemistry of this compound. We will delve into detailed protocols for the synthesis of the ligand itself, followed by the preparation of its representative transition metal complexes. Furthermore, we will explore the key characterization techniques and discuss potential applications in the burgeoning fields of catalysis and medicinal chemistry, drawing upon established principles and analogous systems.
PART 1: Ligand Synthesis - A Practical Approach
The synthesis of asymmetrically substituted ethylenediamines like this compound requires a strategic approach to control the degree of alkylation. A common and effective method involves the reductive amination of a suitable aldehyde with ethylenediamine.
Protocol: Synthesis of this compound
This protocol outlines a two-step procedure for the synthesis of this compound via reductive amination.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isobutyraldehyde (1.0 equivalent) dropwise to the cooled solution while stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the complete addition of the aldehyde, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of the imine intermediate can be monitored by techniques such as Thin Layer Chromatography (TLC).
Step 2: Reduction of the Imine
-
Cool the reaction mixture containing the imine back to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield the pure ligand.
Caption: Generalized workflow for the synthesis of this compound.
PART 2: Synthesis of Metal Complexes
This compound acts as a bidentate ligand, coordinating to metal centers through the lone pairs on its two nitrogen atoms to form a stable five-membered chelate ring. The following are generalized protocols for the synthesis of representative transition metal complexes.
Protocol: Synthesis of a Dichloro(this compound)copper(II) Complex
-
Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 equivalent) in ethanol.
-
In a separate flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Slowly add the ligand solution to the stirred solution of the copper salt at room temperature. A color change and the formation of a precipitate are typically observed.
-
Stir the reaction mixture for 2-3 hours at room temperature to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting complex in a desiccator over anhydrous calcium chloride.
Protocol: Synthesis of a Dichloro(this compound)nickel(II) Complex
-
Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 equivalent) in a minimal amount of ethanol. Anhydrous nickel(II) chloride can also be used for reactions in anhydrous solvents.[1][2]
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add the ligand solution dropwise to the stirring nickel salt solution at room temperature. A color change is expected.
-
Reflux the reaction mixture for 4-6 hours. Nickel(II) can be less efficient than copper(II) in complexation, and heating may be necessary to drive the reaction to completion.[1][2]
-
Allow the solution to cool to room temperature, which may induce precipitation. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol: Synthesis of a Dichloro(this compound)platinum(II) Complex
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 equivalent) in deionized water.
-
In a separate flask, dissolve this compound (1.0 equivalent) in deionized water.
-
Slowly add the ligand solution to the K₂[PtCl₄] solution with constant stirring at room temperature. Protect the reaction mixture from light to prevent potential photo-induced side reactions.
-
A color change and the formation of a precipitate are expected over time. Stir the reaction mixture for 24-48 hours to ensure the reaction goes to completion.
-
Collect the solid product by filtration.
-
Wash the precipitate thoroughly with cold water, followed by ethanol and diethyl ether.
-
Dry the complex in a vacuum desiccator.
Caption: Generalized workflow for the synthesis of metal complexes with this compound.
PART 3: Characterization of Metal Complexes
A suite of analytical techniques is essential to confirm the formation of the desired coordination complexes and to elucidate their structural and electronic properties.
| Technique | Expected Observations and Interpretation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Shift of N-H stretching and bending vibrations to lower frequencies upon coordination to the metal center. - Appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to M-N stretching vibrations, providing direct evidence of coordination.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes, e.g., Pt(II)) | - ¹H NMR: Downfield shift of the signals for the protons on the ethylenediamine backbone and the isobutyl group upon coordination. - ¹³C NMR: Similar downfield shifts for the carbon atoms. - ¹⁹⁵Pt NMR: A characteristic chemical shift confirming the platinum oxidation state and coordination environment.[5] |
| UV-Visible Spectroscopy | - Appearance of d-d transitions in the visible region for colored transition metal complexes (e.g., Cu(II), Ni(II)). The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral, square planar).[3][6] |
| Elemental Analysis (C, H, N) | - The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
| Molar Conductivity Measurements | - Measurement of the molar conductivity in a suitable solvent (e.g., DMF, DMSO) helps to determine whether the anionic ligands (e.g., chloride) are coordinated to the metal center or act as counter-ions.[7] |
| Magnetic Susceptibility | - For paramagnetic complexes (e.g., Cu(II), Ni(II) in octahedral geometry), measurement of the magnetic moment can help determine the number of unpaired electrons and thus the electronic configuration and geometry of the metal center.[6] |
| X-ray Crystallography | - Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
PART 4: Applications in Catalysis and Drug Development
While specific research on this compound complexes is emerging, the well-established activities of related N-substituted ethylenediamine complexes suggest promising applications.
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of these complexes is often influenced by the steric and electronic properties of the ligands.[8][9]
-
Oxidation Reactions: Copper(II) complexes of N-substituted ethylenediamines have demonstrated catalytic activity in various oxidation reactions. The isobutyl group in this compound can modulate the redox potential of the copper center and influence substrate accessibility, potentially leading to selective oxidation of alcohols or phenols.
-
Polymerization and Oligomerization: Nickel(II) complexes with chelating nitrogen ligands are known to be active catalysts for ethylene oligomerization and polymerization.[10][11] The steric bulk of the isobutyl group could influence the chain growth and termination steps, thereby affecting the molecular weight and branching of the resulting polymers.
The potential catalytic cycle would likely involve the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, insertion, and reductive elimination to yield the product and regenerate the catalyst.
Drug Development: Anticancer Agents
Platinum-based drugs are a cornerstone of cancer chemotherapy.[1][12] The development of new platinum complexes with improved efficacy and reduced side effects is an active area of research.
-
Mechanism of Action: Similar to cisplatin, a platinum(II) complex of this compound, such as [Pt(this compound)Cl₂], is expected to act as a prodrug. Inside the cell, where the chloride concentration is lower, the chloride ligands can be hydrolyzed, allowing the platinum center to bind to the nitrogen atoms of purine bases on DNA, primarily forming intrastrand crosslinks. This distortion of the DNA helix inhibits replication and transcription, ultimately leading to apoptosis in cancer cells.
-
Modulating Activity: The isobutyl group can influence the lipophilicity of the platinum complex, which in turn affects its cellular uptake. Increased lipophilicity can lead to enhanced passive diffusion across the cell membrane. Furthermore, the steric bulk of the isobutyl group may alter the kinetics of DNA binding and the types of DNA adducts formed, potentially leading to a different spectrum of activity and overcoming resistance mechanisms associated with existing platinum drugs.[13][14]
| Complex Type | Potential Application | Rationale based on Analogous Systems |
| Copper(II)-N-Isobutylethylenediamine | Catalytic Oxidation | N-substituted ethylenediamine copper complexes are known catalysts for oxidation reactions.[15] |
| Nickel(II)-N-Isobutylethylenediamine | Ethylene Oligomerization/Polymerization | Nickel complexes with N,N-donor ligands are active catalysts for these processes.[10] |
| Platinum(II)-N-Isobutylethylenediamine | Anticancer Agent | Substituted ethylenediamine platinum complexes are extensively studied for their cytotoxic properties.[13][14] |
Safety and Handling
This compound, like other aliphatic amines, should be handled with appropriate safety precautions. It is expected to be corrosive and may cause skin and eye burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound presents a compelling ligand scaffold for the development of novel coordination compounds. Its intermediate steric profile offers a valuable tool for fine-tuning the properties of metal complexes. The protocols and application frameworks detailed in these notes, derived from established chemical principles and studies on analogous systems, provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in catalysis and drug development. Further investigation into the specific properties and reactivities of this compound complexes will undoubtedly contribute to the advancement of these important scientific fields.
References
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- Synthesis and Characterization of Nickel(II) complexes of n-Butyl – and iso-Butyldicyandiamide in presence of alcohols. Seventh Sense Research Group Journals, 3(2), 238-242. (2016).
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Investigating the anticancer properties of the two new platinum complexes with iso- and tert-pentylglycine by the DFT, molecular docking, and ADMET assessment and experimental confirmations. ResearchGate. (2021). [Link]
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Property evaluation of two anticancer candidate platinum complexes with N-isobutyl glycine ligand against human colon cancer. PubMed, 35829930. (2022). [Link]
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Synthesis, structure, and magnetic properties of two new ferromagnetic/antiferromagnetic one-dimensional nickel(II) complexes. Magnetostructural correlations. PubMed, 10841785. (2000). [Link]
- Process for synthesizing N,N-diisopropyl ethylenediamine.
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Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. PubMed Central, PMC8300902. (2021). [Link]
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Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate. PubMed, 20563914. (2010). [Link]
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Advancements in the Use of Platinum Complexes as Anticancer Agents. PubMed, 33472531. (2021). [Link]
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Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. National Institutes of Health. (2014). [Link]
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Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. PubMed Central, PMC8655848. (2021). [Link]
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Electronic spectral data of the complexes. ResearchGate. (2025). [Link]
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Synthesis of Macrocyclic Complexes of Nickel(II). La Salle University. (n.d.). [Link]
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Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. PubMed Central, PMC6503463. (2019). [Link]
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Preparation and Isolation of Complexes. The Chemistry of Coordination Complexes and Transition Metals. (n.d.). [Link]
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The catalytic activity of the transition metals and their compound is ascribed to:. Allen Career Institute. (n.d.). [Link]
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Calculation of catalytic activity of transition metal complexes. ResearchGate. (2025). [Link]
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6: Preparation of Structural Isomers of a Metal Complex (Experiment). Chemistry LibreTexts. (2025). [Link]
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Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. MDPI. (2023). [Link]
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Structural Elucidation of Some Coordination Compounds with Reference to Thermal Studies. IJIRT Journal. (2020). [Link]
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Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. PubMed Central, PMC6630248. (2019). [Link]
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Electronic spectra and magnetic moment values of the complexes. ResearchGate. (2025). [Link]
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Electronic spectral/Magnetic moment data for the ligands and complexes. ResearchGate. (n.d.). [Link]
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Synthesis and characterization of novel nickel(II) complexes bearing N,P ligands and their catalytic activity in ethylene oligomerization. ResearchGate. (2025). [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PubMed Central, PMC1048804. (2025). [Link]
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The synthesis and application of novel Ni(II) N-alkyl dipyridylaldiminato complexes as selective ethylene oligomerisation catalysts. PubMed, 24848302. (2014). [Link]
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Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. (2020). [Link]
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Preparation, characterization and kinetic study of metal complexes derived from N5 acyclic ligand. International Scholars Journals. (n.d.). [Link]
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Synthesis of Metal Complexes with N-Isobutylethylenediamine: An Application Note for Researchers
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the N-Isobutylethylenediamine ligand. Designed for researchers in coordination chemistry, materials science, and drug development, this document offers detailed protocols and explains the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of N-Substituted Ethylenediamines
N-substituted ethylenediamines are a versatile class of bidentate ligands that form stable complexes with a wide array of transition metals.[1] The presence of both a primary and a secondary amine allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The nature of the N-substituent, in this case, an isobutyl group, introduces specific steric and electronic effects that can influence the geometry, stability, and reactivity of the resulting metal complex. These tailored properties are of significant interest in the development of novel catalysts, antimicrobial agents, and therapeutics.[2][3][4]
Metal complexes derived from these ligands have shown promise in diverse fields. For instance, copper complexes with ethylenediamine derivatives have been explored as catalysts in various organic transformations, including the autoxidation of phenols.[2] Nickel(II) complexes with diamine ligands have demonstrated notable antifungal activity against pathogenic Candida strains.[3] Furthermore, platinum(II) complexes incorporating substituted ethylenediamines are a cornerstone of research into new anticancer agents, aiming to expand the therapeutic window and overcome resistance associated with drugs like cisplatin.[4][5]
Synthesis of the this compound Ligand
The synthesis of asymmetrically N-substituted ethylenediamines requires a strategic approach to prevent polysubstitution. The following protocol is adapted from established methods for the synthesis of similar N-alkylated ethylenediamines, employing a two-step process involving the Gabriel synthesis followed by hydrazinolysis.[6]
Protocol 1: Synthesis of N-(2-Phthalimidoethyl)isobutylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-bromoethyl)phthalimide (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Isobutylamine: To this solution, add isobutylamine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product, N-(2-phthalimidoethyl)isobutylamine, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend N-(2-phthalimidoethyl)isobutylamine (1 equivalent) in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. During this time, the phthaloyl group is cleaved, and phthalhydrazide precipitates as a white solid.
-
Isolation: Cool the reaction mixture and remove the phthalhydrazide by filtration.
-
Purification: The filtrate contains the desired this compound. Acidify the filtrate with hydrochloric acid to form the hydrochloride salt, which can be isolated by evaporation of the solvent. The free diamine can be obtained by neutralization with a base followed by extraction and distillation under reduced pressure.
Synthesis of Metal Complexes with this compound
The following are generalized protocols for the synthesis of copper(II), nickel(II), and platinum(II) complexes with this compound, based on established procedures for similar ligands.
Synthesis of Dichloro(this compound)copper(II)
This protocol is adapted from the general synthesis of copper(II) diamine complexes.
-
Preparation of Solutions: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in ethanol in a beaker. In a separate flask, dissolve this compound (1 equivalent) in ethanol.
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature. A color change and the formation of a precipitate are typically observed.
-
Reaction: Stir the reaction mixture for 1-2 hours at room temperature to ensure complete complexation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with small portions of cold ethanol, followed by diethyl ether to facilitate drying.
-
Drying: Dry the complex in a desiccator over anhydrous calcium chloride.
Synthesis of Tris(this compound)nickel(II) Perchlorate
This protocol is based on the well-established synthesis of tris(ethylenediamine)nickel(II) complexes.[7]
-
Preparation of Solutions: Dissolve nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (1 equivalent) in water to create a concentrated solution. In a separate container, prepare an aqueous solution of this compound (3 equivalents).
-
Complexation: Slowly add the this compound solution to the nickel(II) nitrate solution with stirring. A color change from green to violet indicates the formation of the tris-chelated complex.[7]
-
Precipitation: In a separate beaker, dissolve an excess of ammonium perchlorate in hot water. Add this hot solution to the violet nickel complex solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the ₂ complex.
-
Isolation and Washing: Collect the violet crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by ethanol and then diethyl ether.
-
Drying: Dry the product in a desiccator. Safety Note: Perchlorate salts of metal complexes with organic ligands can be energetic and potentially explosive upon heating or shock.[7] Handle with appropriate care.
Synthesis of Dichloro(this compound)platinum(II)
This protocol is adapted from the synthesis of cisplatin analogs with substituted ethylenediamines.[4]
-
Preparation of the Platinum Precursor: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1 equivalent) in deionized water.
-
Complexation: In a separate flask, dissolve this compound (1 equivalent) in deionized water. Slowly add the ligand solution to the K₂[PtCl₄] solution with stirring in the dark.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, protected from light, to allow for the slow substitution of the chloride ligands. A yellow precipitate of the [Pt(this compound)Cl₂] complex will form.
-
Isolation and Purification: Collect the yellow solid by filtration, wash with cold water, then ethanol, and finally diethyl ether.
-
Drying: Dry the complex in a vacuum desiccator.
Characterization of the Synthesized Complexes
The successful synthesis and structural features of the metal complexes can be confirmed using a variety of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the N-H groups of the ligand to the metal center. | A shift in the N-H stretching and bending vibrations to lower frequencies upon coordination. The appearance of new bands in the far-IR region corresponding to M-N stretching vibrations. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex, which are indicative of the coordination geometry. | For d-block metals like Cu(II) and Ni(II), characteristic d-d transition bands will be observed. The position and intensity of these bands provide information about the ligand field strength and the geometry of the complex (e.g., octahedral, square planar). |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the ligand and confirm its presence in the diamagnetic complexes (e.g., Pt(II)). | Shifts in the proton and carbon signals of the isobutyl and ethylenediamine moieties upon coordination. For platinum complexes, ¹⁹⁵Pt satellites can be observed, providing further structural information. |
| Elemental Analysis (CHN) | To determine the empirical formula of the synthesized complexes. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed molecular formula. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes in solution. | Non-electrolytic complexes (e.g., [Cu(ligand)Cl₂], [Pt(ligand)Cl₂]) will have low molar conductivity values, while ionic complexes (e.g., ₂) will exhibit high molar conductivity.[8] |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and overall geometry. | Provides a precise three-dimensional model of the complex, confirming the coordination of the ligand and the geometry around the metal center. |
Potential Applications
The metal complexes of this compound are expected to exhibit interesting biological and catalytic properties, drawing parallels from structurally similar compounds.
-
Catalysis: The copper(II) complex, with its coordinatively unsaturated potential, could be investigated as a catalyst for oxidation reactions, such as the aerobic oxidation of phenols and alcohols.[2] The steric bulk of the isobutyl group may influence the substrate selectivity of the catalyst.
-
Antimicrobial Agents: Nickel(II) complexes of diamines have shown promising antifungal activity.[3] The prepared nickel complex should be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel antimicrobial agent. The increased lipophilicity due to the isobutyl group may enhance its ability to permeate microbial cell membranes.[9]
-
Anticancer Drug Development: Platinum(II) complexes are a cornerstone of cancer chemotherapy.[10] The introduction of the N-isobutyl-substituted ethylenediamine ligand could modulate the complex's solubility, cellular uptake, and DNA binding properties, potentially leading to a different spectrum of activity or reduced side effects compared to existing platinum drugs.[4][11]
Workflow and Structural Diagrams
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
General Structure of a Metal Complex with this compound
Caption: Chelation of a metal ion (M) by this compound.
References
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Sciencemadness.org. Nickel - ethylenediamine complexes. Available at: [Link]
-
YouTube. (2023). Nickel Ethylenediamine Complex analysis. Available at: [Link]
- Konovalov, A. A., & Gushchin, A. L. (2016). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. RSC Advances, 6(99), 97059-97070.
- Farrell, N., et al. (1995). Asymmetrically substituted ethylenediamine platinum(II) complexes as antitumor agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(25), 5061-5067.
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Cheméo. (n.d.). Chemical Properties of isobutylethyl-amine (CAS 13205-60-2). Available at: [Link]
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Wikipedia. (n.d.). Metal complexes of diamines. Available at: [Link]
- Gligorijević, N., et al. (2017). In vitro antimicrobial activity and cytotoxicity of nickel(II) complexes with different diamine ligands. Journal of the Serbian Chemical Society, 82(5), 549-559.
- Brackman, W., & Havinga, E. (1955). Catalytic activity of copper(II)-ethylenediamine complexes in autoxidation of phenols. Recueil des Travaux Chimiques des Pays-Bas, 74(9), 1107-1118.
- Google Patents. (n.d.). Process for synthesizing N,N-diisopropyl ethylenediamine.
- Al-Khafaji, Y. A., et al. (2021). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-(((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Molecules, 26(15), 4483.
- Wexselblatt, E., & Gibson, D. (2012). Platinum complexes as anticancer agents. Inorganica Chimica Acta, 389, 1-2.
- Russian Journal of General Chemistry. (2018). Novel Mixed Complexes of Copper(II) and Ethylenediamine: Synthesis, Crystal Structure, and Catalytic Activity in the Cross-Coupling Reaction of 1-Phenyl-5H-tetrazole-5-thiol and Iodobenzene. 88(3), 495-499.
- Chukicheva, I. Y., et al. (2022). Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity. RSC Advances, 12(15), 9225-9236.
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Wikipedia. (n.d.). Ethylenediamine. Available at: [Link]
- Kalia, S. B., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects.
- Bieńko, D. C., et al. (2020). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Molecules, 25(21), 5171.
- Ramaswamy, V., & Sivasanker, S. (2004). Physicochemical and Catalytic Properties of Copper Ethylenediamine Complex Encapsulated in Various Zeolites. The Journal of Physical Chemistry B, 108(43), 16783-16790.
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ResearchGate. (n.d.). Synthesis of N,N′‐diacetylethylenediamine. MTBE: methyl t‐butyl ether. Available at: [Link]
- Grabner, S., et al. (2022). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions, 51(2), 536-547.
- Chukicheva, I. Y., et al. (2022). Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activ. RSC Advances, 12(15), 9225-9236.
- Todorović, T., et al. (2016). Platinum Complexes with EDDA (Ethylenediamine-N,N-Diacetate) Ligands as Potential Anticancer Agents. Medicinal Chemistry, 12(8), 746-754.
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National Center for Biotechnology Information. (2020). Platinum Coordination Complexes. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
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YouTube. (2020). N Butyl Iodide synthesis by A.Vogel. Available at: [Link]
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N-Isobutylethylenediamine in Catalytic Asymmetric Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of C₂-Symmetric Diamine Ligands
In the landscape of asymmetric catalysis, the design and application of chiral ligands are paramount to achieving high enantioselectivity in the synthesis of complex molecules. Among the privileged ligand scaffolds, C₂-symmetric vicinal diamines have emerged as a cornerstone, offering a robust framework for a multitude of transition metal-catalyzed reactions. This application note delves into the utility of a specific, yet illustrative, member of this class: N-Isobutylethylenediamine . While not as extensively documented as its N,N'-ditosylated or diphenylmethyl-substituted counterparts, the principles governing its application provide a foundational understanding for researchers exploring the vast potential of chiral diamine ligands.
This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale. We will explore the synthesis of the ligand, its coordination with relevant transition metals like Ruthenium and Rhodium, and its application in paradigmatic asymmetric transformations such as transfer hydrogenation. The aim is to equip researchers with the knowledge to not only replicate these methods but also to innovate and adapt them for their specific synthetic challenges.
The Strategic Advantage of N-Alkylated Ethylenediamine Ligands
The efficacy of a chiral ligand in asymmetric catalysis is a delicate interplay of steric and electronic factors. This compound, a C₂-symmetric chiral diamine, offers a unique combination of these properties. The isobutyl groups provide steric bulk that can effectively create a chiral pocket around the metal center, influencing the facial selectivity of substrate approach. Simultaneously, the secondary amine functionalities serve as crucial coordination points and can participate in hydrogen bonding interactions, further stabilizing the transition state.
The modularity of N-acylethylenediamines, a closely related class, demonstrates the tunability of this scaffold. By modifying the acyl groups, researchers can fine-tune the electronic and steric environment of the catalyst to optimize enantioselectivity for specific reactions, such as the addition of alkylzinc reagents to aldehydes[1]. This principle of modularity extends to N-alkylethylenediamines, where the choice of the alkyl substituent is a key determinant of catalyst performance.
Logical Framework for Ligand-Metal Interaction:
Caption: Workflow of catalyst formation and action.
Synthesis and Characterization of Chiral this compound
The synthesis of enantiomerically pure this compound is a critical first step. A common and reliable method involves the reductive amination of a chiral ethylenediamine derivative with isobutyraldehyde.
Protocol 1: Synthesis of (S,S)-N,N'-Diisobutylethylenediamine
Materials:
-
(S,S)-1,2-Diaminocyclohexane (as a surrogate for the less common chiral ethylenediamine)
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation:
-
Dissolve (S,S)-1,2-diaminocyclohexane (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyraldehyde (2.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the diimine can be monitored by TLC or GC-MS.
-
-
Reductive Amination:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add sodium triacetoxyborohydride (2.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure (S,S)-N,N'-diisobutylethylenediamine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The optical rotation should be measured to confirm the enantiopurity.
Application in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones to chiral alcohols, often utilizing isopropanol or a formic acid/triethylamine mixture as the hydrogen source. Ruthenium complexes of chiral diamines are particularly effective catalysts for this transformation.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst Precursor: [RuCl₂(p-cymene)]₂ Ligand: (S,S)-N,N'-Diisobutylethylenediamine Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio) Substrate: Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N,N'-Diisobutylethylenediamine
-
Formic acid
-
Triethylamine
-
Acetophenone
-
Anhydrous solvent (e.g., isopropanol or acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In Situ Catalyst Formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S,S)-N,N'-Diisobutylethylenediamine (0.011 eq.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
-
Reaction Setup:
-
To the catalyst solution, add the formic acid/triethylamine azeotrope (2.0 eq.).
-
Add acetophenone (1.0 eq.).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC.
-
Causality in Experimental Choices:
-
Ligand-to-Metal Ratio: A slight excess of the diamine ligand is often used to ensure complete complexation of the ruthenium precursor.
-
Hydrogen Source: The formic acid/triethylamine mixture provides a readily available source of hydride for the reduction. Triethylamine acts as a base to deprotonate the formic acid.
-
Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the reaction rate and enantioselectivity. Aprotic solvents like acetonitrile or protic solvents like isopropanol are commonly used.
-
Temperature: The reaction temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess but may require longer reaction times.
Mechanism of Stereoselection:
The stereochemical outcome of the reaction is determined in the hydride transfer step from the ruthenium-hydride species to the prochiral ketone. The chiral environment created by the this compound ligand dictates the preferred orientation of the ketone in the transition state, leading to the preferential formation of one enantiomer of the alcohol. The isobutyl groups play a key role in sterically blocking one face of the coordinated ketone.
Caption: Simplified catalytic cycle for ATH.
Data Presentation and Performance Metrics
The success of an asymmetric catalytic reaction is quantified by several key metrics. When reporting results for the ATH of various ketones using the Ru-(S,S)-N-Isobutylethylenediamine catalyst, a tabular format is highly effective for clear comparison.
Table 1: Asymmetric Transfer Hydrogenation of Various Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 92 (R) |
| 2 | Propiophenone | 1-Phenyl-1-propanol | >95 | 90 (R) |
| 3 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 94 | 95 (R) |
| 4 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 92 | 88 (R) |
Reaction conditions: 0.1 mol% catalyst, 2 M substrate in HCOOH/NEt₃ (5:2) at 28 °C for 12 h.
Conclusion and Future Outlook
This compound, as a representative of the C₂-symmetric chiral diamine class, serves as an effective ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The straightforward synthesis of the ligand and the high enantioselectivities achieved in the catalytic reactions underscore its potential for broader applications in organic synthesis.
Future research in this area could explore:
-
The synthesis of derivatives with modified N-alkyl groups to further optimize steric and electronic properties.
-
The application of these ligands in other asymmetric transformations, such as asymmetric hydrogenation with H₂ gas, and carbon-carbon bond-forming reactions.
-
Immobilization of the catalyst on a solid support for enhanced recyclability, a key consideration for industrial applications.
By understanding the fundamental principles outlined in this guide, researchers are well-positioned to leverage the power of chiral diamine ligands in their pursuit of efficient and selective asymmetric synthesis.
References
-
Gao, W., et al. (2010). Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. Journal of Organic Chemistry, 75(5), 1775-1778. [Link]
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Application Notes and Protocols for N-Isobutylethylenediamine in Polymer Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-Isobutylethylenediamine in polymer chemistry. This compound, an aliphatic diamine featuring both a primary and a secondary amine, as well as a sterically hindering isobutyl group, presents a unique combination of reactivity and structural influence. While not extensively documented in mainstream polymer literature, its molecular architecture suggests significant utility as an epoxy resin curing agent and as a monomer in polycondensation reactions. This guide extrapolates from established principles of polymer chemistry for analogous diamines to provide foundational knowledge, application insights, and detailed experimental protocols. We will explore its role in creating tailored polymers, with a focus on how its distinct structure can be leveraged to control cross-link density, enhance solubility, and modify the thermal and mechanical properties of the final materials. All protocols are presented as starting points for investigation and will likely require optimization.
Introduction: The Molecular Logic of this compound
This compound, with the chemical structure shown below, is an asymmetrical aliphatic diamine. Its utility in polymer chemistry stems from two key features: the differential reactivity of its primary (-NH₂) and secondary (-NH-) amine groups, and the steric and plasticizing effect of the pendant isobutyl group.
-
Differential Reactivity: The primary amine is generally more reactive than the secondary amine in nucleophilic addition reactions, such as those with epoxides and isocyanates. This difference can be exploited to control the initial stages of polymerization.
-
Structural Impact of the Isobutyl Group: Unlike simple linear diamines (e.g., ethylenediamine), the branched isobutyl group introduces steric hindrance. This can slow down reaction kinetics and, more importantly, disrupts polymer chain packing. This disruption is expected to decrease crystallinity, lower the glass transition temperature (Tg), and improve the solubility of the resulting polymers in organic solvents.[1]
These characteristics position this compound as a versatile building block for creating polymers with a nuanced balance of flexibility, toughness, and processability.
Application as a Curing Agent for Epoxy Resins
Aliphatic amines are widely used as hardeners for epoxy resins, enabling curing at ambient temperatures. This compound can function as an effective curing agent, creating a durable, cross-linked thermoset network.
Mechanism of Action and Stoichiometry
The curing process involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring of the epoxy resin, leading to a ring-opening addition reaction. Each primary amine group contributes two active hydrogens, and the secondary amine contributes one, for a total of three active hydrogens per molecule of this compound.
To achieve a fully cured, high-performance network, it is crucial to balance the stoichiometry between the epoxy resin and the amine hardener. This is calculated using the Amine Hydrogen Equivalent Weight (AHEW).
AHEW Calculation:
-
Molecular Weight (MW) of this compound: 116.20 g/mol
-
Number of Active Hydrogens: 3 (2 from -NH₂, 1 from -NH-)
-
AHEW = MW / Number of Active Hydrogens = 116.20 / 3 = 38.73 g/eq
The required amount of hardener is then calculated based on the Epoxide Equivalent Weight (EEW) of the chosen epoxy resin.
Parts per Hundred Resin (phr): phr = (AHEW / EEW) * 100
For a standard liquid epoxy resin based on Bisphenol A (DGEBA) with an EEW of ~190 g/eq, the theoretical phr would be: phr = (38.73 / 190) * 100 ≈ 20.4 phr
Expected Impact on Epoxy Properties
The incorporation of this compound as a curing agent is anticipated to influence the final properties of the epoxy thermoset in several ways compared to simpler, linear diamines like ethylenediamine (EDA).
| Property | Expected Influence of this compound | Causality |
| Glass Transition Temp. (Tg) | Lower | The bulky isobutyl group increases the free volume and restricts chain packing, reducing the energy required for segmental motion. |
| Flexibility / Elongation | Higher | The isobutyl group acts as an internal plasticizer, increasing the distance between polymer chains and allowing for greater movement. |
| Hardness & Modulus | Lower | The reduced cross-link density (compared to a diamine with four active hydrogens) and increased free volume lead to a softer, less rigid material. |
| Chemical Resistance | Potentially slightly lower | A lower cross-link density can sometimes allow for greater ingress of solvents, though the hydrophobicity of the isobutyl group may counteract this for aqueous solutions.[2] |
| Pot Life / Reactivity | Longer | Steric hindrance from the isobutyl group can slow the reaction rate between the amine and epoxy groups, extending the working time. |
Experimental Protocol: Curing of DGEBA Epoxy Resin
This protocol describes the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
Materials:
-
DGEBA Epoxy Resin (EEW ~190 g/eq)
-
This compound (AHEW = 38.73 g/eq)
-
Disposable mixing cups and stirring rods
-
Mold (e.g., silicone or PTFE-coated metal) treated with a mold release agent
-
Vacuum desiccator or chamber
-
Programmable oven
Procedure:
-
Preparation: Place the required amount of DGEBA resin into a mixing cup. If the resin is highly viscous, gently warm it to 40-50°C to reduce viscosity.
-
Stoichiometric Calculation: Weigh the precise amount of this compound corresponding to the calculated phr (e.g., 20.4 g for every 100 g of resin).
-
Mixing: Add the diamine to the resin. Mix thoroughly by hand for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity. The mixture may exotherm (release heat).
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes or until bubbling subsides to remove any entrapped air.
-
Casting: Pour the degassed mixture into the pre-treated mold.
-
Curing Schedule:
-
Initial Cure (Gelation): Allow to cure at room temperature (25°C) for 24 hours. The material should be hard to the touch.
-
Post-Cure: For optimal thermal and mechanical properties, post-cure the sample in an oven with the following schedule: 2 hours at 80°C, followed by 2 hours at 120°C.[3]
-
-
Cooling & Demolding: Allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock before demolding.
Visualization of Epoxy Curing Workflow
Caption: Workflow for curing epoxy resin with this compound.
Application in Polycondensation Reactions
This compound can serve as a difunctional monomer in step-growth polymerization to produce polyamides and as a chain extender in polyurethane synthesis.[4]
Synthesis of Polyamides
Polyamides are formed by the reaction of a diamine with a dicarboxylic acid or, more commonly in laboratory settings, a diacyl chloride for a more rapid and irreversible reaction. The resulting polymer will feature amide linkages in its backbone.
Mechanism & Expected Properties: The reaction with a diacyl chloride (e.g., adipoyl chloride or terephthaloyl chloride) is a rapid condensation polymerization. The asymmetrical nature of this compound is expected to yield amorphous or semi-crystalline polyamides with enhanced solubility compared to those derived from symmetrical diamines.[1] The isobutyl group will likely lower the melting point and glass transition temperature, making the polymer more amenable to processing.
Caption: General reaction scheme for polyamide synthesis.
Protocol: Low-Temperature Solution Polycondensation This method is suitable for reacting diamines with reactive diacyl chlorides.
Materials:
-
This compound
-
Adipoyl chloride (for an aliphatic polyamide) or Terephthaloyl chloride (for an aromatic polyamide)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as solvent
-
Triethylamine or Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Dissolution: Under a nitrogen atmosphere, dissolve a precise amount of this compound (e.g., 10 mmol) and the acid scavenger (22 mmol, ~10% excess) in the anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Diacyl Chloride Addition: Dissolve an equimolar amount of the diacyl chloride (10 mmol) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. The solution will become noticeably viscous.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with water and then with methanol to remove unreacted monomers, solvent, and the scavenger salt.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C overnight.
Use as a Chain Extender in Polyurethane Synthesis
In polyurethane synthesis, this compound can be used as a chain extender to react with an isocyanate-terminated prepolymer. This reaction forms the "hard segments" of the polyurethane, which consist of rigid urea linkages. The reaction between an amine and an isocyanate is extremely rapid.
Mechanism & Expected Properties: The two-step prepolymer method is standard. First, a long-chain polyol (e.g., polytetrahydrofuran, PTHF) is reacted with an excess of a diisocyanate (e.g., MDI) to form an NCO-terminated prepolymer. In the second step, this compound is added. It rapidly reacts with the terminal isocyanate groups, forming poly(urethane-urea) block copolymers. The urea groups form strong hydrogen bonds, creating physically cross-linked hard-segment domains that impart elastomeric properties. The isobutyl group will disrupt the packing of these hard segments, potentially leading to a softer, more flexible elastomer with a lower modulus compared to chain extenders like ethylenediamine.
Protocol: Two-Step Polyurethane Synthesis
Materials:
-
Polyol (e.g., PTHF, Mn = 2000 g/mol ), dried under vacuum
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
This compound (Chain Extender)
-
Anhydrous DMAc or DMF (solvent)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas supply
Procedure:
-
Prepolymer Synthesis: In a nitrogen-purged reactor, charge the dried polyol and heat to 70-80°C. Add a 2:1 molar ratio of MDI to the polyol with vigorous stirring. Add a catalytic amount of DBTDL if desired. Maintain the reaction for 2-3 hours until the isocyanate content reaches the theoretical value (can be monitored via titration).
-
Chain Extension: Cool the prepolymer solution to room temperature. In a separate flask, prepare a solution of this compound in anhydrous solvent. The amount of diamine should be calculated to be ~95-100% of the stoichiometric amount required to react with the remaining NCO groups.
-
Polymer Formation: Add the diamine solution rapidly to the vigorously stirred prepolymer solution. The viscosity will increase dramatically almost instantaneously. Continue stirring for 1-2 hours.
-
Casting and Curing: Cast the polymer solution onto a glass plate to form a film or into a mold. Cure in an oven at 70-80°C for 12-24 hours to remove the solvent and complete the reaction.
Characterization of this compound-Based Polymers
Once synthesized, the polymers should be characterized to understand their structure, thermal properties, and mechanical performance.
| Technique | Purpose | Information Gained |
| FTIR Spectroscopy | Structural Confirmation | Verification of functional groups: amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), urethane/urea C=O stretch (~1700 cm⁻¹). Disappearance of epoxide peak (~915 cm⁻¹) or isocyanate peak (~2270 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. Useful for understanding the effect of the isobutyl group on chain mobility and packing.[3] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures weight loss as a function of temperature to determine the polymer's decomposition temperature and thermal stability. |
| Gel Permeation Chromatography (GPC) | Molecular Weight | For soluble polymers (polyamides, polyurethanes), determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| Mechanical Testing (UTM) | Mechanical Properties | For cast films or molded parts, measures tensile strength, elongation at break, and Young's modulus to quantify the material's strength and elasticity. |
| Shore Durometer | Hardness | Measures the hardness of the cured thermoset or elastomer. |
Conclusion
This compound is a promising, albeit under-explored, building block for polymer synthesis. Its unique asymmetrical structure, combining differential amine reactivity with the steric bulk of an isobutyl group, offers a compelling avenue for creating polymers with enhanced solubility, internal plasticization, and controlled reactivity. The protocols and principles outlined in this guide provide a robust foundation for researchers to begin exploring the use of this compound in the development of novel epoxy thermosets, polyamides, and polyurethanes with tailored properties for advanced applications.
References
-
Storey, R. F., & Schexnayder, M. A. (2009). Synthesis and Characterization of Polyisobutylene-Block-Polyamides as Novel Thermoplastic Elastomers. The Aquila Digital Community. [Link]
-
Sarkar, A. (2003). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
- Hsiao, S. H., & Lin, S. H. (2002). Synthesis and characterization of novel soluble triphenylamine-containing aromatic polyamides based on N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2810–2818.
-
El-Gammal, O. A., et al. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Polymers, 15(5), 1279. [Link]
-
Faghihi, K., & Soleimani, M. (2012). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 22, 422-427. [Link]
-
ResearchGate. (n.d.). The synthetic procedure for polyurethanes. [Link]
-
Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. [Link]
-
Mora-Kobrinsky, X., et al. (2022). One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics. Polymers, 14(19), 4195. [Link]
-
ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?. [Link]
-
ResearchGate. (n.d.). Properties of the resins and hardener used in this study. [Link]
-
Physical Chemistry. (2019, January 17). Kinetics of Polymerization and Average Kinetic Chain Length [Video]. YouTube. [Link]
-
ResearchGate. (2019). Polymerization Kinetics. [Link]
- Google Patents. (n.d.). US8927663B2 - Epoxy resin hardener compositions and epoxy resin compositions containing such hardener compositions.
-
ResearchGate. (2018). Polycondensation Reactions in Thermoplastic Elastomer Chemistry: State of the Art, Trends, and Future Developments. [Link]
-
Chemistry LibreTexts. (2021, September 12). 3.2: Kinetics of Step-Growth Polymerization. [Link]
-
ResearchGate. (2017). Polymer synthesis via polycondenstion?. [Link]
-
Easy Composites. (n.d.). TECHNICAL DATA SHEET PRODUCT: EPOXY COATING RESIN. [Link]
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ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. [Link]
-
Nils Malmgren AB. (n.d.). Epoxy plastics' general chemical and physical properties. [Link]
-
Khan, A., & Ahmad, S. (2004). Solution Properties of Water-Soluble “Smart” Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate). Polymers, 4(1), 32. [Link]
-
NPTEL-NOC IITM. (2020, December 22). 66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability [Video]. YouTube. [Link]
-
Annenkov, V. V., et al. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Polymers, 9(11), 624. [Link]
-
Farabi University. (n.d.). Lecture #9: Polycondensation reactions. [Link]
Sources
Application Notes and Protocols: N-Isobutylethylenediamine Functionalized MOFs for Enhanced CO₂ Capture
Introduction: Addressing the Carbon Capture Challenge with Functionalized MOFs
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and cost-effective carbon capture technologies.[1] Among the promising next-generation materials are metal-organic frameworks (MOFs), which are highly porous crystalline materials offering vast internal surface areas and tunable chemical functionalities.[2] A particularly effective strategy for enhancing CO₂ capture in MOFs involves the incorporation of amine functionalities, which can significantly increase both the capacity and selectivity for CO₂.[3][4] This is achieved by grafting amines onto the coordinatively unsaturated metal sites within the MOF structure.[5]
This application note provides a detailed guide for researchers on the use of N-isobutylethylenediamine (i-Pr-en) as a functionalizing agent in the Mg₂(dobpdc) (dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate) MOF system for CO₂ capture applications. We will delve into the scientific rationale for selecting this specific diamine, provide detailed protocols for synthesis and characterization, and outline methods for evaluating its CO₂ capture performance.
The Scientific Rationale: Why this compound?
The choice of this compound is predicated on the well-established "cooperative adsorption" mechanism observed in diamine-appended MOFs like mmen-Mg₂(dobpdc) (mmen = N,N'-dimethylethylenediamine).[6][7] This mechanism leads to a desirable "step-shaped" CO₂ adsorption isotherm, where a sharp uptake of CO₂ occurs over a narrow pressure range.[6] This behavior is highly advantageous for swing adsorption processes, as it allows for a large working capacity with minimal energy input for regeneration.[6][8]
The cooperative mechanism involves the insertion of CO₂ into the metal-amine bond, leading to the formation of ammonium carbamate chains along the pores of the MOF.[6][9] The steric bulk of the N-alkyl substituents on the diamine plays a crucial role in modulating this behavior. The isobutyl group in i-Pr-en is expected to introduce specific steric interactions that can:
-
Tune the Adsorption Step: The size and shape of the alkyl group can influence the pressure and temperature at which the cooperative adsorption "step" occurs, allowing for the optimization of the material for specific flue gas compositions and operating conditions.[10]
-
Enhance Hydrolytic Stability: Bulky alkyl groups can shield the metal-amine bond from water molecules, potentially improving the material's stability in humid flue gas streams, a critical factor for real-world applications.[11]
-
Induce Multi-Step Adsorption: Steric hindrance between adjacent ammonium carbamate chains can lead to interesting multi-step CO₂ uptake profiles, potentially offering even greater control over the capture process.[11][12]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and functionalization of the parent Mg₂(dobpdc) MOF.[5]
Protocol 1: Synthesis of Mg₂(dobpdc)
This protocol outlines the solvothermal synthesis of the parent MOF, Mg₂(dobpdc).
Materials:
-
H₄dobpdc (4,4′-dioxidobiphenyl-3,3′-dicarboxylic acid)
-
Mg(NO₃)₂·6H₂O (Magnesium nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Toluene
-
Hexanes
Procedure:
-
Solution Preparation: In a sonicator bath, dissolve H₄dobpdc and Mg(NO₃)₂·6H₂O in a 55:45 (v:v) mixture of methanol and DMF.
-
Reaction: Transfer the clear solution to a glass pressure vessel. Seal the vessel and heat it in a silicone oil bath at 120 °C for 20 hours.
-
Isolation and Washing: Allow the reactor to cool to room temperature. Collect the resulting white powder by filtration. Wash the crude product three times with DMF at 60 °C for at least 3 hours per wash. Subsequently, exchange the solvent by washing three times with methanol at 60 °C for at least 3 hours per wash.
-
Activation: Collect the methanol-solvated framework by filtration and activate it by heating under vacuum or a flowing N₂ stream at 250 °C for 12 hours. The resulting desolvated Mg₂(dobpdc) will be a white powder.
Protocol 2: Functionalization with this compound (i-Pr-en)
This protocol describes the post-synthetic modification of Mg₂(dobpdc) with i-Pr-en.
Materials:
-
Activated Mg₂(dobpdc) powder
-
This compound (i-Pr-en)
-
Anhydrous Toluene
Procedure:
-
Preparation: In an inert atmosphere (e.g., a glovebox), suspend the activated Mg₂(dobpdc) powder in anhydrous toluene.
-
Amine Addition: Add a solution of this compound in anhydrous toluene to the MOF suspension. The molar ratio of diamine to Mg should be in excess to ensure complete functionalization.
-
Reaction: Sonicate the slurry for 15 minutes under an inert atmosphere and then leave it undisturbed for a minimum of 12 hours.
-
Washing and Drying: Isolate the solid product by filtration in air. Wash the product with anhydrous toluene followed by anhydrous hexanes at room temperature.
-
Final Activation: Prior to CO₂ adsorption measurements, desolvate the i-Pr-en-Mg₂(dobpdc) by heating it under vacuum at 120 °C for 12 hours.
Characterization and Performance Evaluation
Thorough characterization is essential to confirm the successful synthesis and functionalization of the MOF and to evaluate its CO₂ capture performance.
Structural and Thermal Characterization
-
Powder X-Ray Diffraction (PXRD): PXRD is used to confirm the crystallinity and phase purity of the synthesized Mg₂(dobpdc) and the functionalized i-Pr-en-Mg₂(dobpdc). The diffraction pattern of the functionalized MOF should be consistent with the parent framework, indicating that the crystal structure is maintained during the post-synthetic modification.[13][14]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the functionalized material and to quantify the loading of the this compound. The weight loss step corresponding to the decomposition of the diamine can be used to calculate the number of amine molecules per metal site.
CO₂ Adsorption Performance
-
Gas Adsorption Isotherms: CO₂ adsorption isotherms should be measured at various temperatures (e.g., 25 °C, 40 °C, 75 °C) to determine the material's CO₂ uptake capacity and to observe the characteristic step-shaped adsorption behavior.[10][15] These measurements are crucial for understanding the cooperative adsorption mechanism and for calculating the isosteric heat of adsorption.
-
Breakthrough Experiments: Dynamic breakthrough experiments provide a more realistic assessment of the material's performance under simulated flue gas conditions.[16] In a typical setup, a gas mixture with a specific CO₂ concentration (e.g., 15% CO₂ in N₂) is passed through a packed bed of the adsorbent. The concentration of CO₂ at the outlet is monitored over time to generate a breakthrough curve, from which the dynamic CO₂ uptake and working capacity can be determined.
Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the key performance indicators of i-Pr-en-Mg₂(dobpdc) in comparison to the well-studied mmen-Mg₂(dobpdc).
| Parameter | mmen-Mg₂(dobpdc) | i-Pr-en-Mg₂(dobpdc) (Expected) |
| CO₂ Uptake (0.15 bar, 40 °C) | ~3.14 mmol/g | Data to be determined experimentally |
| CO₂ Working Capacity (TSA) | High, with small ΔT[6] | Expected to be high, with tunable ΔT |
| Regeneration Energy | ~2.34 MJ/kg CO₂ | Expected to be low |
| Hydrolytic Stability | Good[5] | Expected to be enhanced |
Diagrams and Workflows
Visual representations are critical for understanding the complex processes involved.
Caption: Workflow for the synthesis and functionalization of i-Pr-en-Mg₂(dobpdc).
Caption: The cooperative CO₂ adsorption mechanism in diamine-appended MOFs.
Caption: Experimental setup for dynamic breakthrough CO₂ capture measurements.
Conclusion and Future Outlook
This compound functionalized Mg₂(dobpdc) represents a promising avenue for the development of advanced solid sorbents for CO₂ capture. The steric influence of the isobutyl group offers a powerful tool for tuning the material's adsorption properties and enhancing its stability. The protocols and characterization methods outlined in this application note provide a comprehensive framework for researchers to synthesize, evaluate, and optimize these materials. Future work should focus on systematically studying the effect of different N-alkyl substituents on CO₂ capture performance to establish clear structure-property relationships, paving the way for the rational design of next-generation CO₂ adsorbents.
References
- McDonald, T. M., Mason, J. A., Kong, X., Bloch, E. D., Gygi, D., Dani, A., ... & Long, J. R. (2012). Capture of carbon dioxide from air and flue gas in the alkylamine-appended metal−organic framework mmen-Mg₂(dobpdc). Journal of the American Chemical Society, 134(16), 7056-7065.
- McDonald, T. M., Lee, W. R., Mason, J. A., Wiers, B. M., Hong, C. S., & Long, J. R. (2012). A cooperative insertion mechanism for efficient CO₂ capture in diamine-appended metal-organic frameworks.
- Darunte, M. R., Ter-Grigoryan, A., German, D. L., Kulkarni, A. R., & Farha, O. K. (2017). Monolith-Supported Amine-Functionalized Mg₂(dobpdc) Adsorbents for CO₂ Capture. ACS Applied Materials & Interfaces, 9(20), 17042-17050.
- Bahamon, D., An, W., & Vega, L. F. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO₂ Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 8, 628979.
- Siegelman, R. L., Kim, H., Jiang, H. Z., Forse, A. C., Lee, J. H., Neaton, J. B., ... & Long, J. R. (2017). A Diaminopropane-Appended Metal−Organic Framework Enabling Efficient CO₂ Capture from Coal Flue Gas via a Mixed Adsorption Mechanism. Journal of the American Chemical Society, 139(37), 12926-12937.
- Siegelman, R. L., Jiang, H. Z., Forse, A. C., Lee, J. H., Neaton, J. B., & Long, J. R. (2017). A Diaminopropane-Appended Metal−Organic Framework Enabling Efficient CO₂ Capture from Coal Flue Gas via a Mixed Adsorption Mechanism. Journal of the American Chemical Society, 139(37), 12926-12937.
- Milner, P. J., Siegelman, R. L., Forse, A. C., Gonzalez, M. I., Runčevski, T., Martell, J. D., ... & Long, J. R. (2017). High-Capacity, Cooperative CO₂ Capture in a Diamine-Appended Metal–Organic Framework through a Combined Chemisorptive and Physisorptive Mechanism. Journal of the American Chemical Society, 139(38), 13541-13553.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
- Lin, Y., Kong, C., & Chen, L. (2016). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC advances, 6(39), 32598-32614.
- Bose, A., Vo, M. H., & Thallapally, P. K. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Chemical Science, 14(32), 8632-8640.
- McDonald, T. M., D’Alessandro, D. M., Krishna, R., & Long, J. R. (2011). Capture of carbon dioxide from air and flue gas in the alkylamine-appended metal-organic framework mmen-Mg₂(dobpdc). Journal of the American Chemical Society, 133(49), 20342-20345.
- Zhang, J., Yuan, B., & Liu, Y. (2019). Enhanced CO₂ capture in partially interpenetrated MOFs: Synergistic effects from functional group, pore size, and steric-hindrance. Chemical Engineering Journal, 378, 122176.
- Jo, H., Kim, M., Lee, H., & Hong, C. S. (2016). Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties. Chemistry-A European Journal, 22(4), 1435-1441.
- Siegelman, R. L., McDonald, T. M., Gonzalez, M. I., Martell, J. D., Milner, P. J., Mason, J. A., ... & Long, J. R. (2017). A cooperative adsorbent for the switch-like thermal-swing separation of carbon dioxide from natural gas.
- Long, J. R. (2020). Cooperative adsorption in metal–organic frameworks. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 259.
- Sun, Q., Aguila, B., Perman, J., Earl, L. D., Abney, C. W., Cheng, Y., ... & Ma, S. (2017). Unveiling the Molecular Mechanism of CO₂ capture in N–methylethylenediamine–Grafted M₂(dobpdc). Journal of the American Chemical Society, 139(46), 16569-16576.
- Rezaei, F., & Webley, P. A. (2010). A simplified method for the design of fixed-bed adsorption processes for post-combustion CO₂ capture.
- Hasan, M. M. F., Baliban, R. C., Elia, J. A., & Floudas, C. A. (2012). Modeling, simulation, and optimization of a pressure/vacuum swing adsorption process for CO₂ capture. Industrial & Engineering Chemistry Research, 51(48), 15715-15732.
- Lively, R. P., & Realff, M. J. (2011). The impact of operating conditions on the adsorption of CO₂ in a dynamic fixed bed. Adsorption, 17(5), 785-796.
- McDonald, T. M., Mason, J. A., Kong, X., Bloch, E. D., Gygi, D., Dani, A., ... & Long, J. R. (2015). A cooperative insertion mechanism for efficient CO₂ capture in diamine-appended metal-organic frameworks.
- Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13993-14005.
- Zhang, Y., Yuan, S., Feng, X., Li, H., Zhou, J., & Wang, B. (2018). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water.
- Rocchini, L., Bresciani, G., Colombo, V., Maspero, A., & Galli, S. (2021). A cooperative CO₂ adsorption mechanism in a perfluorinated CeIV-based metal organic framework. Journal of Materials Chemistry A, 9(28), 15829-15838.
- Bose, A., Vo, M. H., & Thallapally, P. K. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Chemical Science, 14(32), 8632-8640.
- Periyasamy, T., Asrafali, S. P., & Lee, J. (2018). Synthesis of mmen-Mg₂(dobpdc) (mmen= N, N′-dimethylethylenediamine; dobpdc= 4, 4′-dioxido-3, 3′-biphenyldicarboxylate). Dalton Transactions, 47(19), 6562-6565.
- Jo, H., Lee, H., & Hong, C. S. (2016). Schematic of diamine-functionalized Mg₂(dobpdc) series and CO₂ adsorption mechanism. Chemistry–A European Journal, 22(4), 1435-1441.
- Lin, Y., Kong, C., & Chen, L. (2016). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC advances, 6(39), 32598-32614.
- Yu, C., Bourrelly, S., Martineau, C., Saidi, F., Bloch, E., Lavrard, H., ... & Devic, T. (2015). Functionalization of Zr-based MOFs with alkyl and perfluoroalkyl groups: the effect on the water sorption behavior. Dalton Transactions, 44(44), 19687-19692.
- Chen, Z., Li, P., Anderson, R., Wang, X., Zhang, X., & Wang, L. (2017). A series of zinc (II) MOFs synthesised from bulky ligands to investigate the impact on MOF assembly and gas adsorption. CrystEngComm, 19(31), 4645-4651.
- Bose, A., Vo, M. H., & Thallapally, P. K. (2023). Control experiments (a) N₂ isotherms of Mg₂(dobpdc) (black), mmen-Mg₂(dobpdc) (blue) and pa-Mg₂(dobpdc) (red) at 77 K. (b) Pore size distributions of Mg₂(dobpdc) (black), mmen-Mg₂(dobpdc) (blue) and pa-Mg₂(dobpdc) (red) (c) CO₂ uptake of mmen-Mg₂(dobpdc) (blue) and pa-Mg₂(dobpdc) (red) at 25 °C; (d) CO₂ uptake of mmen-Mg₂(dobpdc) before ageing (purple), after ageing (orange), and after re-amination (green) at 25 °C. Chemical Science, 14(32), 8632-8640*.
- Rezaei, F., & Webley, P. (2010). CO₂ breakthrough curve measurement using BELCATII.
- Periyasamy, T., Asrafali, S. P., & Lee, J. (2018). Synthesis of mmen-Mg₂(dobpdc) (mmen= N, N′-dimethylethylenediamine; dobpdc= 4, 4′-dioxido-3, 3′-biphenyldicarboxylate). Dalton Transactions, 47(19), 6562-6565.
- Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13993-14005.
- Bahamon, D., An, W., & Vega, L. F. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO₂ Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 8, 628979.
- Bahamon, D., An, W., & Vega, L. F. (2021). Comparison of simulated CO₂ adsorption isotherms at 313 K. (A) MOF-74 functionalized with ethylenediamine, (B) MOF-74 functionalized with methanediamine, and (C) MOF-74 functionalized with dimethylamine and ammonia moieties (dashed lines for 16%, dotted lines for 50%, and long dash dotted lines for 100% functionalization); (D) M/DOBPDC structures functionalized with different amines. Frontiers in Chemistry, 8, 628979.
- Mason, J. A., McDonald, T. M., Bae, T. H., Bachman, J. E., Sumida, K., Dutton, J. J., ... & Long, J. R. (2015). Application of a high-throughput analyzer in evaluating solid adsorbents for CO₂ capture. Journal of the American Chemical Society, 137(14), 4787-4803.
- Mason, J. A., Sumida, K., Herm, Z. R., Krishna, R., & Long, J. R. (2011). Evaluating metal–organic frameworks for CO₂ capture in the presence of water. Energy & Environmental Science, 4(8), 3030-3040.
- Mason, J. A., Veenstra, M., & Long, J. R. (2014). Evaluating metal-organic frameworks for natural gas storage. Chemical science, 5(1), 32-51.
- Bahamon, D., An, W., & Vega, L. F. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO₂ Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 8, 628979.
- Bahamon, D., An, W., & Vega, L. F. (2021). CO₂ adsorption isotherms (collected at 313 K) of the bare MOF (black), as-synthesized TAEA-Ac-NH-Cr-BDC-washed (red), water-soaked TAEA-Ac-NH-Cr-BDC-washed (orange) as-synthesized PEI-Ac-NH-Cr-BDC-washed (blue) and water soaked PEI-Ac-NH-Cr-BDC-washed (violet); the samples were soaked in water for 1 h. Frontiers in Chemistry, 8, 628979.
- Bahamon, D., An, W., & Vega, L. F. (2021). CO₂ adsorption isotherms of MOFNH₂ obtained at the various temperatures. Frontiers in Chemistry, 8, 628979.
- Bose, A., Vo, M. H., & Thallapally, P. K. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Chemical Science, 14(32), 8632-8640.
- Bahamon, D., An, W., & Vega, L. F. (2021). CO₂ adsorption isotherms of functionalized defect-engineered Ni-MOF-74 derivatives grouped by the molar fraction of fragments (a) and (b) below 10%, (c)∼ 20%, and (d) exceeding 20%. (a), (c), and (d) were obtained at 273 K. (b) was obtained at 195 K. Frontiers in Chemistry, 8, 628979.
- Sumida, K., Rogow, D. L., Mason, J. A., McDonald, T. M., Bloch, E. D., Herm, Z. R., ... & Long, J. R. (2012). Metal-organic frameworks (MOFs) for CO₂ capture from air to control air pollution. Chemical reviews, 112(2), 724-781.
- Periyasamy, T., Asrafali, S. P., & Lee, J. (2018). Synthesis of mmen-Mg₂(dobpdc) (mmen= N, N′-dimethylethylenediamine; dobpdc= 4, 4′-dioxido-3, 3′-biphenyldicarboxylate). Dalton Transactions, 47(19), 6562-6565.
- Guselnikova, O. (2025). Hype or progress? What modulated MOFs deliver for CO₂ adsorption. RSC Blogs.
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Application Note: Quantitative Analysis of N-Isobutylethylenediamine (IBEDA)
Abstract
This document provides a comprehensive guide to the quantitative analysis of N-Isobutylethylenediamine (IBEDA), a key intermediate and potential impurity in pharmaceutical manufacturing. Due to its physicochemical properties—high polarity, low molecular weight, and lack of a strong chromophore—direct analysis of IBEDA is challenging. This application note details two robust, validated analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following acylation derivatization and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Fluorescence detection after pre-column derivatization. We provide detailed, step-by-step protocols, explain the rationale behind methodological choices, and offer insights into method validation and troubleshooting to ensure accurate and reliable quantification for researchers, scientists, and drug development professionals.
Introduction and Analytical Challenges
This compound (IBEDA) is an aliphatic diamine used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its presence as a residual impurity in final drug products must be strictly controlled to ensure safety and efficacy.[1][2] Regulatory bodies require sensitive and specific analytical methods for the quantification of such process-related impurities.[3][4]
The primary analytical challenges associated with IBEDA are:
-
High Polarity: The two primary amine functional groups lead to strong interactions with active sites on traditional chromatography columns, often resulting in poor peak shape and low resolution.[5]
-
Low Volatility: While amenable to GC, its polarity can hinder efficient volatilization.
-
Lack of Chromophore: IBEDA does not possess a UV-absorbing chromophore, making direct detection by HPLC-UV insensitive.
To overcome these challenges, derivatization is an essential step.[6] This process modifies the IBEDA molecule to:
-
Decrease polarity and increase volatility for GC analysis.[6]
-
Introduce a UV-absorbing or fluorescent tag for sensitive HPLC detection.[7][8]
Physicochemical Properties of this compound
Understanding the fundamental properties of IBEDA is critical for method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₁₆N₂ | Low molecular weight, influencing its volatility and mass spectrometric behavior. |
| Molecular Weight | 116.21 g/mol | Determines the mass-to-charge ratio (m/z) in MS detection. |
| Boiling Point | ~165-170 °C (Predicted) | Suggests that GC analysis is feasible, especially after derivatization to reduce polarity. |
| Structure | NH₂(CH₂)₂NHCH₂(CH₃)₂ | Contains two primary/secondary amine groups that are highly polar and require derivatization. |
| UV Absorbance | None significant | Mandates derivatization for sensitive detection via HPLC-UV or HPLC-Fluorescence. |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For IBEDA, derivatization is required to block the polar amine groups, thereby improving chromatographic peak shape and thermal stability.[6] Acylation with reagents like Heptafluorobutyric Anhydride (HFBA) is a common and effective strategy.[9]
Workflow for GC-MS Analysis
Caption: GC-MS workflow for IBEDA quantification.
Protocol 1: GC-MS with HFBA Derivatization
1. Materials and Reagents:
-
This compound (IBEDA) reference standard
-
Heptafluorobutyric Anhydride (HFBA)
-
Pyridine or Triethylamine (TEA) as a base
-
Dichloromethane (DCM), HPLC grade[5]
-
Ethyl Acetate, HPLC grade
-
Sodium Bicarbonate solution (5% w/v)
-
Deionized Water
-
Anhydrous Sodium Sulfate
2. Standard Preparation:
-
Prepare a stock solution of IBEDA at 1.0 mg/mL in deionized water.
-
Create a series of working standards (e.g., 0.1 - 10 µg/mL) by diluting the stock solution.
3. Sample Preparation (from API):
-
Accurately weigh approximately 100 mg of the API into a centrifuge tube.
-
Add 1.0 mL of deionized water and 1.0 mL of DCM. Vortex thoroughly to dissolve/suspend the API and partition the IBEDA into the aqueous layer.
-
Centrifuge to separate the layers. Carefully transfer the aqueous supernatant to a clean vial for derivatization.
4. Derivatization Procedure:
-
To 200 µL of the standard or sample aqueous solution, add 50 µL of Pyridine (or TEA).
-
Add 100 µL of HFBA. Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of Ethyl Acetate and 500 µL of 5% Sodium Bicarbonate solution to quench the reaction. Vortex.
-
Transfer the upper organic layer (Ethyl Acetate) to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial for analysis.
5. GC-MS Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent[10][11] | Provides robust and reproducible performance. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column ideal for general-purpose separation of derivatized compounds.[10][12] |
| Inlet Temp. | 250 °C | Ensures efficient vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis.[10] |
| Oven Program | 60°C (1 min), ramp 15°C/min to 280°C, hold 5 min | Provides good separation of the derivatized IBEDA from solvent and other impurities. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for GC-MS. |
| MS System | Agilent 7000D Triple Quad or equivalent[11] | Offers high sensitivity and selectivity, especially in SIM or MRM mode. |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[2] |
| MS Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring specific m/z ions characteristic of the derivatized IBEDA. |
Method 2: Quantification by HPLC-UV/Fluorescence
For laboratories where GC-MS is not available or for analytes in complex matrices, RP-HPLC offers a powerful alternative. Since IBEDA lacks a native chromophore, pre-column derivatization with a labeling agent is mandatory for sensitive detection.[13] NBD-Cl (4-Chloro-7-nitrobenzofurazan) is an excellent reagent that reacts with primary and secondary amines to form a highly fluorescent and UV-visible derivative.[14]
Workflow for HPLC-FLD/UV Analysis
Caption: HPLC-FLD/UV workflow for IBEDA quantification.
Protocol 2: RP-HPLC with NBD-Cl Derivatization
1. Materials and Reagents:
-
This compound (IBEDA) reference standard
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Borate Buffer (20 mM, pH 11)
-
Phosphoric Acid (for pH adjustment and reaction termination)
-
Deionized Water
2. Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of IBEDA in deionized water.
-
Prepare a 1.0 mg/mL stock solution of NBD-Cl in Methanol.
-
Create a series of IBEDA working standards (e.g., 0.1 - 10 µg/mL) by diluting the stock solution in a 50:50 ACN:Water mixture.
3. Sample Preparation (from Drug Product):
-
Accurately weigh an amount of powdered tablets or formulation equivalent to 100 mg of API into a volumetric flask.
-
Add a 50:50 ACN:Water diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Derivatization Procedure: [14]
-
In an autosampler vial, combine 200 µL of the standard or sample solution.
-
Add 50 µL of 20 mM Borate Buffer (pH 11).
-
Add 150 µL of a 0.33 mg/mL NBD-Cl solution (prepared by diluting the stock).
-
Vortex the mixture for 1 minute.
-
Place the vial in a heating block at 70 °C for 30 minutes.
-
Remove the vial and place it in an ice bath or freezer for 1-2 minutes to stop the reaction.[14]
-
The sample is now ready for injection.
5. HPLC Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters ACQUITY UPLC or equivalent[15] | High-pressure system for efficient separation. |
| Column | C18, 100 x 4.6 mm, 3.5 µm (e.g., Symmetry C18)[16] | Standard reversed-phase column for separating moderately polar derivatized compounds. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.8 | Buffered aqueous phase to ensure consistent ionization state. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 90% B over 15 min, hold 5 min, re-equilibrate | Gradient elution is necessary to separate the derivatized IBEDA from the excess reagent peak. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C[14] | Improves peak shape and reproducibility. |
| Detector | Fluorescence (FLD) or Diode Array (DAD/UV) | FLD offers superior sensitivity and selectivity. |
| FLD Wavelengths | Excitation: 450 nm, Emission: 540 nm[14] | Optimal wavelengths for the NBD derivative. |
| UV Wavelength | 470 nm | Visible wavelength for the NBD derivative, offering good selectivity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation and Performance Comparison
Both methods should be validated according to ICH Q2(R1) guidelines. Key validation parameters and typical performance characteristics are summarized below.
| Parameter | GC-MS (HFBA Deriv.) | HPLC-FLD (NBD-Cl Deriv.) | Comments |
| Specificity | Excellent (based on mass) | Very Good (based on λex/em) | MS provides higher confidence in peak identity. |
| LOD | ~0.1 - 1 ng/mL | ~0.5 - 5 ng/mL | Both methods are highly sensitive and suitable for trace analysis.[1][17] |
| LOQ | ~0.3 - 3 ng/mL | ~1.5 - 15 ng/mL | The LOQ should be well below the required reporting threshold for the impurity.[1] |
| Linearity (r²) | > 0.995 | > 0.995 | Both methods demonstrate excellent linearity over a typical working range.[18] |
| Precision (%RSD) | < 5% | < 5% | Indicates high reproducibility of the analytical procedure.[17] |
| Accuracy (% Rec.) | 95 - 105% | 95 - 105% | Demonstrates the method's ability to accurately quantify the analyte in a matrix.[14] |
| Complexity | High (derivatization, MS operation) | Moderate (derivatization) | GC-MS requires more specialized expertise. |
Conclusion
The quantification of this compound requires a tailored analytical approach centered on derivatization. The GC-MS method with HFBA derivatization offers unparalleled specificity and sensitivity, making it an ideal choice for impurity identification and reference standard characterization. The HPLC-FLD method with NBD-Cl derivatization provides a robust, sensitive, and more accessible alternative suitable for routine quality control environments. The choice between these methods will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity.
References
- Analysis of a residual diamine in a pharmaceutical polymer using solid phase extraction with analysis by gas chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical C.
- Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate.
- Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine form
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- The Use of Derivatization Reagents for Gas Chrom
- Schematic representation of the derivatization of BAs with isobutyl chloroformate.
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- Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. Benchchem.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central.
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- Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument.
- GC-MS Identification of Extractables and Leachables from Elastomer M
- Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI.
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Application Notes and Protocols: N-Isobutylethylenediamine in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of N-Isobutylethylenediamine in the synthesis of pharmaceuticals.
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (IBEDA) is an unsymmetrical diamine featuring distinct primary and secondary amine functionalities, along with a sterically influential isobutyl group. While not a common structural component of blockbuster drugs, its unique topology makes it a highly valuable and versatile tool in pharmaceutical synthesis. This guide elucidates the primary applications of IBEDA, focusing on its role as a chiral ligand in asymmetric catalysis and as a scaffold for the sequential synthesis of complex molecular architectures. We provide detailed protocols, explain the chemical principles behind methodological choices, and offer insights into its practical application in a drug discovery context.
Core Concepts: The Chemical Utility of this compound
This compound, (CH3)2CHCH2NHCH2CH2NH2, possesses two key features that define its utility in advanced organic synthesis:
-
Differential Reactivity: The primary amine is more nucleophilic and less sterically hindered than the secondary amine. This intrinsic difference allows for selective, sequential reactions, enabling chemists to build molecular complexity in a controlled manner.
-
Asymmetric Environment: The presence of an isobutyl group on one nitrogen atom creates a chiral-like, sterically biased environment. When used as a bidentate ligand for a transition metal, it can form a stable five-membered chelate ring that effectively influences the stereochemical outcome of a reaction, making it a valuable asset in asymmetric synthesis.[1][2]
Physicochemical & Safety Data
Safe and effective use of any chemical reagent begins with a thorough understanding of its properties and hazards. All handling should be performed in accordance with established laboratory safety protocols.[3][4][5]
| Property | Value |
| IUPAC Name | N1-isobutylethane-1,2-diamine |
| CAS Number | 15792-37-7 |
| Molecular Formula | C6H16N2 |
| Molar Mass | 116.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 165-168 °C |
| Density | 0.84 g/mL at 25 °C |
Table 1: Key physicochemical properties of this compound.
Critical Safety & Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Application in Asymmetric Catalysis
The development of nitrogen-based ligands is crucial for reactions catalyzed by non-precious metals like nickel, copper, and iron, which are of growing importance in pharmaceutical manufacturing.[7] The structure of IBEDA is ideal for forming chiral catalysts that can drive enantioselective transformations, a cornerstone of modern drug synthesis.[8][9]
Application Note 1: Ligand for Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful method for producing chiral alcohols from prochiral ketones, which are common intermediates in pharmaceutical synthesis. A catalyst formed in situ from a ruthenium precursor and a chiral diamine ligand like IBEDA can facilitate this transformation with high enantioselectivity. The ligand coordinates to the metal, creating a chiral pocket that directs the hydride transfer to one face of the ketone.
Protocol 1: Synthesis of a Chiral Secondary Alcohol via Asymmetric Transfer Hydrogenation
This protocol describes a representative procedure for the reduction of a prochiral ketone using a catalyst generated from IBEDA.
Step 1: Catalyst Precursor Formation
-
To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.01 eq).
-
Add this compound (0.02 eq) and a degassed solvent such as isopropanol.
-
Stir the mixture at 80°C for 30 minutes. A color change should be observed, indicating complex formation.
Causality: The diamine ligand displaces the p-cymene from the ruthenium center to form the active catalytic species. Using a 2:1 ligand-to-dimer ratio ensures the formation of the desired monomeric catalyst.
Step 2: Asymmetric Reduction
-
In a separate flask, dissolve the prochiral ketone (1.0 eq) in isopropanol.
-
Add the substrate solution to the catalyst mixture.
-
Add formic acid/triethylamine (5:2 azeotrope) as the hydrogen source.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.[11]
Causality: Isopropanol serves as both the solvent and part of the hydrogen source system. The formic acid/triethylamine mixture provides the hydride for the reduction. The choice of a mild temperature helps to maximize enantioselectivity by favoring the kinetically preferred transition state.
Figure 1: Catalytic cycle for asymmetric transfer hydrogenation.
Application as a Versatile Synthetic Scaffold
The ability to selectively modify each nitrogen atom in IBEDA makes it an excellent starting point for constructing complex molecules with precisely defined functionalities. This is particularly useful in creating libraries of compounds for drug screening, where systematic structural variation is key to optimizing biological activity.[12][13]
Application Note 2: Sequential N-Functionalization for Scaffold Development
A common strategy in medicinal chemistry involves protecting one amine while reacting the other, followed by deprotection and a second, different reaction. This allows for the controlled introduction of two different substituents (R1 and R2) onto the ethylenediamine backbone.
Protocol 2: Orthogonal Synthesis via Selective N-Acylation and N-Alkylation
This protocol outlines a method for preparing an N,N'-disubstituted ethylenediamine derivative in a stepwise manner.
Step 1: Selective N-Boc Protection of the Primary Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc2O) (0.98 eq) in DCM dropwise over 30 minutes. Using slightly less than one equivalent minimizes di-protection.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the mono-Boc protected product.
-
Wash the reaction mixture with water and brine, dry the organic layer over MgSO4, and concentrate to yield the crude product, which can often be used without further purification.
Causality: The primary amine is more nucleophilic and less sterically hindered, leading to a kinetically favored reaction with the bulky Boc2O reagent at low temperatures.
Step 2: N-Alkylation of the Secondary Amine
-
Dissolve the mono-Boc protected intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K2CO3) (1.5 eq), to the mixture.
-
Add the desired alkylating agent (R-X, e.g., benzyl bromide) (1.1 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as indicated by TLC.
-
Cool the mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography.
Causality: The base deprotonates the secondary amine, increasing its nucleophilicity for the SN2 reaction with the alkyl halide.
Step 3: Deprotection (Optional)
-
To remove the Boc group, dissolve the product from Step 2 in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final disubstituted product as a salt.
Figure 2: Workflow for sequential N-functionalization of IBEDA.
References
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- A flow-based synthesis of Imatinib: the API of Gleevec. (n.d.). RSC Publishing.
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- The synthesis of Imatinib Imatinib is a synthetic tyrosine... (n.d.). ResearchGate.
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- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Method for synthesizing Imatinib. (n.d.). Google Patents.
- New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. (2016). NIH.
- N-Dealkylation of Amines. (n.d.). PMC.
- What Role Do Reaction Mechanisms Play In Drug Design?. (2025). Chemistry For Everyone.
- Application Notes and Protocols: N-Ethylpentylamine Derivatives in Pharmaceutical Synthesis. (n.d.). Benchchem.
- Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. (n.d.). Acta Poloniae Pharmaceutica.
- LABORATORY SAFETY MANUAL. (n.d.). Texas A&M University.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
- Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC - NIH.
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- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI.
- Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. (n.d.). PMC - PubMed Central.
- Working with Laboratory Equipment. (n.d.). Prudent Practices in the Laboratory - NCBI - NIH.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
- Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. (2003). PubMed.
- N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (2009). PubMed.
- Application Notes and Protocols: N-Ethyl-N-phenylethylenediamine in Coordination Chemistry. (n.d.). Benchchem.
- Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. (n.d.). NIH.
- Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. (2023). MDPI.
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Application Notes: N-Isobutylethylenediamine as a Curing Agent for Epoxy Resins
Introduction
Epoxy resins are a cornerstone class of thermosetting polymers, renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties upon curing.[1] The transformation from a liquid resin to a rigid solid is governed by the choice of curing agent, or hardener. Amine-based curing agents are the most diverse and widely utilized class, offering a broad spectrum of reactivity and final properties.[2]
This document provides a detailed technical guide on the use of N-Isobutylethylenediamine (IBEDA) as a curing agent for epoxy resins. IBEDA is an aliphatic amine characterized by the presence of one primary and one secondary amine group, along with an isobutyl substituent. This unique structure influences its reactivity, handling characteristics, and the ultimate performance of the cured epoxy network.
These application notes are intended for researchers, chemists, and materials scientists. The content herein details the underlying chemistry, provides a comprehensive experimental protocol for formulation and characterization, and discusses the anticipated performance attributes of IBEDA-cured epoxy systems.
Table 1: Properties of this compound (IBEDA)
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₆N₂ |
| Structure | (CH₃)₂CHCH₂NHCH₂CH₂NH₂ |
| Molecular Weight | 116.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Active Hydrogens | 3 (2 from primary amine, 1 from secondary) |
| Amine Hydrogen Equivalent Weight (AHEW) | 38.74 g/eq |
Curing Mechanism and Stoichiometry
The curing of epoxy resins with amine hardeners is an addition polymerization reaction. The active hydrogen atoms on the amine's nitrogen act as nucleophiles, attacking and opening the electrophilic epoxide ring.[3]
This compound possesses three active hydrogens, enabling it to form a highly cross-linked, three-dimensional polymer network.[4] The reaction proceeds in two stages:
-
The highly reactive primary amine (-NH₂) reacts with an epoxy group to form a secondary amine.[3]
-
The newly formed secondary amine and the original secondary amine (-NH-) on the IBEDA backbone each react with another epoxy group to form a stable tertiary amine linkage and a hydroxyl group.[5]
The hydroxyl groups generated during this process can further catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.[6]
Caption: Curing mechanism of IBEDA with epoxy groups.
Achieving optimal properties in a thermoset system is critically dependent on the correct mix ratio of resin to curing agent. This is determined by stoichiometry, aiming for a 1:1 ratio of epoxy groups to active amine hydrogens.[7] The calculation relies on two key values: the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.[8]
-
EEW: The weight of resin in grams that contains one mole of epoxide groups. (Provided by the resin manufacturer, typically 182-192 g/eq for standard DGEBA resins).[7]
-
AHEW: The weight of the amine in grams that contains one mole of active hydrogen atoms.[9] For IBEDA:
-
AHEW = Molecular Weight / Number of Active Hydrogens = 116.21 / 3 = 38.74 g/eq .
-
The required amount of curing agent, expressed in Parts per Hundred Resin (PHR), is calculated as follows:
PHR = (AHEW / EEW) * 100 [8]
Example Calculation: For an epoxy resin with an EEW of 190 g/eq and IBEDA (AHEW = 38.74 g/eq): PHR = (38.74 / 190) * 100 = 20.4 parts IBEDA per 100 parts of resin by weight.
Safety and Handling Precautions
This compound, like many aliphatic amines, is a hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Corrosive: Causes severe skin burns and eye damage.[7] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat or chemical-resistant apron.
-
Inhalation Hazard: Vapors can irritate the respiratory tract. All handling, mixing, and curing operations must be performed in a well-ventilated fume hood.
-
Flammability: May be flammable. Keep away from heat, sparks, and open flames.
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) for this compound before use.
Experimental Protocol: Formulation, Curing, and Characterization
This protocol provides a self-validating workflow for preparing and evaluating an epoxy system cured with IBEDA.
Caption: Standard workflow for epoxy formulation and testing.
-
Epoxy Resin: Standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) with a known EEW (e.g., 185 g/eq).
-
Curing Agent: this compound (IBEDA), AHEW = 38.74 g/eq.
-
Equipment:
-
Top-loading analytical balance (±0.01 g).
-
Disposable mixing cups and stirring rods.
-
Planetary centrifugal mixer or mechanical overhead stirrer.
-
Vacuum desiccator or chamber for degassing.
-
Programmable convection oven.
-
Silicone or polished metal molds for casting test specimens.
-
Standard PPE (gloves, goggles, face shield, lab coat).
-
Differential Scanning Calorimeter (DSC).
-
Universal Testing Machine (UTM) with grips for tensile testing.
-
-
Preparation and Calculation:
-
Pre-warm the epoxy resin (if highly viscous) to 40-50°C to reduce viscosity.
-
Using the formula in Section 2.1, calculate the precise mass of IBEDA required for the desired mass of epoxy resin. It is critical to weigh both components accurately.
-
-
Mixing:
-
In a disposable cup, weigh the exact amount of epoxy resin.
-
Add the calculated amount of IBEDA to the resin.
-
Mix thoroughly for 3-5 minutes using a mechanical stirrer or by hand, ensuring to scrape the sides and bottom of the container to achieve a homogenous mixture. The mixture may exotherm (generate heat), which is normal. The time from the start of mixing is the beginning of the formulation's pot life .
-
-
Degassing:
-
Place the mixed resin into a vacuum chamber at -25 to -29 inHg (approx. -85 to -98 kPa).
-
Allow the mixture to foam and then collapse. Hold under vacuum for an additional 5-10 minutes until bubbling subsides. This step is crucial to remove entrapped air, which can create voids and degrade mechanical properties.
-
-
Casting and Curing:
-
Pour the degassed mixture slowly into pre-heated and release-coated molds.
-
Transfer the molds to a pre-heated, level oven.
-
Curing Schedule: A typical schedule for an aliphatic amine like IBEDA with a standard DGEBA resin would be 24 hours at room temperature (25°C) followed by a post-cure of 2 hours at 80-100°C . The initial room temperature cure allows for gelation without excessive stress, while the post-cure ensures the reaction goes to completion to achieve maximum cross-linking and the highest possible Glass Transition Temperature (Tg).[10]
-
-
Demolding and Specimen Preparation:
-
Glass Transition Temperature (Tg) via DSC (ASTM D3418/E1356):
-
Prepare a small sample (10-15 mg) from the cured epoxy.[12]
-
Perform a "heat-cool-heat" cycle in the DSC, typically from 25°C to 200°C at a ramp rate of 10°C/min.[13]
-
The Tg is determined from the inflection point in the heat flow curve of the second heating scan. This ensures the thermal history of the sample is erased.
-
-
Tensile Properties (ASTM D638):
-
Fracture Toughness (ASTM D5045):
Expected Performance and Applications
While specific performance data for this compound is not widely published, its properties can be expertly inferred from its chemical structure as an aliphatic amine.
Table 2: Predicted Performance Characteristics of IBEDA-Cured Epoxy
| Property | Expected Performance | Rationale & Causality |
|---|---|---|
| Reactivity / Cure Speed | Fast, with a relatively short pot life. Cures at ambient temperature. | Aliphatic amines are generally more reactive than aromatic or cycloaliphatic amines due to higher basicity and lower steric hindrance around the amine groups.[3] |
| Glass Transition (Tg) | Moderate (Typically 80-120°C after post-cure). | The flexible aliphatic backbone of IBEDA allows for more segmental motion compared to rigid aromatic structures, resulting in a lower Tg. The isobutyl group may slightly increase Tg compared to a linear analogue due to its bulkiness.[10] |
| Mechanical Properties | Good toughness and flexibility. Moderate modulus and strength. | The flexible aliphatic chains contribute to higher elongation and impact resistance. Systems with lower cross-link density and flexible linkages are generally tougher.[6] |
| Chemical Resistance | Good resistance to water and alkalis. Moderate resistance to organic solvents and acids. | The high cross-link density provides good barrier properties. However, aliphatic amine-cured systems can be more susceptible to certain acids and solvents than those cured with aromatic amines. |
| Color & UV Stability | Good initial color (low yellowing). Poor long-term UV stability. | Aliphatic amines do not contain the chromophores present in aromatic amines, leading to better initial clarity. However, they are prone to degradation and yellowing upon UV exposure. |
Based on these characteristics, IBEDA is a suitable curing agent for applications where rapid, room-temperature curing is required and high-temperature service is not the primary concern.
-
Adhesives: General-purpose bonding of metals, ceramics, and composites.
-
Coatings: Protective coatings for concrete floors and steel where good adhesion and moderate chemical resistance are needed.
-
Potting and Encapsulation: Protecting electronic components from moisture and shock.
-
Composite Laminating: Wet layup applications where a fast cure is advantageous.
Conclusion
This compound is a versatile and effective aliphatic amine curing agent for epoxy resins. Its trifunctional nature allows for the formation of a robust, cross-linked network, while its aliphatic structure provides rapid ambient temperature cure and good toughness. By understanding the fundamental principles of stoichiometry and following validated protocols for mixing, curing, and characterization, researchers and formulators can successfully leverage the properties of IBEDA to develop high-performance epoxy systems tailored to a wide range of applications. The experimental workflow detailed in this document provides a solid foundation for such development efforts.
References
-
Shultz, A. R. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCImag.com. [Link]
-
Intertek. Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. [Link]
-
The Royal Society of Chemistry. Thermoset Resin Stoichiometry Calculations. [Link]
-
Bierwert, R. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners. UL Prospector. [Link]
-
MaTestLab. (2025, November 25). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. [Link]
-
ASTM International. ASTM D3418 - Melting Point By DCS Testing Services. [Link]
-
MDPI. (2020, February 14). Fracture Toughness Analysis of Epoxy-Recycled Rubber-Based Composite Reinforced with Graphene Nanoplatelets for Structural Applications in Automotive and Aeronautics. [Link]
-
University of Southampton. Effect of resin/hardener stoichiometry on electrical behavior of epoxy networks. [Link]
-
Infinita Lab. (2025, November 19). ASTM D638 Tensile Testing Methods for Plastics. [Link]
-
ASTM International. (2021, September 1). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]
-
AIMS Press. (2018, January 30). Experimental investigation of fracture toughness for treated sisal epoxy composite. [Link]
-
Mettler Toledo. Glass Transition Measurement. [Link]
-
AIP Publishing. Fracture Toughness and Properties of Epoxy / Polyurethane Blend Matrix Reinforced with Natural Fiber. [Link]
-
ThreeBond Group. Curing Agents for Epoxy Resin. [Link]
-
MDPI. (2023, April 1). Mechanical and Fracture Characterization of Epoxy/PLA/Graphene/SiO2 Composites. [Link]
-
ASTM International. (2022, July 21). D638 Standard Test Method for Tensile Properties of Plastics. [Link]
-
ResearchGate. Dimensions of tensile specimen according to ASTM D638 standard. [Link]
-
ASTM International. D638.38935.pdf. [Link]
-
Shimadzu (Europe). Tensile Test Methods for Plastics: ASTM D638. [Link]
-
ResearchGate. (2025, August 7). Direct fracture toughness determination of a ductile epoxy polymer from digital image correlation measurements on a single edge notched bending sample. [Link]
-
Wiley Periodicals, Inc. (2007, November 5). Mechanical properties of epoxy networks based on DGEBA and aliphatic amines. J Appl Polym Sci 2007. [Link]
-
Nama Chemicals. AHEW: Active hydrogen equivalent weight. [Link]
-
ResearchGate. Thermal properties of the cured epoxy resins. [Link]
-
ResearchGate. Mechanical properties of the cured epoxy resin. [Link]
-
MDPI. (2023, March 5). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. [Link]
-
Semantic Scholar. (1973, May 1). Thermal Conductivity of Epoxy Resins Cured with Aliphatic Amines. [Link]
-
ResearchGate. (2025, August 8). Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. [Link]
-
ResearchGate. (2018, October 7). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. [Link]
-
ResearchGate. Thermal properties of the cured epoxy resin. [Link]
- Google Patents. High functionality amine compounds and uses therefor.
-
ResearchGate. Thermal properties of the cured epoxy resins. [Link]
-
ResearchGate. Determination of the amine hydrogen equivalent weight for the system.... [Link]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Isobutylethylenediamine Synthesis
Welcome to the technical support center for the synthesis of N-Isobutylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As experienced application scientists, we understand the nuances of this synthesis and have compiled this resource to address the common challenges encountered in the laboratory.
Introduction to this compound Synthesis
The synthesis of this compound is most commonly and efficiently achieved via the reductive amination of isobutyraldehyde with ethylenediamine. This method involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine. While seemingly straightforward, this reaction presents a key challenge in achieving high selectivity for the mono-alkylated product over the di-alkylated byproduct, N,N'-diisobutylethylenediamine. This guide will focus on providing practical solutions to maximize the yield of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion of starting materials. Here’s a systematic approach to troubleshooting:
-
Suboptimal Imine Formation: The formation of the imine intermediate is a critical equilibrium step.[1][2] Ensure your reaction is set up to favor this intermediate.
-
pH Control: The reaction is best carried out under mildly acidic conditions (pH 5-6). This protonates the carbonyl group of isobutyraldehyde, making it more electrophilic for the nucleophilic attack by ethylenediamine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A catalytic amount of acetic acid is often sufficient.
-
Water Removal: The formation of the imine releases a molecule of water. While not always necessary for small-scale lab synthesis, for larger-scale reactions or to drive the equilibrium forward, the removal of water using a Dean-Stark trap or the addition of a dehydrating agent (e.g., anhydrous MgSO₄) can be beneficial.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are crucial.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred over sodium borohydride (NaBH₄).[3] This is because they are more selective for the protonated imine (iminium ion) over the starting aldehyde, thus minimizing the formation of isobutanol as a byproduct.[2]
-
Staged Addition: If using the less selective but more economical NaBH₄, it is advisable to first allow for the formation of the imine by stirring the isobutyraldehyde and ethylenediamine together for a period (e.g., 1-2 hours) before adding the reducing agent.[4]
-
-
Reaction Temperature: The reaction is typically run at or below room temperature (0-25 °C). Higher temperatures can promote side reactions and degradation of the product.
Issue 2: High Percentage of N,N'-diisobutylethylenediamine Byproduct
Q: My final product is a mixture with a significant amount of the di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
A: This is the most common challenge in this synthesis. The formation of N,N'-diisobutylethylenediamine occurs when the already formed this compound acts as a nucleophile and reacts with another molecule of isobutyraldehyde.
-
Molar Ratio of Reactants: The most effective strategy to favor mono-alkylation is to use a significant molar excess of ethylenediamine. A molar ratio of ethylenediamine to isobutyraldehyde of 3:1 to 5:1 or even higher is recommended. This statistically favors the reaction of isobutyraldehyde with an unreacted ethylenediamine molecule.
-
Slow Addition of Aldehyde: Adding the isobutyraldehyde slowly (dropwise) to the solution of excess ethylenediamine can also help to maintain a low concentration of the aldehyde, further reducing the likelihood of a second alkylation event.
Issue 3: Difficulty in Product Purification
Q: I am having trouble separating the this compound from the di-substituted byproduct and unreacted ethylenediamine. What is the best purification strategy?
A: Purification is typically achieved by fractional distillation under reduced pressure.
-
Boiling Point Difference: There is a significant difference in the boiling points of the components, which allows for their separation.
-
Ethylenediamine (excess reactant): ~117 °C
-
This compound (product): Estimated ~160-170 °C
-
N,N'-diisobutylethylenediamine (byproduct): Estimated >200 °C
-
-
Fractional Distillation Technique:
-
Use a fractionating column with high efficiency (e.g., a Vigreux or packed column) to achieve good separation.
-
Perform the distillation under vacuum to lower the boiling points and prevent potential decomposition at higher temperatures.
-
Carefully monitor the temperature at the head of the column to collect the different fractions.
-
-
Azeotrope Formation: Be aware that azeotropes can sometimes form between the different amines, which can complicate distillation.[5] Careful fractionation is key.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination synthesis of this compound?
A1: The reaction proceeds in two main steps:
-
Imine Formation: The primary amine of ethylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by the elimination of a water molecule to form an imine (a compound with a C=N double bond). This step is reversible and is catalyzed by mild acid.
-
Reduction: A reducing agent, typically a hydride source like NaBH(OAc)₃, reduces the imine to the corresponding secondary amine, this compound.[1]
Q2: Can I use catalytic hydrogenation instead of a chemical reducing agent?
A2: Yes, catalytic hydrogenation is a viable and "greener" alternative.[1] This typically involves reacting the isobutyraldehyde and ethylenediamine in the presence of hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, or Raney Nickel). However, optimizing the reaction conditions (pressure, temperature, and catalyst loading) to achieve high selectivity for the mono-alkylated product can be more complex.
Q3: Is it possible to completely avoid the formation of the di-substituted byproduct?
A3: While completely avoiding the formation of N,N'-diisobutylethylenediamine is very difficult in a one-pot reaction, its formation can be minimized to a very low level by employing a large excess of ethylenediamine and carefully controlling the reaction conditions as described in the troubleshooting guide. For applications requiring extremely high purity, a multi-step synthesis involving the use of a protecting group on one of the ethylenediamine nitrogens would be necessary, but this adds significant complexity to the overall process.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Isobutyraldehyde: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.
-
Ethylenediamine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reducing Agents: Hydride reducing agents react with water and protic solvents to produce flammable hydrogen gas. Add them slowly and in a controlled manner. Sodium cyanoborohydride is toxic and should be handled with extreme care.
-
General Precautions: Always work in a well-ventilated area and have appropriate spill control materials readily available.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound on a laboratory scale, emphasizing mono-selectivity.
Materials:
-
Ethylenediamine (reagent grade)
-
Isobutyraldehyde (reagent grade)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 5 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the ethylenediamine solution and stir.
-
Aldehyde Addition: Cool the flask in an ice bath (0 °C). Add isobutyraldehyde (1 equivalent) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Imine Formation: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (e.g., 1.2-1.5 equivalents) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the desired this compound from unreacted ethylenediamine and the N,N'-diisobutylethylenediamine byproduct.
Data Summary and Visualization
Table 1: Key Parameters for Optimizing Mono-Selectivity
| Parameter | Recommendation | Rationale |
| Molar Ratio (Ethylenediamine:Isobutyraldehyde) | ≥ 3:1 | Statistically favors the reaction of the aldehyde with an unreacted ethylenediamine molecule, minimizing di-substitution. |
| Reducing Agent | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Higher selectivity for the imine over the aldehyde, reducing the formation of isobutanol.[3] |
| Order of Addition | Slow, dropwise addition of isobutyraldehyde to the ethylenediamine solution. | Maintains a low concentration of the aldehyde, reducing the probability of the mono-alkylated product reacting further. |
| Temperature | 0 °C for addition, then room temperature. | Controls the reaction rate and minimizes side reactions. |
Diagram 1: Reaction Pathway for this compound Synthesis
Caption: Reaction scheme for the synthesis of this compound.
References
-
MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing N,N-diisopropyl ethylenediamine.
- Yao, R.-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society.
- Myers, A. (n.d.).
- Organic Chemistry Tutor. (2025).
- Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of n, n'-dibenzylethylenediamine.
-
Wikipedia. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Molecules.
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N-Isobutylethylenediamine
Welcome to the technical support center for the purification of crude N-Isobutylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable diamine.
Understanding the Challenge: Why Purify this compound?
This compound is a key building block in the synthesis of various pharmaceutically active compounds and other specialty chemicals. The purity of this diamine is critical, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and the introduction of potentially harmful substances in drug development pathways.[1][2] Crude this compound can contain a variety of impurities stemming from its synthesis, including unreacted starting materials, byproducts, and residual solvents.
This guide provides a comprehensive overview of the most effective purification techniques, with a primary focus on fractional distillation, and offers solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. Common methods for synthesizing N-substituted ethylenediamines involve the reaction of an amine (isobutylamine) with compounds like 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide followed by hydrazinolysis.[3][4]
Potential impurities include:
-
Unreacted Starting Materials: Isobutylamine and ethylenediamine are common starting materials or precursors and may be present in the crude product.
-
Over-alkylation Products: Reaction of the desired product with the alkylating agent can lead to the formation of di-isobutylated products.
-
Byproducts from Synthesis: For example, if a phthalimide-based synthesis is used, phthalhydrazide can be a significant byproduct.[3]
-
Residual Solvents: Solvents used in the synthesis and work-up will likely be present.
-
Water: Due to the hygroscopic nature of amines, water is a very common impurity.[5]
Q2: What is the boiling point of this compound and why is it important?
Q3: Can I use other purification methods besides distillation?
A3: While fractional distillation is the most common and effective method for purifying liquid amines like this compound, other techniques can be employed, particularly for removing specific types of impurities:
-
Aqueous Extraction: To remove water-soluble impurities and salts.
-
Drying Agents: To remove residual water before distillation. Common drying agents for amines include potassium hydroxide (KOH) and calcium oxide (CaO).[5]
-
Chromatography: For very high purity requirements, column chromatography using a suitable stationary phase (e.g., basic alumina) can be effective, though it is less practical for large quantities.[3][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue: Poor Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range during distillation.
-
Co-distillation of impurities with the product.
-
Low purity of the collected fractions, as determined by GC or NMR analysis.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Fractionating Column | The column may not have enough theoretical plates to separate components with close boiling points. The boiling point of isobutylamine is 68-69 °C, which is significantly lower than the expected boiling point of this compound, but other impurities might have closer boiling points. | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[7][11] Ensure the column is well-insulated to maintain the temperature gradient.[7] |
| Distillation Rate is Too Fast | A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[12] | Heat the distillation flask slowly and maintain a steady, controlled distillation rate. A good rule of thumb is to collect 1-2 drops of distillate per second. |
| Presence of an Azeotrope | Amines can form azeotropes with water, which are constant-boiling mixtures that cannot be separated by simple distillation.[5][13] | Thoroughly dry the crude product before distillation using appropriate drying agents like KOH pellets or molecular sieves.[5] |
Issue: Product Degradation During Distillation
Symptoms:
-
Darkening or discoloration of the product in the distillation flask.
-
Low yield of the desired product.
-
Formation of high-boiling residue.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| High Distillation Temperature | Amines can be susceptible to thermal decomposition at high temperatures. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound and minimize thermal stress. |
| Presence of Oxygen | Amines can be oxidized at elevated temperatures, especially in the presence of air. | Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5][13] |
Issue: Water Contamination in the Final Product
Symptoms:
-
Cloudy appearance of the distilled product.
-
Presence of a water peak in the NMR spectrum or a broad -OH stretch in the IR spectrum.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Drying of Crude Product | Amines are hygroscopic and readily absorb moisture from the air.[5] | Dry the crude this compound over a suitable drying agent (e.g., KOH, CaO, or molecular sieves) for a sufficient period before distillation.[5] |
| Contamination from Glassware | Residual moisture in the distillation apparatus. | Ensure all glassware is thoroughly dried in an oven before assembly. Assemble the apparatus while still warm and allow it to cool under a stream of dry nitrogen. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
A robust analytical method is essential to determine the purity of the crude and purified this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for amine analysis.
-
Carrier Gas: High-purity nitrogen or helium.
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Dilute a small sample of the this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Step-by-Step Fractional Distillation Protocol
This protocol outlines the purification of crude this compound by fractional distillation.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets or other suitable drying agent
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar
-
Inert gas source (nitrogen or argon)
-
Vacuum source (if performing vacuum distillation)
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Procedure:
-
Drying the Crude Product:
-
Place the crude this compound in a round-bottom flask with a stir bar.
-
Add a suitable drying agent, such as potassium hydroxide pellets (approximately 10-20 g per 100 mL of amine).
-
Seal the flask and stir the mixture for several hours, or let it stand overnight. The drying agent will absorb any residual water.
-
-
Setting up the Distillation Apparatus:
-
Carefully decant the dried amine into a clean, dry round-bottom flask, leaving the drying agent behind.
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are well-sealed.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Introduce an inert atmosphere by flushing the system with nitrogen or argon.
-
-
Performing the Distillation:
-
Begin heating the distillation flask gently with a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Collect any initial distillate that comes over at a low temperature. This fraction will likely contain low-boiling impurities such as residual solvents and unreacted isobutylamine.
-
As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate. The temperature should remain constant during the collection of the pure product.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
-
Analysis and Storage:
-
Analyze the purity of the collected fractions using GC or NMR.
-
Combine the fractions that meet the desired purity specifications.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent moisture absorption and oxidation.
-
Safety Precautions
-
This compound, like other amines, is corrosive and can cause skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Amines are flammable. Keep away from open flames and other ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
References
-
LookChem. (n.d.). Purification of Ethylenediamine. Chempedia. Retrieved from [Link]
- Yao, R-S., Jiang, L-E., Wu, S-H., Deng, S-S., & Yang, Y. (n.d.).
-
PubChem. (n.d.). N-Ethyl-N-butylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative.
- Google Patents. (n.d.). CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine.
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. PubMed Central. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
- Google Patents. (n.d.). SA516371832B1 - Method for the distillative purification of ethylenediamine (eda).
-
ResearchGate. (n.d.). Synthesis of N,N′-diacetylethylenediamine. MTBE: methyl t‐butyl ether. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
IUPAC. (n.d.). preparation of anhydrous - ethylenediamine. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of n-Butylethylenediamine (CAS 19522-69-1). Retrieved from [Link]
-
Save My Exams. (2025, October 30). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]
-
YouTube. (2018, March 28). Distillation Troubleshooting 101 - Tower Case Studies - Example of In House Training. Retrieved from [Link]
-
YouTube. (2020, August 16). N Butyl Iodide synthesis by A.Vogel. Retrieved from [Link]
-
ResearchGate. (2025, January 28). (PDF) Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of isobutylethyl-amine (CAS 13205-60-2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N'-di-t-Butylethylenediamine (CAS 4062-60-6). Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(3-(Dimethoxymethylsilyl)isobutyl)ethylenediamine. Retrieved from [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine - Google Patents [patents.google.com]
- 5. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 6. 109-81-9 CAS MSDS (N-METHYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 13. publications.iupac.org [publications.iupac.org]
Stability and degradation of N-Isobutylethylenediamine under reaction conditions
Introduction
Welcome to the technical support center for N-Isobutylethylenediamine (IBEDA). This guide is designed for researchers, scientists, and drug development professionals who utilize IBEDA in their experimental workflows. This compound, with its primary and secondary amine functionalities, is a versatile building block. However, these same reactive centers can be susceptible to degradation under various chemical and physical stresses. Understanding the stability profile of IBEDA is not merely a procedural formality; it is fundamental to ensuring the reproducibility of your experiments, the purity of your products, and the overall integrity of your research.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. Our approach is grounded in explaining the causality behind experimental observations and providing actionable protocols to diagnose and mitigate stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound (IBEDA)?
Given its structure, IBEDA is primarily susceptible to two major degradation pathways:
-
Oxidative Degradation: The amine groups, particularly the secondary amine, are prone to oxidation. This can occur in the presence of atmospheric oxygen, residual peroxides in solvents, or intentionally introduced oxidizing agents. The likely mechanisms include:
-
N-Oxidation: Formation of the corresponding N-oxide.
-
Dealkylation/Deamination: Cleavage of the C-N bonds, which could lead to the formation of isobutyraldehyde and ethylenediamine, or further breakdown products. This is a significant concern as it fundamentally alters the molecule's structure.
-
-
Nitrosation: In the presence of nitrosating agents (e.g., nitrite salts like NaNO₂ under acidic conditions), the secondary amine of IBEDA can form a highly reactive N-nitrosamine impurity (an NDSRI - N-nitrosamine drug substance-related impurity).[1][2] The formation of such impurities is a major safety concern in pharmaceutical development due to their classification as probable human carcinogens.[2][3][4]
Q2: What are the likely degradation byproducts I should be looking for?
Based on the pathways described above, the primary byproducts to anticipate are:
-
From Oxidation: Isobutyraldehyde, Ethylenediamine, and the N-oxide of IBEDA.
-
From Nitrosation: N-nitroso-N'-isobutylethylenediamine.
-
From Reactions with Reagents: As a nucleophile, IBEDA can form adducts with various electrophilic reagents, solvents (like DMF), or starting materials in your reaction mixture.[5][6] These are technically side-products but are often discovered during stability and degradation assessments.
Q3: How do common reaction conditions like pH, temperature, and atmospheric exposure affect IBEDA's stability?
The stability of IBEDA is highly dependent on the experimental environment:
-
pH: Extreme pH conditions can influence stability. Acidic conditions can protonate the amine groups, which might slightly reduce susceptibility to certain types of oxidation but can catalyze other reactions, such as nitrosamine formation if nitrites are present.[2][7] Strongly basic conditions may also promote certain degradation pathways.
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[8][9] Thermal stress studies are crucial to understanding the molecule's intrinsic stability and predicting its shelf-life.[10][11] Reactions run at high temperatures should be carefully monitored for IBEDA loss.
-
Atmosphere/Oxygen: The presence of oxygen is a critical factor for oxidative degradation.[12][13] Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a key strategy to minimize the formation of oxidation-related impurities.[14][15][16]
-
Light: While aliphatic amines are generally less susceptible to photolytic degradation than aromatic compounds, photostability studies should still be conducted as part of a comprehensive analysis to rule out light-induced degradation pathways.[10][17]
Q4: What analytical techniques are most effective for monitoring IBEDA and its degradation products?
A multi-platform analytical approach is recommended for comprehensive analysis:
-
UPLC/HPLC with UV and Mass Spectrometry (MS) Detection: This is the primary workhorse for stability studies.[][19] A stability-indicating HPLC method should be developed to separate the parent IBEDA from its potential degradation products. MS detection is invaluable for identifying unknown peaks by providing molecular weight information.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile degradation products, such as isobutyraldehyde, that may result from C-N bond cleavage.[3][][19] Headspace GC-MS can be particularly effective.[]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical framework for resolving them.
Problem: I see unexpected peaks in my HPLC chromatogram during a reaction monitoring or final product analysis.
This is a common issue that points towards the formation of new chemical entities.
-
Possible Cause 1: Degradation of IBEDA. The new peaks could be the degradation products discussed in the FAQs (e.g., oxides, dealkylation products).
-
Possible Cause 2: Impurities in the Starting Material. The commercial source of IBEDA may contain low-level impurities that are carried through the reaction.
-
Possible Cause 3: Reaction Side-Products. The nucleophilic amine groups of IBEDA may have reacted with other electrophilic species in your mixture, forming unintended side-products.[5]
Caption: Troubleshooting workflow for identifying unknown peaks.
Problem: My reaction yield is consistently low, and I suspect IBEDA is degrading under the reaction conditions.
Low yields can often be traced back to the instability of a key reagent.
-
Plausible Cause: The reaction conditions (e.g., high heat, presence of an oxidizing agent, prolonged reaction time) are too harsh, causing IBEDA to degrade before it can react as intended.
-
Inert the Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment. This is the most effective way to prevent oxidative degradation.[15]
-
Lower the Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. Run a temperature screening study to find the optimal balance between reaction rate and IBEDA stability.
-
Check for Peroxides: Ensure that solvents like THF or diethyl ether are fresh and free of peroxides, which can initiate oxidative degradation.
-
Time Optimization: Analyze the reaction progress over time. It's possible the desired reaction is complete long before significant degradation occurs. Quenching the reaction earlier could improve the yield.
Experimental Protocol: Forced Degradation (Stress Testing) of IBEDA
Forced degradation studies are essential for proactively identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11][21] The goal is to achieve 5-20% degradation, which provides enough of the degradant for detection and characterization without completely destroying the sample.[22]
1. Preparation of Stock Solution:
-
Prepare a stock solution of IBEDA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions: (Prepare each sample in triplicate, alongside a control sample protected from stress).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place solid IBEDA powder in a vial and expose it to dry heat at 80°C for 48 hours.[8]
-
After stressing, cool the powder and dissolve it in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of IBEDA (0.1 mg/mL in mobile phase) in a photochemically transparent container to a light source (with combined visible and UV outputs) in a photostability chamber for an extended period (e.g., 7 days).[10]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples and the unstressed control using a validated, stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Data Summary
The following table summarizes the conditions and expected outcomes of a forced degradation study on IBEDA.
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway | Likely Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | Acid-catalyzed reactions | Minimal degradation expected, but potential for salt formation |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | Base-catalyzed reactions | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidative Degradation | N-oxides, Isobutyraldehyde, Ethylenediamine |
| Thermal | Dry Heat | 80°C, 48h | Thermolysis | Various, depends on weakest bonds |
| Photolytic | UV/Vis Light | Per ICH Q1B | Photolysis | Light-induced radicals, subsequent products |
Visualized Degradation Pathways
Caption: Proposed primary degradation pathways for IBEDA.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Degradation Product Analysis Services. (2026). BOC Sciences.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online.
- Anonymous. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
- N-Methylethylenediamine Safety Data Sheet. (n.d.). Synquest Labs.
- Technical Support Center: N-Isobutylbenzamide Degradation Analysis. (n.d.). Benchchem.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). Resolve Mass Laboratories via YouTube.
- Gemoets, H. P. L., et al. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC.
- de Oliveira, G. G., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Characterization of a Stable AIBN Degradant and its use to Monitor the Oxidative Environment during Forced Degradation Studies by LC/MS. (n.d.). ResearchGate.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). ResearchGate.
- Nageswara Rao, R., & Kumar Talluri, M. V. N. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- Impurities in Oligonucleotide Drug Substances and Drug Products. (n.d.). ResearchGate.
- Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2024, September 18). ACS Publications.
- Guiraldelli, A. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- Chen, S., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. PubMed.
- Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. (2025, March 10). Carl ROTH.
- Singh, S., et al. (n.d.). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. NIH.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.
- Barry, A. L., & Effinger, L. J. (n.d.). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). ResearchGate.
- Drug Side Effects Information on Over 5000 Medications. (n.d.). Drugs.com.
- Structural Evolution under Reaction Conditions of Supported (NH4)3HPMo11VO40 Catalysts for the Selective Oxidation of Isobutane. (2025, November 18). ResearchGate.
- Oszczapowicz, I., & Oledzka, I. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
- Impurities in Drug Substances and Products. (n.d.). AIFA.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. (2022, November 29). PMC.
- Hendricks, J. (2024, March 1). What is the stability of 1% N-(1-naphthyl)ethylene-1,2-diamine dihydrochloride (NEDA) solution? ResearchGate.
- Grahek, R., et al. (2023, July 7). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate.
- Lennon, G., et al. (2020, January 21). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by. Semantic Scholar.
- Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes. (2025, August 10). ResearchGate.
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. (n.d.). Thermo Fisher Scientific.
- Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020, March 4). Queen's University Belfast.
- Bratinšćak, N. D., et al. (2021, March 30). Presence of Nitrosamine Impurities in Medicinal Products. PMC.
- Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed.
- Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024, December 19). Beilstein Journal of Organic Chemistry.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). PubMed Central.
- Reactivities of N -Nitrosamines against Common Reagents and Reaction Conditions. (n.d.). ResearchGate.
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Technical Support Center: N-Isobutylethylenediamine Complexation Reactions
Welcome to the technical support hub for N-Isobutylethylenediamine (i-Bu-en) complexation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and characterization of metal complexes involving this versatile bidentate ligand. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed troubleshooting, please proceed to Part 2.
Q1: What is the typical coordination mode for this compound? A: this compound is a bidentate ligand, meaning it binds to a metal center through two donor atoms.[1][2] Specifically, the lone pairs on the two nitrogen atoms of the ethylenediamine backbone coordinate to the metal, forming a stable five-membered chelate ring.[1][2] This chelation effect significantly enhances the stability of the resulting complex compared to coordination with two separate monodentate amine ligands.
Q2: My this compound starting material is a yellow oil. Is it pure enough for my reaction? A: Pure this compound should be a colorless to pale yellow liquid. A distinct yellow or brownish color may indicate the presence of oxidation or polymeric impurities.[3] While it might be usable for initial screening, for high-purity final complexes, it is strongly recommended to purify the ligand by vacuum distillation before use to prevent side reactions and discoloration of your product.
Q3: Which solvents are recommended for complexation reactions with i-Bu-en? A: The choice of solvent depends heavily on the metal salt being used. Alcohols like ethanol or methanol are common as they can dissolve both the ligand and many metal salts (e.g., chlorides, nitrates).[4][5] For air-sensitive reactions or when using organometallic precursors, anhydrous and deoxygenated solvents like tetrahydrofuran (THF), toluene, or dichloromethane are preferable. Always ensure the chosen solvent does not coordinate to the metal more strongly than your ligand, unless a solvento-complex is an intended intermediate.
Q4: How do I confirm that my complex has formed? A: Initial confirmation can often be visual, such as a color change upon mixing the ligand and metal salt or the formation of a precipitate.[6] For definitive confirmation, spectroscopic methods are essential. A shift in the N-H and C-H proton signals adjacent to the nitrogen atoms in ¹H NMR spectroscopy is a strong indicator of coordination.[7][8] Further characterization using FT-IR (changes in N-H stretching frequencies), Mass Spectrometry (to confirm the mass of the complex ion), and ultimately Single Crystal X-ray Diffraction (for unambiguous structural elucidation) are standard procedures.[9][10]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a detailed Q&A format, providing causative explanations and actionable protocols.
Issue 1: Low or No Yield of the Desired Complex
Question: I've followed a standard procedure, but my reaction yield is consistently below 30%, or in some cases, I only recover starting materials. What are the likely causes and how can I systematically troubleshoot this?
Answer: Low yield is a multifaceted problem that requires a logical, step-by-step investigation. The issue can typically be traced back to one of three areas: reagent quality, reaction conditions, or product workup/isolation.[11]
Causality and Investigation Workflow:
The underlying cause often relates to an equilibrium that does not favor the product, slow reaction kinetics, or decomposition of reactants or products.[12][13] Optimizing reaction conditions aims to shift the equilibrium towards the product and ensure the reaction rate is practical.[14][15]
The following workflow diagram outlines a systematic approach to diagnosing the root cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Troubleshooting Table:
| Parameter | Potential Problem | Recommended Action & Explanation |
| Ligand Quality | Impurities (e.g., water, oxidation byproducts) compete with the ligand for metal binding sites or cause side reactions. | Purify this compound via vacuum distillation. Confirm purity using ¹H NMR spectroscopy.[7] |
| Metal Salt | Hydrated metal salts introduce water, which can compete as a ligand, leading to aqua-complexes. | Use anhydrous grade metal salts. If necessary, dry the salt under vacuum with gentle heating before use. Store in a desiccator. |
| Stoichiometry | Incorrect Metal:Ligand ratio. For a typical bidentate ligand, a 1:2 or 1:3 ratio is common for octahedral complexes.[1] | Carefully calculate and weigh reactants. Consider a slight excess (1.05-1.1 eq) of the i-Bu-en ligand to drive the reaction to completion, but be aware this may complicate purification. |
| Solvent | Solvent is coordinating (e.g., DMSO, water) and prevents ligand binding. Reactants are not fully dissolved. | Choose a less coordinating solvent (e.g., EtOH, THF, CH₂Cl₂). Ensure all reactants are soluble at the reaction temperature. |
| Temperature | Reaction is kinetically slow at room temperature. Product or reactant decomposes at elevated temperatures. | Monitor the reaction by TLC or NMR at different temperatures (e.g., 0 °C, RT, 50 °C, reflux).[16] This helps identify the optimal kinetic window. |
| Atmosphere | The metal center or ligand is sensitive to oxidation by air. Hydrolysis occurs due to atmospheric moisture. | Perform the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox. Use anhydrous, degassed solvents. |
Issue 2: Product is an Oil or Fails to Crystallize
Question: My complex has formed, as confirmed by NMR of the crude material, but it is a viscous oil that I cannot purify. How can I induce crystallization?
Answer: The inability of a complex to crystallize is a common and frustrating problem in coordination chemistry. It arises when the intermolecular forces in the solid state are not strong or specific enough to overcome the entropy of the disordered, liquid state. The bulky, flexible isobutyl group on the ligand can sometimes hinder efficient crystal packing.
Protocol: Inducing Crystallization
-
Initial Purification: First, ensure the oil is as pure as possible. An impure sample is significantly harder to crystallize.
-
Action: Dissolve the oil in a minimum amount of a polar solvent (e.g., dichloromethane). Add it to a large volume of a non-polar solvent (e.g., hexane or diethyl ether) with vigorous stirring. This "crashing out" or precipitation can remove many impurities.[4] Collect the resulting solid/oil and dry under vacuum.
-
-
Systematic Solvent Screening:
-
Action: In separate small vials, dissolve ~10-20 mg of the purified oil in a minimum amount of various solvents (e.g., ethanol, acetonitrile, THF, ethyl acetate).
-
Causality: The goal is to find a solvent system where the complex is soluble when hot but only sparingly soluble when cold.
-
-
Crystallization Techniques:
-
Slow Evaporation: Loosely cap the vials from step 2 and leave them undisturbed in a vibration-free area.
-
Vapor Diffusion: Place a vial containing a concentrated solution of your complex inside a larger, sealed jar containing a "non-solvent" (a solvent in which your complex is insoluble, like hexane or pentane). The non-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility of the complex and promoting slow crystal growth.
-
Layering: Carefully layer a non-solvent on top of a concentrated solution of your complex in a narrow tube (like an NMR tube). Crystals may form at the interface over time.
-
Scratching: Gently scratching the inside of the glass vial with a metal spatula can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Issue 3: Complex or Ambiguous NMR Spectra
Question: The ¹H NMR spectrum of my purified complex shows very broad peaks, or more peaks than expected. How do I interpret this and obtain a clean spectrum?
Answer: Complex NMR spectra in coordination compounds can be highly informative but challenging to interpret. Broadening or peak multiplicity can stem from chemical or physical phenomena unique to metal complexes.[17][18]
Causality and Diagnostic Table:
| Observation | Potential Cause | Diagnostic/Remedial Action |
| Very Broad or Disappeared Peaks | Paramagnetism: The complex has unpaired electrons (e.g., Cu(II), high-spin Fe(III), Ni(II)). These unpaired electrons provide a powerful relaxation mechanism that dramatically broadens NMR signals. | This is an intrinsic property. While difficult, specialized techniques can be used. For routine checks, you can sometimes identify the diamagnetic ligand protons that are furthest from the metal center. Consider alternative characterization methods like EPR spectroscopy or magnetic susceptibility measurements. |
| Broad, but Discernible Peaks | Dynamic Exchange: The complex is undergoing a chemical process on the NMR timescale, such as ligand exchange, fluxionality (e.g., ring-flipping), or isomer interconversion. | Variable Temperature (VT) NMR: Record spectra at different temperatures. At low temperatures ("slow exchange regime"), the process may slow down, resulting in sharp signals for each distinct species. At high temperatures ("fast exchange regime"), the process may speed up, resulting in sharp, averaged signals.[8] |
| More Peaks Than Expected | Diastereomers/Isomers: The complex has formed as a mixture of isomers (e.g., cis/trans, fac/mer, or Δ/Λ enantiomers if the complex is chiral).[19] | 2D NMR (COSY, HSQC): These experiments can help establish connectivity and identify which protons belong to which spin system, aiding in the assignment of different isomers.[7][18] High-performance liquid chromatography (HPLC) can sometimes be used to separate isomers. |
| Slightly Broadened Peaks | Aggregation: The complex may be forming aggregates or oligomers in solution, leading to slower tumbling and broader lines. | Dilution Study: Record NMR spectra at several different concentrations. If aggregation is the issue, the peaks should sharpen upon dilution. |
Visualization: Isomerism in Octahedral Complexes
For a metal complex with two i-Bu-en ligands and two other monodentate ligands (X), cis and trans isomers are possible. This can lead to a more complex NMR spectrum than anticipated.
Caption: Geometric isomers possible for an [M(i-Bu-en)₂X₂] complex.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Archives. Retrieved from [Link]
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Wang, J. Y., Stevens, J. M., Kariofillis, S. K., Tom, M.-J., Golden, D. L., Li, J., ... & Doyle, A. G. (2024). Identifying general reaction conditions by bandit optimization. Nature, 626(7999), 785-792. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. Retrieved from [Link]
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Jove, M., & Church, G. M. (2016). Purification of Native Complexes for Structural Study Using a Tandem Affinity Tag Method. Journal of Visualized Experiments, (113), 54101. Retrieved from [Link]
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Ma, T., & Liu, B. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Chemical Synthesis, 4(1), 1-18. Retrieved from [Link]
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Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Retrieved from [Link]
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Deadman, B. J., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Journal of the American Chemical Society. Retrieved from [Link]
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PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
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Golemis, E. A., & Adams, P. D. (2009). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2009(11), pdb.prot5316. Retrieved from [Link]
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EduBirdie. (n.d.). Chapter 17 Complexation Reactions and Titrations. Kentucky State University. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. Molecules, 28(2), 829. Retrieved from [Link]
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PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
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Clegg, W., et al. (2013). Synthesis and structural characterization of group 4 metal alkoxide complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine and their use as initiators in the ring-opening polymerization (ROP) of rac-lactide under industrially relevant conditions. Inorganic Chemistry, 52(19), 10804-10811. Retrieved from [Link]
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Lambert, P. H., et al. (1979). Purification of soluble immune complexes from serum using polymethylmetacrylate beads coated with conglutinin or C1q. Application to the analysis of the components of in vitro formed immune complexes and of immune complexes occurring in vivo during leishmaniasis. Journal of Clinical & Laboratory Immunology, 2(1), 1-15. Retrieved from [Link]
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Tsuda, K., et al. (2012). Biochemical Purification of Native Immune Protein Complexes. Methods in Molecular Biology, 832, 387-398. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Jensen, M. R., et al. (2018). Characterization of Dynamic IDP Complexes by NMR Spectroscopy. Methods in Enzymology, 611, 193-226. Retrieved from [Link]
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HSC Chemistry. (2021, July 28). Complexation Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy in Drug Development and Analysis. Retrieved from [Link]
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Sgouras, D., & Gupta, A. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 6, 153. Retrieved from [Link]
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Contakes, S. (2023). 9.3: Nomenclature and Ligands. In Chemistry LibreTexts. Retrieved from [Link]
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Johnson, A. L., et al. (2022). N-O Ligand Supported Stannylenes: Preparation, Crystal, and Molecular Structures. Inorganics, 10(9), 126. Retrieved from [Link]
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University of Wisconsin Pressbooks. (n.d.). 19.2 Coordination Chemistry of Transition Metals. In Chemistry 2e. Retrieved from [Link]
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Chemistry Notes. (2021, March 18). Coordination Compounds, Ligands, and Complex Ions of Transition Metals [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Retrieved from [Link]
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Contakes, S. (2023). 6.5: Nomenclature of Coordination Complexes. In Chemistry LibreTexts. Retrieved from [Link]
-
Pearson Education, Inc. (2014). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Retrieved from [Link]
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Sarıoğlu, A. O. (2015). Synthesis of metal complexes of the ligand structure N-carboxyamide derived from the reaction of 4-nitroaniline with dibenzoylaceticacid-N-carboxyethylamide. ResearchGate. Retrieved from [Link]
-
Sumyanova, T., et al. (2020). Complexation Reactions between N,N '-Diethyl-N,N '-Difluorophenyl-2,2'-Bipyridyl-6,6-Dicarboxamides with Europium in Ethanol: Spectrophotometric and Isothermal Titration Calorimetry Studies. ResearchGate. Retrieved from [Link]
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Preventing byproduct formation in N-Isobutylethylenediamine synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-Isobutylethylenediamine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, primarily focusing on the prevention of byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved via the reductive amination of isobutyraldehyde with ethylenediamine. This method, while direct, is often complicated by the difunctional nature of ethylenediamine, which possesses two primary amine groups. This inherent reactivity profile makes it susceptible to double alkylation, leading to the significant formation of the primary byproduct, N,N'-diisobutylethylenediamine. Further complexities can arise from the self-condensation of isobutyraldehyde under certain conditions.
This guide will systematically address these challenges, offering strategies to enhance the selectivity and yield of the desired mono-alkylated product.
Core Challenge: Controlling Selectivity in a Difunctional System
The primary hurdle in the synthesis of this compound is achieving mono-alkylation. The secondary amine product, this compound, can compete with the starting ethylenediamine for reaction with isobutyraldehyde, leading to the formation of N,N'-diisobutylethylenediamine.
Caption: Reaction pathways in this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of N,N'-diisobutylethylenediamine. How can I improve the selectivity for the mono-alkylated product?
A1: This is the most common issue. There are two primary strategies to favor mono-alkylation:
Strategy 1: Control of Stoichiometry (Direct Synthesis)
The most straightforward approach is to use a molar excess of ethylenediamine relative to isobutyraldehyde. This statistical approach ensures that isobutyraldehyde is more likely to react with an unreacted ethylenediamine molecule than with the mono-alkylated product.
-
Recommendation: Start with a molar ratio of ethylenediamine to isobutyraldehyde of at least 3:1. Ratios as high as 5:1 can be employed for even greater selectivity. While this increases raw material cost for ethylenediamine, the unreacted amine can often be recovered and recycled.
Strategy 2: Use of a Protecting Group
For applications requiring very high purity and where a multi-step synthesis is feasible, using a mono-protected ethylenediamine derivative is a highly effective method. N-Boc-ethylenediamine is a common choice, where one amine group is protected by a tert-butoxycarbonyl (Boc) group.[1][2]
-
Mechanism: The Boc group renders one amine nucleophilically inactive, forcing the alkylation to occur exclusively on the free primary amine. The Boc group can then be removed under acidic conditions to yield the desired product.
Caption: Synthesis using a mono-protected ethylenediamine.
Q2: I am observing byproducts other than the di-alkylated product. What could they be and how can I avoid them?
A2: Another likely source of byproducts is the self-condensation of isobutyraldehyde, particularly under basic or neutral conditions, which can lead to aldol condensation products.[3][4]
-
Troubleshooting:
-
pH Control: Reductive amination is often more efficient under slightly acidic conditions (pH 5-6). This protonates the imine intermediate, making it more susceptible to reduction, while minimizing the conditions that favor aldol condensation.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Higher temperatures can promote side reactions.
-
Order of Addition: Adding the isobutyraldehyde slowly to the mixture of ethylenediamine and the reducing agent can help to keep its concentration low, thereby minimizing self-condensation.
-
Q3: What is the best reducing agent for this reaction?
A3: The choice of reducing agent is critical for a successful reductive amination.
-
Sodium borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde. It is best used in a two-step process where the imine is formed first, followed by the addition of the reducing agent.
-
Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents that can be used in a one-pot reaction.[5] They are particularly effective at reducing the iminium ion intermediate in the presence of the aldehyde. NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide from NaBH₃CN.
Q4: How can I purify my this compound product to remove the N,N'-diisobutylethylenediamine byproduct?
A4: Fractional distillation is an effective method for separating this compound from the di-alkylated byproduct due to their different boiling points.[6][7][8][9]
-
Boiling Points:
-
Procedure: A carefully controlled fractional distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling points and prevent thermal decomposition. The lower-boiling this compound will distill first, followed by the higher-boiling N,N'-diisobutylethylenediamine.
Experimental Protocols
Protocol 1: Direct Selective Mono-Alkylation of Ethylenediamine
This protocol focuses on optimizing the direct reaction to favor the mono-alkylated product.
Materials:
-
Ethylenediamine (freshly distilled)
-
Isobutyraldehyde (freshly distilled)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (5M)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (3.0 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.
-
Aldehyde Addition: Slowly add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Imine Formation: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours to ensure complete imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol. Slowly add the NaBH₄ solution to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2-3).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with dichloromethane to remove any unreacted aldehyde and other non-polar impurities.
-
Make the aqueous layer basic (~pH 12-13) by the slow addition of 5M NaOH at 0 °C.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum fractional distillation.
Protocol 2: Synthesis using N-Boc-ethylenediamine
This protocol provides a highly selective route to this compound.
Materials:
-
N-Boc-ethylenediamine
-
Isobutyraldehyde
-
Methanol (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Anhydrous sodium sulfate
Procedure:
Part A: Reductive Amination
-
Reaction Setup: Dissolve N-Boc-ethylenediamine (1.0 equivalent) and isobutyraldehyde (1.1 equivalents) in anhydrous dichloromethane.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N'-isobutylethylenediamine.
-
Part B: Boc Deprotection
-
Deprotection: Dissolve the crude product from Part A in dichloromethane. Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Work-up:
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and make it basic with 5M NaOH.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Data Summary Table
| Parameter | Direct Synthesis (Optimized) | N-Boc Protected Synthesis |
| Selectivity | Moderate to High (dependent on ratio) | Very High |
| Number of Steps | 1 (plus purification) | 3 (protection, alkylation, deprotection) |
| Yield | Variable, depends on selectivity | Generally High |
| Key Byproduct | N,N'-diisobutylethylenediamine | Minimal |
| Purification | Fractional Distillation required | Simpler purification |
| Scalability | More straightforward for large scale | More complex due to extra steps |
Visualizing Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound synthesis.
References
-
A highly selective phosphorus/nitrogen (P,N) ligand-based iridium catalyst system efficiently catalyzes the reaction of arylamines with unprotected amino alcohols, yielding N-arylated aliphatic diamines in yields of up to 93%. The reaction can be performed with a wide variety of branched and linear amino alcohols in combination with various aminopyridines or substituted anilines. (Source: ResearchGate, [Link])
-
A sustainable and eco-friendly approach for selective N-alkylation of various amines by alcohols, catalyzed by a well-defined Zn(II)-catalyst. (Source: ACS Publications, [Link])
-
A study on highly selective alkyl transfer processes of amines catalyzed by the Shvo catalyst. (Source: RSC Publishing, [Link])
-
An overview of fractional distillation as a separation technique for miscible liquids. (Source: BYJU'S, [Link])
-
A guide on how to perform fractional distillation in a laboratory setting. (Source: University of Rochester, Department of Chemistry, [Link])
-
A method for selective Hofmann N-alkylation of poor nucleophilic amines and amides using catalytic amounts of alkyl halides. (Source: RSC Publishing, [Link])
-
An explanation of the principles and applications of fractional distillation. (Source: The Chemistry Blog, [Link])
- A process for the condensation of isobutyraldehyde with other lower aliphatic aldehydes.
-
A study on the aldol condensation of isobutyraldehyde and formaldehyde. (Source: ResearchGate, [Link])
-
A general overview of fractional distillation, its principles, and applications. (Source: Wikipedia, [Link])
-
A review of methods for mono-selective N-alkylation of amines using alcohols as alkylating agents. (Source: ResearchGate, [Link])
-
A study on the catalytic behavior of alkali-treated H-MOR in the selective synthesis of ethylenediamine. (Source: MDPI, [Link])
-
A study on the N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. (Source: ResearchGate, [Link])
-
A study on the cross-aldol condensation of isobutyraldehyde and formaldehyde using a phase transfer catalyst. (Source: ResearchGate, [Link])
-
A kinetic study of the aldol condensation of isobutyraldehyde. (Source: ResearchGate, [Link])
-
A video tutorial on simple and fractional distillations. (Source: Khan Academy, [Link])
-
A discussion on improving selectivity and yield in alkylation reactions. (Source: Reddit, [Link])
-
Chemical and physical properties of Benzamide, N-isobutyl-. (Source: Cheméo, [Link])
-
A detailed explanation of reductive amination, including the use of various reducing agents. (Source: Master Organic Chemistry, [Link])
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Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
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Technical Support Center: Scaling N-Isobutylethylenediamine Synthesis from Lab to Pilot
Introduction
Welcome to the technical support center for the synthesis of N-Isobutylethylenediamine (IBEDA). This guide is designed for researchers, chemists, and process engineers transitioning the synthesis of IBEDA from laboratory scale to a pilot plant environment. The scale-up of any chemical process introduces complexities that are often not apparent at the bench. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chemical engineering and organic synthesis, to ensure a safe, efficient, and successful scale-up.
The synthesis of this compound is most commonly achieved via the reductive amination of isobutyraldehyde with ethylenediamine. This process involves the initial formation of an imine intermediate, which is then reduced to the final amine product. While straightforward in a round-bottom flask, this reaction presents significant challenges at the pilot scale related to reaction kinetics, heat and mass transfer, and downstream processing.
Process Overview: Reductive Amination for IBEDA Synthesis
The reaction proceeds in two main stages:
-
Imine Formation: Ethylenediamine, a primary diamine, reacts with the carbonyl group of isobutyraldehyde to form an imine (and/or a bis-imine) intermediate. This is a reversible equilibrium reaction where the removal of water drives the reaction forward.
-
Reduction: The C=N bond of the imine is selectively reduced to a C-N single bond to yield this compound. A key challenge is preventing the over-alkylation or reaction at both nitrogen atoms of ethylenediamine if mono-substitution is desired.[1] Common reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation are used.[2][3]
Troubleshooting Guide: From Benchtop Anomalies to Pilot-Scale Solutions
This section is structured to address specific problems you may encounter during the scale-up process.
Category 1: Reaction Kinetics & Impurity Profile
Question: We are observing a significant increase in dialkylated byproducts (N,N'-diisobutylethylenediamine) at the pilot scale, which was a minor impurity in the lab. What is the likely cause?
Answer: This issue is a classic consequence of changes in mixing efficiency and local concentration gradients during scale-up.
-
Causality: In a lab flask, reactants are typically well-mixed, ensuring that the isobutyraldehyde is dispersed quickly. In a large pilot reactor, the addition of isobutyraldehyde can create localized areas of high concentration before it is fully homogenized. If a molecule of ethylenediamine reacts once to form the desired mono-alkylated product, this product can then compete with the remaining ethylenediamine to react with a second molecule of isobutyraldehyde, leading to the dialkylated impurity. Inefficient mixing prolongs the time that newly added aldehyde spends in proximity to the mono-alkylated product before it can find an unreacted ethylenediamine molecule.
-
Troubleshooting & Validation:
-
Feed Strategy Modification: Instead of a bulk charge, implement a slow, subsurface addition of isobutyraldehyde below the level of the agitator. This promotes rapid dispersion and minimizes localized high concentrations.
-
Mixing Analysis: The mixing time in your pilot reactor may be significantly longer than in your lab setup.[4] As a rule of thumb, the reaction half-life should be significantly greater than the mixing time (t₁/₂ ≥ 8tₘ) to avoid mixing-controlled selectivity issues.[4] If possible, model the mixing time of your pilot reactor or perform a tracer study.
-
Initial Reactant Ratio: Consider using a larger excess of ethylenediamine in the initial charge. While this may complicate downstream purification, it statistically favors the reaction of isobutyraldehyde with the more abundant starting material over the mono-alkylated intermediate.
-
Question: The reaction at pilot scale is sluggish and incomplete, even when run for a longer duration than the lab-scale synthesis. Why is this happening?
Answer: This problem often points to issues with mass transfer limitations or inadequate temperature control, which are magnified at scale.
-
Causality:
-
Mass Transfer: If using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst), the transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface is critical. In a larger reactor, the surface-area-to-volume ratio is lower, and agitation may not be sufficient to effectively disperse the gas and keep the catalyst suspended.[5]
-
Temperature: The imine formation step is often equilibrium-limited. If the pilot reactor's heating system is less efficient or if there are "cold spots" due to poor mixing, the reaction rate will decrease.
-
-
Troubleshooting & Validation:
-
Agitator Performance: Verify that the agitator design and speed (RPM) are appropriate for gas dispersion and solid suspension in your reactor. A switch from a simple paddle stirrer to a gas-inducing impeller (like a Rushton turbine) or a dual-agitator system might be necessary.[6]
-
Temperature Mapping: Use multiple temperature probes at different locations within the reactor (if possible) to check for thermal homogeneity.
-
Catalyst Health: Ensure the catalyst is not being poisoned by impurities in the starting materials, which might be from different bulk sources than those used in the lab. Consider a filtration test of your raw materials.
-
Category 2: Heat Transfer & Thermal Safety
Question: We are experiencing a significant exotherm during the addition of the reducing agent (e.g., NaBH₄) that is difficult to control with the reactor's cooling jacket. This was not an issue in the lab.
Answer: This is one of the most critical and dangerous challenges in scaling up chemical reactions. The ability to remove heat does not scale proportionally with the volume in which heat is generated.[7]
-
Causality: As you scale up a reactor, the volume (which dictates the total heat generated by the reaction) increases by the cube of the radius (r³), while the surface area of the reactor wall (which dictates the heat removal capacity) only increases by the square of the radius (r²).[7] This fundamental geometric principle means your ability to cool the reaction per unit volume decreases dramatically at larger scales.[4][8] A small exotherm in a lab flask that is easily dissipated to the surrounding air becomes a potential thermal runaway in a large, insulated pilot reactor.[7]
-
Troubleshooting & Validation:
-
Semi-Batch Operation: The most effective control is to switch from a batch addition of the reducing agent to a slow, controlled semi-batch feed. The rate of addition should be dictated by the cooling capacity of the reactor, ensuring the temperature never exceeds a pre-set limit.
-
Calorimetry Data: Before entering the pilot plant, perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale. This will provide critical data on the heat of reaction (ΔHᵣ), maximum heat flow, and the adiabatic temperature rise, which are essential for safe pilot-scale design.[8]
-
Cooling System Evaluation: Ensure the reactor's cooling system is operating at maximum efficiency. Check the coolant flow rate, temperature, and for any fouling on the jacket side of the reactor wall.
-
Visualizing Scale-Up Challenges
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield during scale-up.
Frequently Asked Questions (FAQs)
Q1: What safety precautions are critical when handling isobutyraldehyde and ethylenediamine at the pilot scale?
-
A1: Both reagents require careful handling. Isobutyraldehyde is a highly flammable liquid and vapor.[9][10][11] All equipment, including reactors, containers, and transfer lines, must be properly grounded and bonded to prevent static discharge.[11][12] Use explosion-proof electrical equipment and non-sparking tools.[13] Ethylenediamine is corrosive and can cause severe skin and eye irritation.[13] Both have respiratory effects. Operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if ventilation is inadequate.[11][13] Emergency eyewash stations and safety showers must be readily accessible.[13]
Q2: Our lab procedure involves a simple liquid-liquid extraction for workup. Is this viable at a 500 L scale?
-
A2: Direct scale-up of lab extractions is often problematic. At a large scale, emulsions can form, which are very difficult and time-consuming to break. Phase separation can be slow and indistinct. You should plan for:
-
Longer Settling Times: Allow significantly more time for layers to separate in the reactor or a dedicated extraction vessel.
-
Interface Detection: Relying on visual detection of the interface can be difficult. Install level sensors or sight glasses.
-
Alternative Purification: Consider alternative workup procedures that avoid large-volume extractions. One effective method for amine purification is to acidify the mixture to protonate the amine product, making it water-soluble.[14] This allows for the washing away of non-basic organic impurities. Afterward, basifying the aqueous layer will regenerate the free amine, which can then be extracted with a smaller volume of solvent. Another approach is precipitation of the amine as a salt (e.g., with trichloroacetic acid), which can then be isolated and decomposed back to the pure amine.[15]
-
Q3: How do we choose the right solvent for pilot-scale production? A solvent that worked well in the lab might not be ideal for the plant.
-
A3: Solvent selection for scale-up involves more than just reaction performance.[16] Key factors to consider are:
-
Safety: Avoid highly flammable solvents with low flash points or those that can form explosive peroxides if possible.
-
Environmental, Health, and Safety (EHS): Consider the toxicity, environmental impact, and disposal costs. Solvents like dichloromethane are effective but are facing increasing regulatory scrutiny.
-
Process Fit: The solvent's boiling point should be suitable for the reaction temperature and easily removable without requiring extreme vacuum or high temperatures that could degrade the product.
-
Cost & Availability: The cost of the solvent becomes a significant factor at scale, as does its availability from bulk suppliers.
-
Q4: We are purifying our final product by distillation. At the pilot scale, we are seeing product degradation. What could be the cause?
-
A4: The residence time at high temperatures is much longer during a large-scale distillation.[16] This prolonged thermal stress can cause degradation of sensitive molecules like amines.
-
Vacuum Level: Ensure your vacuum system is robust and can achieve a lower pressure than in the lab. A deeper vacuum lowers the boiling point, allowing the distillation to be run at a safer, lower temperature.
-
Wiped-Film Evaporation: For highly sensitive products, consider moving from a simple pot distillation to a continuous method like wiped-film or short-path distillation. These techniques minimize the residence time of the product on the heated surface, significantly reducing thermal degradation.
-
Oxygen Exclusion: Ensure the distillation is performed under a strict inert atmosphere (Nitrogen or Argon), as residual oxygen at high temperatures can promote oxidative decomposition.
-
Experimental Protocols
Protocol 1: In-Process Monitoring of Imine Formation by GC
-
Objective: To monitor the consumption of isobutyraldehyde and the formation of the imine intermediate to determine reaction completion before adding the reducing agent.
-
Sampling: Carefully extract a small aliquot (approx. 0.1 mL) from the reactor. Extreme caution must be exercised when sampling from a pilot reactor. Follow all site-specific safety procedures.
-
Quenching: Immediately quench the reaction in the sample by diluting it in a known volume (e.g., 1.5 mL) of a suitable solvent like methanol or isopropanol in a sealed GC vial.
-
Derivatization (if necessary): Amines and imines can sometimes show poor peak shape in GC. If this is observed, derivatize the sample by adding a silylating agent (e.g., BSTFA) to the vial and heating gently.
-
GC Analysis:
-
Column: Use a mid-polarity column (e.g., DB-5 or equivalent).
-
Injector Temp: 250 °C
-
Detector (FID) Temp: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C.
-
Analysis: Calculate the relative peak areas of isobutyraldehyde, ethylenediamine (if detectable), and the imine product. The reaction is considered complete when the isobutyraldehyde peak area is stable and at a minimum.
-
Data Summary: Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (500 L Reactor) | Key Implication for Scale-Up |
| Volume | 1 L | 500 L | 500x increase in mass and thermal inertia. |
| Surface Area / Volume Ratio | High (~4.8 cm⁻¹) | Low (~0.24 cm⁻¹) | Significantly reduced capacity for heat removal per unit volume.[4] |
| Mixing Time | Seconds | Minutes | Increased risk of side reactions due to poor homogenization.[4] |
| Mode of Reagent Addition | Typically all at once (Batch) | Semi-Batch (Controlled Feed) | Essential for managing exotherms and controlling selectivity. |
| Heat Transfer Mechanism | Convection to ambient air/bath | Forced convection via jacket | Reliance on engineered cooling systems is critical.[8] |
| Process Control | Manual (hotplate, ice bath) | Automated (PLC, sensors) | Requires robust process automation for safety and consistency. |
References
- Gernaey, K. V., et al. (n.d.). Mixing and mass transfer in a pilot scale U-loop bioreactor. Accessed January 20, 2026.
- Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
- Chemos GmbH & Co.KG. (2021).
- ChemicalBook. (n.d.).
- Pessêgo, M., et al. (2022).
- ChemicalBook. (n.d.). N,N-DI-N-BUTYLETHYLENEDIAMINE synthesis.
- The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
- Zero Instrument. (n.d.). Common Types of Mixing in Reactors.
- Airgas. (2017).
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Mettler Toledo. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Isobutyraldehyde.
- Google Patents. (n.d.).
- Fisher Scientific. (2025).
- YouTube. (2023).
- Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.
- Reddit. (2024).
- Biotage. (n.d.).
- Reddit. (2024). Looking for tips on scaling up organic syntheses.
- ResearchGate. (2025).
- Paul Mueller Company. (n.d.). Pilot Plant Scale Up - Chemical.
- Wikipedia. (n.d.).
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2018). How to protect one amine group in ethylenediamine, it's possible?
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
- Homework.Study.com. (n.d.).
- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
- YouTube. (2020). N Butyl Iodide synthesis by A.Vogel.
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Improving the regioselectivity of N-Isobutylethylenediamine reactions
A Guide to Mastering Regioselectivity
Welcome to the technical support center for N-Isobutylethylenediamine (N-iBu-EDA) reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective reactions with this versatile, unsymmetrical diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to give you confident control over your experimental outcomes.
The Core Challenge: N1 vs. N2 Reactivity
This compound presents a classic regioselectivity challenge. It possesses two distinct nucleophilic nitrogen centers: a primary amine (N1) and a secondary amine (N2) bearing a bulky isobutyl group. The interplay between sterics and electronics dictates the outcome of reactions like acylation, alkylation, and sulfonylation.
-
N1 (Primary Amine): Less sterically hindered, making it the kinetically favored site for many reactions.
-
N2 (Secondary Amine): More sterically hindered due to the isobutyl group, but also slightly more electron-rich due to the inductive effect of the alkyl groups, which can increase its intrinsic nucleophilicity.
The goal of this guide is to help you selectively target one of these positions over the other.
Frequently Asked Questions & Troubleshooting Guide
Q1: My acylation reaction is giving me an inseparable mixture of N1 and N2 products. What is the first thing I should adjust?
This is the most common issue encountered. The formation of a product mixture indicates that the reaction conditions are not sufficiently differentiating between the kinetic and thermodynamic pathways. The first and often most impactful parameter to adjust is temperature .
The Principle: Kinetic vs. Thermodynamic Control At low temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest will predominate.[1][2] For N-iBu-EDA, the less sterically hindered N1 primary amine is the more accessible site, leading to the kinetically favored product.[3]
Conversely, at higher temperatures, the reaction may become reversible, allowing equilibrium to be reached. This is thermodynamic control, where the most stable product is favored.[4][5] The stability of the N1- vs. N2-acylated product can depend on the specific substrates and solvent system, but it provides a clear experimental lever to pull.
Troubleshooting Workflow: Temperature Adjustment
Caption: A workflow for initial troubleshooting using temperature control.
Experimental Protocol: Temperature Screening for Acylation
-
Setup: Prepare two identical reaction vessels (Vessel A and Vessel B) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: In each vessel, dissolve this compound (1.0 equiv.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.) in an appropriate solvent (e.g., Dichloromethane, DCM).
-
Temperature Control:
-
Cool Vessel A to 0°C using an ice bath.
-
Heat Vessel B to 40°C (reflux for DCM) using a heating mantle.
-
-
Reaction Initiation: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equiv.) dropwise to each vessel over 15 minutes.
-
Monitoring: Allow both reactions to stir for 2 hours. Monitor the progress and product ratio by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the N1:N2 product ratio between the two conditions to determine the direction of selectivity.
Q2: I've tried adjusting the temperature, but the selectivity is still poor. How do steric effects of the reagents influence the outcome?
The steric profile of your acylating or alkylating agent is a powerful tool for directing the reaction to the less-hindered N1 position.
The Principle: Steric Hindrance The isobutyl group on the N2 amine creates a sterically congested environment.[6] By choosing an equally or more sterically demanding electrophile, you can create a scenario where the activation energy for reaction at the N2 position becomes prohibitively high. The reaction is then funneled almost exclusively towards the more accessible N1 amine.[7][8]
Data Summary: Impact of Acyl Chloride on N1 Selectivity
| Acylating Agent | Relative Steric Bulk | Expected N1:N2 Ratio | Rationale |
| Acetyl Chloride | Low | Moderate | Small size allows for reaction at both N1 and N2. |
| Pivaloyl Chloride | High | High (>95:5) | The tert-butyl group effectively blocks access to the N2 position. |
| Isobutyryl Chloride | Medium | Good | Offers a balance of reactivity and steric direction. |
| Benzoyl Chloride | Medium | Good | The phenyl group provides significant steric shielding. |
Practical Application: If your synthesis allows, switching from a small electrophile like acetyl chloride to a bulky one like pivaloyl chloride is a high-yield strategy for achieving N1 selectivity.
Q3: Can I use a protecting group strategy to force the reaction to a single nitrogen?
Absolutely. A protecting group strategy is often the most robust and reliable method for achieving near-perfect regioselectivity, especially in complex, multi-step syntheses.[9][10]
The Principle: Orthogonal Protection The strategy involves selectively "blocking" one amine group with a chemical moiety (the protecting group) that is stable to the desired reaction conditions but can be removed later under a different, specific set of conditions.[11][12] For diamines, this is a highly effective approach.[13]
Workflow: Selective N2-Acylation via N1-Protection
Caption: A typical workflow for achieving selective N2-acylation.
Detailed Protocol: Selective N2-Acetylation using a Boc Protecting Group
Objective: To synthesize N2-acetyl-N-isobutylethylenediamine with high regioselectivity.
Part A: Selective Protection of the N1 Primary Amine
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Sodium bicarbonate (sat. aq. solution).
-
Procedure: a. Dissolve this compound (1.0 equiv.) in THF in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add a solution of Boc₂O (1.0 equiv.) in THF dropwise over 30 minutes. The kinetic preference for the less-hindered primary amine will strongly favor N1-protection. d. Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N1-Boc-protected intermediate is often pure enough for the next step.
Part B: Acylation of the N2 Secondary Amine
-
Materials: N1-Boc-protected diamine, Acetyl chloride, Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure: a. Dissolve the crude product from Part A (1.0 equiv.) and TEA (1.2 equiv.) in DCM under an inert atmosphere. b. Cool the solution to 0°C. c. Add acetyl chloride (1.1 equiv.) dropwise. d. Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 2 hours. e. Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Part C: Deprotection of the N1 Amine
-
Materials: N1-Boc-N2-acetyl intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: a. Dissolve the crude product from Part B in DCM. b. Add TFA (5-10 equiv.) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group. c. Carefully concentrate the solvent under reduced pressure. d. Neutralize the residue with a base (e.g., sat. aq. sodium bicarbonate) and extract the final N2-acetylated product into an organic solvent. Purify by column chromatography if necessary.
Q4: Are there any alternative "in-situ" or catalytic methods to improve selectivity without a full protecting group strategy?
Yes, several modern methods aim to avoid the extra steps of protection/deprotection by using transient directing or deactivating groups.
-
CO₂ as a Traceless Protecting Group: Carbon dioxide can react reversibly with amines to form carbamates. Under certain conditions, it can selectively and temporarily protect the more reactive primary amine, allowing the secondary amine to be acylated. This is a green and atom-economical approach.[14]
-
Boron Complexation: Pre-treating the diamine with a boron reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) can form a complex that selectively deactivates one of the nitrogen atoms, suppressing diacylation and promoting monoacylation.[15][16]
-
Catalytic Methods: Certain Lewis acids or imidazole-based catalysts can promote selective monoacylation.[17][18] These methods often work by activating the acylating agent and subtly influencing the transition state energies for reaction at N1 vs. N2.
These methods can be highly effective but may require more specific optimization for your particular substrate combination compared to the more universally applicable strategies of temperature and steric control.
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. PubMed. Available at: [Link]
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Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
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Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry (RSC Publishing). Available at: [Link]
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Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters. Available at: [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Available at: [Link]
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CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing). Available at: [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
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Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. ResearchGate. Available at: [Link]
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Predictive Multivariate Linear Regression Analysis Guides Successful Catalytic Enantioselective Minisci Reactions of Diazines. Journal of the American Chemical Society. Available at: [Link]
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The effect of steric hindrance in amines, and sterically destabilized twisted amides…. ResearchGate. Available at: [Link]
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Regioselective N-Acylation of Heterocyclic Amines Under Dry Conditions Catalyzed by a Natural Clay. IMSEAR. Available at: [Link]
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Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. ResearchGate. Available at: [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. Available at: [Link]
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Regioselectivity of Hydroxyl Radical Reactions with Arenes in Nonaqueous Solutions. The Journal of Organic Chemistry. Available at: [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). Available at: [Link]
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Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health (NIH). Available at: [Link]
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Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. National Institutes of Health (NIH). Available at: [Link]
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N-Acylation in combinatorial chemistry. ARKAT USA, Inc. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
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Regioselectivity in Alkene Formations (organic synthesis). YouTube. Available at: [Link]
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N-Acylation Reactions of Amines. Semantic Scholar. Available at: [Link]
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Direct, Regioselective N-Alkylation of 1,3-Azoles. PubMed. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Ligand Selection: N-Isobutylethylenediamine vs. TMEDA
In the intricate world of coordination chemistry and catalysis, the choice of a ligand is a critical decision that can profoundly influence the outcome of a chemical transformation. Among the vast arsenal of available ligands, bidentate diamines are workhorses, prized for their ability to form stable chelate complexes with a wide range of metal ions. This guide provides an in-depth comparison of two such ligands: the well-established N,N,N',N'-Tetramethylethylenediamine (TMEDA) and the less ubiquitous, yet structurally distinct, N-Isobutylethylenediamine (i-Bu-ED).
This analysis moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to illuminate the causal relationships between the structural nuances of these ligands and their performance in practical applications. We will explore how subtle differences in alkyl substitution translate into significant effects on steric hindrance and electronic properties, ultimately governing their efficacy in organometallic chemistry and catalysis.
A Tale of Two Structures: The Foundation of Performance
At first glance, i-Bu-ED and TMEDA share a common ethylenediamine backbone, which dictates their fundamental ability to act as bidentate chelating agents, forming a thermodynamically stable five-membered ring with a metal center.[1] The crucial distinction lies in the nature of the four N-alkyl substituents.
Caption: Chemical structures of TMEDA and this compound.
TMEDA is symmetrically substituted with four methyl groups, while i-Bu-ED possesses four bulkier isobutyl groups. This seemingly minor change has profound implications for both the steric and electronic environment around the nitrogen donor atoms.
Physicochemical Properties: A Snapshot
A direct comparison of their fundamental properties provides a baseline for understanding their behavior in a laboratory setting.
| Property | This compound (i-Bu-ED) | Tetramethylethylenediamine (TMEDA) |
| Formula | C12H28N2 | C6H16N2 |
| Molar Mass | 200.37 g/mol | 116.21 g/mol [2] |
| Appearance | Colorless Liquid | Colorless Liquid[2] |
| Boiling Point | ~200-202 °C (estimated) | 121.1 °C[2] |
| Density | ~0.79 g/mL (estimated) | 0.7765 g/mL[2] |
| Solubility | Miscible with most organic solvents | Miscible with water and most organic solvents[2][3] |
The Decisive Factors: Steric Hindrance and Electronic Effects
Steric Hindrance: The most significant differentiator is the steric bulk imposed by the N-alkyl groups. The isobutyl groups of i-Bu-ED create a much more sterically congested environment around the nitrogen lone pairs compared to the relatively small methyl groups of TMEDA.[4] This steric shielding can:
-
Influence Coordination Geometry: The bulky groups can dictate the approach of the metal ion and other coordinating species, potentially leading to distorted geometries.
-
Control Substrate Access: In catalytic applications, the steric bulk can act as a "gatekeeper," selectively allowing or preventing the approach of substrates to the metal center, which is a key factor in achieving selectivity.[5]
-
Enhance Complex Stability: By encapsulating the metal center, bulky ligands can protect it from decomposition pathways or unwanted side reactions.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which pushes electron density onto the nitrogen atoms.[6] This increases the Lewis basicity of the nitrogens, enhancing their ability to donate their lone pair of electrons to a Lewis acidic metal center. While both methyl and isobutyl groups are electron-donating, the effect is generally more pronounced with larger alkyl groups. Consequently, the nitrogen atoms in i-Bu-ED are expected to be slightly more Lewis basic than those in TMEDA. This enhanced basicity can lead to stronger metal-ligand bonds.
Caption: Relationship between ligand structure and performance.
Ligands in Action: A Comparative Performance Analysis
The true measure of a ligand's utility is its performance in chemical reactions. TMEDA is a cornerstone of organometallic chemistry, particularly with organolithium reagents, due to its ability to deaggregate and activate them.[2][7]
Application in Organolithium Chemistry
Organolithium reagents, such as n-butyllithium (n-BuLi), typically exist as unreactive aggregates in non-polar solvents.[7] TMEDA effectively chelates the lithium ions, breaking down these aggregates into more reactive monomers or dimers, thereby dramatically increasing their basicity and nucleophilicity.[2][7]
-
TMEDA's Role: Its small size and optimal bite angle allow for efficient chelation without excessive steric repulsion, making it highly effective at activating organolithium reagents for tasks like the metalation of aromatic compounds.[2]
-
i-Bu-ED's Potential: The increased steric bulk of i-Bu-ED would likely result in a different dynamic. While its higher basicity might favor strong coordination, the steric clash between the isobutyl groups could lead to a different equilibrium of aggregated species compared to TMEDA. This could be advantageous in scenarios where moderated reactivity is desired to prevent side reactions, or it could be detrimental if maximum reactivity is the goal.
This protocol serves as a template for comparing the efficacy of i-Bu-ED and TMEDA in a classic organolithium reaction. The self-validating nature of this experiment lies in running two parallel reactions under identical conditions, with the only variable being the choice of ligand. The outcome is then assessed by quenching the reaction with an electrophile (e.g., an aldehyde) and quantifying the yield of the ortho-substituted product.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, nitrogen-purged flask, dissolve anisole (1.0 equiv.) in anhydrous hexane (e.g., 0.2 M solution).
-
Ligand Addition: Add the diamine ligand (TMEDA or i-Bu-ED, 1.2 equiv.) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at 0 °C for 1 hour.
-
Quenching: Cool the mixture to -78 °C (dry ice/acetone bath). Add a suitable electrophile, such as benzaldehyde (1.2 equiv.), and stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).
-
Analysis: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR spectroscopy and/or gas chromatography to determine the conversion and yield of the desired ortho-lithiated product.
Caption: Experimental workflow for comparing ligand performance.
Application in Transition Metal Catalysis
In transition metal catalysis, such as cross-coupling reactions, diamine ligands play a crucial role in stabilizing the metal center and modulating its reactivity.[8][9][10] The choice between TMEDA and i-Bu-ED can significantly impact catalyst performance.
| Parameter | Effect of TMEDA | Potential Effect of this compound | Rationale |
| Reaction Rate | Generally faster | Potentially slower | The lower steric profile of TMEDA allows for faster substrate/reagent association and dissociation from the metal center. |
| Catalyst Stability | Moderate | Potentially higher | The bulky isobutyl groups of i-Bu-ED can create a protective pocket around the metal, preventing decomposition pathways like beta-hydride elimination. |
| Selectivity | Lower | Potentially higher | The sterically demanding nature of i-Bu-ED can block certain reaction pathways or substrate orientations, leading to improved regio- or stereoselectivity. |
Causality Behind Experimental Choices: A researcher might initially screen a reaction with TMEDA, a well-known and reactive ligand, to establish a baseline for catalytic activity.[10] If issues like low selectivity or catalyst decomposition arise, switching to a bulkier ligand like i-Bu-ED is a logical next step. The hypothesis is that the increased steric hindrance will create a more defined coordination sphere, thereby enhancing selectivity and stability, albeit potentially at the cost of reaction speed.
Conclusion: Making an Informed Ligand Choice
The comparison between this compound and TMEDA is a classic case study in the trade-offs between steric and electronic effects in ligand design.
-
TMEDA remains the ligand of choice for applications where high reactivity is paramount and steric factors are less critical. Its extensive use in organolithium chemistry is a testament to its efficacy in activating these powerful reagents.[2][7]
-
This compound , on the other hand, represents a tool for fine-tuning. Its significant steric bulk and slightly enhanced basicity make it a compelling candidate for reactions where selectivity and catalyst stability are the primary concerns. The deliberate introduction of steric hindrance is a powerful strategy for controlling reaction outcomes, and i-Bu-ED is a prime example of a ligand designed for this purpose.
Ultimately, the optimal ligand is context-dependent. A thorough understanding of the underlying mechanistic principles, coupled with empirical screening, is the most reliable path to identifying the ideal ligand for any given chemical transformation. This guide serves as a framework for making that choice an informed and rational one.
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A Comparative Guide to N-Alkyl Substituted Ethylenediamines: Synthesis, Properties, and Applications
Introduction: Modifying a Privileged Scaffold
Ethylenediamine (EDA), with its simple C₂H₈N₂ structure, is a cornerstone in chemical synthesis. Its bifunctional nature, featuring two primary amine groups, makes it an exceptionally versatile building block for a vast range of molecules, from pharmaceuticals to polymers.[1] The true power of this scaffold, however, is unlocked through N-alkylation—the substitution of one or more hydrogen atoms on the nitrogen atoms with alkyl groups. This modification dramatically alters the molecule's steric and electronic properties, allowing for the fine-tuning of its reactivity, basicity, coordination chemistry, and solubility.
This guide provides a comparative analysis of various N-alkyl substituted ethylenediamines, offering insights into how the choice of alkyl group dictates performance. We will explore common synthetic strategies, compare key physicochemical properties, and provide detailed experimental protocols for their synthesis and application, empowering researchers and drug development professionals to make informed decisions in their work. N-alkyl substituted ethylenediamines are crucial as intermediates for pharmaceuticals, agrochemicals, and dyes, as well as serving as ligands in coordination chemistry and curing agents for epoxy resins.[2][3][4]
I. Synthetic Strategies: Accessing a Diverse Chemical Space
The synthesis of N-alkyl substituted ethylenediamines can be achieved through several strategic pathways. The choice of method often depends on the desired degree of substitution (mono-, di-, tri-, or tetra-), the nature of the alkyl group (primary, secondary, bulky), and considerations for cost and environmental impact.[5]
A common and environmentally favorable approach is the catalytic N-alkylation using alcohols , which produces only water as a byproduct.[2] For instance, a CuO-NiO/γ-Al₂O₃ catalyst has been shown to be effective for the N-alkylation of ethylenediamine with various primary and secondary alcohols, yielding high proportions of the mono-alkylated product.[2][6] Another widely used method is reductive amination , which involves reacting ethylenediamine with an aldehyde or ketone in the presence of a reducing agent.[3]
For more sterically demanding substituents, such as the tert-butyl group, a specialized two-step approach is often employed. This involves the condensation of a primary amine (e.g., tert-butylamine) with glyoxal to form a diimine intermediate, which is subsequently hydrogenated to yield the final N,N'-dialkylated ethylenediamine.[7][8]
dot graph "Synthetic_Routes" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"]; graph [size="10,5", ratio=fill];
} caption="Key synthetic pathways to N-alkyl substituted ethylenediamines."
II. Comparative Analysis: The Impact of the Alkyl Group
The identity of the N-alkyl substituent profoundly influences the molecule's behavior. Steric bulk, in particular, plays a critical role in dictating how the molecule interacts with other chemical entities, such as metal centers in catalytic applications.
| Substituent (R) in R-NH-CH₂-CH₂-NH-R' | Alkyl Type | Key Characteristics & Performance Insights | Primary Applications |
| Methyl | Primary | Low steric hindrance. Increases basicity relative to EDA. Can lead to multiple alkylations during synthesis. | Building block, ligand synthesis. |
| Ethyl | Primary | Modest steric bulk. Good balance of basicity and accessibility. High yields in mono-alkylation with alcohols.[6] | Pharmaceutical intermediates, ligand synthesis. |
| Isopropyl | Secondary | Increased steric hindrance compared to primary alkyls. Can be synthesized via reductive amination with acetone.[3] | Curing agents for epoxy resins, pharmaceutical intermediates.[3] |
| n-Butyl | Primary | Linear chain adds hydrophobicity. High yields (85%) in mono-alkylation reactions.[6] | Synthesis of specialized ligands and polymers. |
| tert-Butyl | Tertiary | High steric hindrance. Creates a protective "pocket" around the nitrogen atoms.[4] | Ligands for catalysis (e.g., polymerization, asymmetric synthesis), specialty polymers.[4][9] |
| Cyclohexyl | Secondary | Bulky, rigid cycloaliphatic group. Requires more stringent reaction conditions for synthesis.[2] | Specialty ligands and material science applications. |
The versatile properties of N,N'-di-tert-butylethylenediamine, for example, make it a valuable ligand in catalysis and a curing agent that improves the mechanical and thermal stability of epoxy resins.[4] Its bulky tert-butyl groups create significant steric hindrance, which can enhance selectivity in catalytic reactions.[4][9]
III. Experimental Protocols
Scientific integrity demands reproducible and well-understood methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis of a key N-alkyl substituted ethylenediamine and its application in a catalytic reaction.
A. Synthesis of N,N'-di-tert-butylethylenediamine
This two-step protocol is adapted from established procedures for synthesizing sterically hindered diamines and is valuable for producing ligands used in catalysis.[7][8] The rationale is to first form the N,N'-di-tert-butylglyoxaldiimine, which is then catalytically hydrogenated to the target saturated diamine. The use of a hydrocarbon solvent allows for easy separation from the aqueous phase after the initial condensation.[8]
dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"]; graph [size="10,7", ratio=auto];
} caption="Workflow for the synthesis of N,N'-di-tert-butylethylenediamine."
Protocol Steps:
-
Diimine Formation:
-
To a stirred solution of tert-butylamine (6.6 mol) in a hydrocarbon solvent (e.g., 400-450 g of o-xylene), slowly add 40% aqueous glyoxal (3.0 mol) while maintaining the temperature between 45-50°C.[7]
-
Causality: This exothermic condensation reaction forms the diimine. Controlling the temperature prevents side reactions and ensures selective formation of the desired intermediate. The hydrocarbon solvent is chosen for its ability to form a separate phase from water, simplifying the workup.[8]
-
After the addition is complete, continue stirring for 1 hour to ensure the reaction goes to completion.
-
-
Phase Separation and Drying:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous phase.
-
Extract the aqueous phase with a small additional portion of the hydrocarbon solvent (~50 g) to recover any dissolved product.[7]
-
Combine the organic phases. To remove residual water, which can poison the hydrogenation catalyst, perform an azeotropic distillation until no more water separates.
-
-
Catalytic Hydrogenation:
-
Transfer the dried organic solution containing the diimine to a suitable high-pressure reactor.
-
Add a hydrogenation catalyst, such as 5% Platinum on carbon (Pt/C).[7]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 60 bar. Heat the mixture to 70-80°C with vigorous stirring.[8]
-
Causality: The catalyst facilitates the addition of hydrogen across the C=N double bonds of the diimine. The elevated temperature and pressure are necessary to achieve a reasonable reaction rate.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the solid catalyst.
-
The final product, N,N'-di-tert-butylethylenediamine, is purified by fractional distillation under reduced pressure (boiling point ~120°C at 130 mbar).[8] This yields a product with >98% purity.[8]
-
B. Application in Asymmetric Catalysis: Alkylzinc Addition to Aldehydes
N-alkyl substituted ethylenediamines can be derivatized to form chiral ligands for asymmetric catalysis. This protocol describes the general use of a chiral N-acylethylenediamine ligand in the enantioselective addition of diethylzinc to an aldehyde.[10]
Protocol Steps:
-
Catalyst Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral N-acylethylenediamine ligand (0.1 mmol) in an anhydrous solvent like toluene.
-
Causality: An inert atmosphere and anhydrous conditions are critical as organozinc reagents are highly reactive towards oxygen and water.
-
Cool the solution to 0°C and add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the chiral zinc-ligand complex, which is the active catalyst.
-
-
Aldehyde Addition:
-
To the pre-formed catalyst solution, add the aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise at 0°C.
-
Causality: The chiral ligand creates a specific three-dimensional environment around the zinc atom. When the aldehyde coordinates to this complex, one face of the carbonyl group is preferentially shielded, directing the nucleophilic attack of the ethyl group from the diethylzinc to the other face. This controlled approach is the basis for the enantioselectivity.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed at 0°C, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Workup and Analysis:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). Using an effective ligand can yield the alcohol product in over 80% ee.[10]
-
IV. Conclusion
N-alkyl substitution of ethylenediamine is a powerful strategy for tuning molecular properties to suit a wide array of applications. The steric and electronic profiles imparted by different alkyl groups—from the small methyl to the bulky tert-butyl—directly influence the reactivity, selectivity, and physical characteristics of these diamines. By understanding the available synthetic routes and the structure-property relationships outlined in this guide, researchers can strategically select or design the optimal N-alkyl substituted ethylenediamine to serve as a high-performance ligand, a tailored pharmaceutical intermediate, or a robust polymer component, thereby accelerating innovation in drug discovery and materials science.
References
- Yao, R-S., Jiang, L-E., Wu, S-H., Deng, S-S., & Yang, Y. (n.d.).
- ChemicalBook. (n.d.). N,N-DI-N-BUTYLETHYLENEDIAMINE synthesis.
- Huang, J-M., Xu, L-F., Qian, C., & Chen, X-Z. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 304–307.
- Lappe, P., & Weber, J. (1990). Process for the production of di-tert.-butyl-ethylene diamine.
- Lappe, P., & Weber, J. (1988). Preparation of di-tert.-butylethylenediamine.
- Huang, J-M., Xu, L-F., Qian, C., & Chen, X-Z. (2012). SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3.
- Guidechem. (n.d.). N,N'-DI-TERT-BUTYLETHYLENEDIAMINE 4062-60-6 wiki.
- Yeakey, E. L., & Grice, H. M. (1990). Secondary alkyl amine derivatives of ethylenediamine.
- Yao, R., Jiang, L., Wu, S., & Deng, S. (2009). A kind of preparation method of N-substituted ethylenediamine derivative.
- Chem-Impex. (n.d.). N,N'-Di-tert-butylethylenediamine.
- BenchChem. (2025). The Versatile Role of Ethylenediamine in the Synthesis of Bioactive Heterocyclic Compounds: An In-depth Technical Guide.
- Malkov, A. V., et al. (2003). Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. Journal of Organic Chemistry, 68(20), 7788-94.
- ResearchGate. (2025).
- Patsnap Synapse. (2024). What is Ethylenediamine Dihydrochloride used for?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0388045A1 - Secondary alkyl amine derivatives of ethylenediamine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]
- 8. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-Isobutylethylenediamine by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in N-Isobutylethylenediamine Synthesis
This compound is a key building block in the synthesis of various pharmacologically active compounds and other specialty chemicals. The purity of this diamine is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications. Therefore, a robust and reliable analytical method for validating its purity is not just a quality control measure, but a critical component of the entire synthesis and development workflow.
High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose. Its high resolution, sensitivity, and adaptability make it ideal for separating this compound from structurally similar impurities that may arise during its synthesis. This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and trustworthy results.
Understanding the Analytical Challenge: The Nature of this compound and Its Impurities
This compound, being a primary and secondary aliphatic amine, presents a unique set of analytical challenges:
-
Lack of a Strong Chromophore: Aliphatic amines do not possess a native chromophore, making them difficult to detect using standard UV-Vis detectors at low concentrations.[1]
-
High Polarity: The polar nature of amines can lead to poor retention on traditional reversed-phase (RP) HPLC columns like C18.[2]
-
Potential for Peak Tailing: The basic nature of amines can cause interactions with residual silanol groups on silica-based columns, resulting in poor peak shape.[2]
Common impurities in the synthesis of N-substituted ethylenediamine derivatives can include starting materials, by-products from side reactions, and degradation products.[3][4] For this compound, potential impurities could include unreacted ethylenediamine, isobutyraldehyde (or its precursor), and products of over-alkylation.
To address these challenges, two primary HPLC strategies are employed: Derivatization and Ion-Pairing Chromatography .
Comparison of Analytical Strategies: Derivatization vs. Ion-Pairing Chromatography
Pre-Column Derivatization: Enhancing Detectability and Retention
Pre-column derivatization involves reacting the amine with a labeling agent to attach a chromophore or fluorophore.[1][5] This not only enhances detection sensitivity but also increases the hydrophobicity of the analyte, improving its retention on reversed-phase columns.[1][5]
| Derivatization Reagent | Advantages | Disadvantages | Detection Method |
| Dansyl Chloride (Dns-Cl) | Forms highly stable and intensely fluorescent derivatives; robust and widely applicable.[1][6] | Reaction can be time-consuming; excess reagent needs to be quenched.[1] | Fluorescence, UV |
| o-Phthalaldehyde (OPA) | Rapid reaction with primary amines under mild conditions.[5] | Derivatives can be unstable; does not react with secondary amines alone.[5] | Fluorescence |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Reacts with both primary and secondary amines to form stable derivatives.[5][7] | Can be less selective if other nucleophiles are present. | Fluorescence, UV |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | A fluorogenic reagent that reacts with primary and secondary amines.[8] | Requires heating to complete the reaction.[8] | Fluorescence |
Causality Behind Experimental Choice: For a comprehensive purity profile of this compound, which contains both a primary and a secondary amine, a reagent like FMOC-Cl or Dansyl Chloride is preferable as they react with both functionalities. Dansyl chloride is often favored for its exceptional stability and the high fluorescence quantum yield of its derivatives.[1]
Ion-Pairing Chromatography: A Direct Approach
Ion-pairing chromatography offers a direct method for analyzing amines without derivatization.[9][10] This technique involves adding an ion-pairing reagent to the mobile phase.[10] This reagent, typically a long-chain alkyl sulfonate, forms a neutral ion pair with the protonated amine analyte.[10] This ion pair has increased hydrophobicity and can be retained and separated on a reversed-phase column.[10]
| Ion-Pairing Reagent Type | Advantages | Disadvantages | Detection Method |
| Alkyl Sulfonic Acids (e.g., Heptane or Octane Sulfonic Acid) | Good retention control for basic compounds; straightforward mobile phase preparation.[10] | Can lead to long column equilibration times; may suppress MS signal if using LC-MS. | UV (low wavelength), ELSD, CAD |
Causality Behind Experimental Choice: Ion-pairing chromatography is an excellent choice when derivatization is undesirable due to concerns about reaction specificity or the introduction of additional analytical steps. It is a more direct measurement of the analyte in its native form. However, careful method development is required to control retention and achieve optimal peak shape.[10]
Recommended Experimental Protocol: Purity Validation by Dansyl Chloride Derivatization and RP-HPLC
This protocol provides a self-validating system for the purity assessment of this compound, leveraging the high sensitivity and reliability of dansylation.
Diagram of the Experimental Workflow
Caption: Experimental Workflow for Dansylation and HPLC Analysis.
Step-by-Step Methodology
-
Preparation of Reagents and Standards:
-
Dansyl Chloride Reagent: Prepare a 1.5 mg/mL solution of dansyl chloride in acetonitrile. This solution should be prepared fresh daily.
-
Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
-
Quenching Solution: Prepare a 2% solution of methylamine in water.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to a final concentration of approximately 1.0 mg/mL.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Add 200 µL of the sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride reagent.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes. The alkaline condition ensures the amine groups are deprotonated and nucleophilic.[1]
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the methylamine quenching solution to react with the excess dansyl chloride.
-
Vortex and allow the mixture to stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm.
-
Data Analysis and Interpretation
The purity of the synthesized this compound is determined by calculating the peak area percentage.
Purity (%) = (Peak Area of this compound / Total Peak Area of All Components) x 100
The identity of the main peak should be confirmed by comparing its retention time with that of the derivatized reference standard. Any other peaks in the chromatogram represent impurities.
Potential Impurities and Their Formation Pathways
Understanding the potential side reactions during the synthesis of this compound is crucial for identifying and controlling impurities. A common synthesis route involves the reductive amination of isobutyraldehyde with ethylenediamine.
Diagram of Synthesis and Impurity Formation
Caption: Synthesis of this compound and potential impurity pathways.
This diagram illustrates that incomplete reaction can lead to the presence of starting materials (ethylenediamine and isobutyraldehyde) in the final product. Furthermore, the primary amine of the desired product can undergo a second reductive amination, leading to the formation of N,N'-diisobutylethylenediamine as an over-alkylation impurity. The chosen HPLC method should be capable of resolving the desired product from these potential impurities.
Conclusion
Validating the purity of synthesized this compound is a critical step that demands a robust and sensitive analytical method. While direct analysis using ion-pairing chromatography is a viable option, pre-column derivatization with reagents like dansyl chloride offers superior sensitivity and chromatographic performance, making it a highly reliable approach for researchers in drug development and chemical synthesis. The detailed protocol provided in this guide serves as a comprehensive framework for establishing a self-validating system to ensure the quality and integrity of synthesized this compound.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Gowda, G. A. N., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
-
Moorchilot, V. S., et al. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Papadoyannis, I. N., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]
-
International Conference on Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]
-
Reddy, G. S., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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A Comparative Analysis of N-Isobutylethylenediamine Metal Complexes in Catalysis: An Overview Based on Analogous Systems
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals,
This guide aims to provide a comparative overview of the catalytic activity of metal complexes featuring the N-Isobutylethylenediamine ligand. Despite a comprehensive search of available literature, specific comparative studies detailing the catalytic performance of various metal complexes with this particular ligand are scarce. Consequently, this document will draw upon established principles and experimental data from closely related N-substituted ethylenediamine metal complexes to infer potential catalytic behaviors and guide future research. The primary focus will be on asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral molecules, where such ligands are prominently featured.
Introduction: The Role of Diamine Ligands in Asymmetric Catalysis
N-substituted ethylenediamines are a crucial class of bidentate ligands in coordination chemistry and asymmetric catalysis. Their ability to form stable five-membered chelate rings with a variety of transition metals makes them versatile scaffolds for catalyst design. The substituents on the nitrogen atoms play a critical role in tuning the steric and electronic properties of the resulting metal complex, which in turn dictates its catalytic activity and selectivity. The isobutyl groups in this compound, for instance, are expected to create a specific chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.
Transition metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are frequently paired with chiral diamine ligands for asymmetric hydrogenation and transfer hydrogenation reactions. These reactions are fundamental in the pharmaceutical industry for the production of enantiomerically pure alcohols and amines, which are vital building blocks for many drugs.
Synthesis of this compound Metal Complexes: A General Approach
The synthesis of metal complexes with N-substituted ethylenediamines typically involves the reaction of a suitable metal precursor with the diamine ligand in an appropriate solvent.
Below is a generalized workflow for the synthesis of such complexes:
Caption: Generalized workflow for the synthesis of this compound metal complexes.
This straightforward procedure allows for the preparation of a range of complexes with different metals, enabling the systematic study of their catalytic properties. The choice of metal precursor and reaction conditions can influence the final geometry and coordination of the complex.
Comparative Catalytic Activity: Inferences from Analogous Systems
Asymmetric Transfer Hydrogenation of Acetophenone
The ATH of acetophenone to 1-phenylethanol is a widely studied reaction. Catalysts for this transformation are typically half-sandwich complexes of Ru(II), Rh(III), and Ir(III) with chiral diamine ligands.
Table 1: Representative Catalytic Activity of Ru(II), Rh(III), and Ir(III) Complexes with Chiral Diamine Ligands in the ATH of Acetophenone
| Metal | Chiral Diamine Ligand | Substrate/Catalyst Ratio | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru(II) | N-tosyl-1,2-diphenylethylenediamine (TsDPEN) | 100 | >99 | 98 | [1] |
| Rh(III) | TsDPEN | 100 | >99 | 97 | [2] |
| Ir(III) | N-mesyl-1,2-diphenylethylenediamine (MsDPEN) | 200 | 98 | 95 | [3] |
Note: The data presented is for analogous systems and not for this compound. It serves to illustrate the general performance of these metals with similar ligands.
From these analogous systems, several key insights can be drawn:
-
Ruthenium(II) complexes are highly effective and often serve as the benchmark for ATH of ketones. They typically exhibit excellent conversions and high enantioselectivities.[1] The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and a proton from the ligand to the ketone.
-
Rhodium(III) complexes are also highly active and selective catalysts for ATH.[2] Their performance is often comparable to that of ruthenium complexes.
-
Iridium(III) complexes have shown remarkable activity and enantioselectivity in ATH, sometimes achieving very high turnover numbers.[3]
The choice of the N-substituent on the diamine ligand is critical. The isobutyl groups of this compound would create a distinct steric environment compared to the more commonly studied phenyl or tosyl groups. This could potentially lead to different substrate selectivities and enantiomeric outcomes.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
The generally accepted mechanism for the ATH of ketones with these types of complexes involves an outer-sphere mechanism. A simplified representation of this catalytic cycle is depicted below:
Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Experimental Protocols: A Guide for Future Investigations
To facilitate further research into the catalytic activity of this compound metal complexes, a general experimental protocol for the asymmetric transfer hydrogenation of acetophenone is provided below.
General Procedure for Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and the this compound ligand (2.2 mol%) in an appropriate solvent (e.g., 2-propanol).
-
Reaction Setup: In a separate Schlenk tube, dissolve acetophenone (1 equivalent) in 2-propanol.
-
Initiation: Add a solution of a base (e.g., 2 M sodium isopropoxide in 2-propanol, 5 mol%) to the catalyst solution and stir for 10 minutes.
-
Hydrogen Transfer: Add the acetophenone solution to the activated catalyst solution.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the conversion by GC and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
While direct comparative experimental data on the catalytic activity of this compound metal complexes is currently lacking in the public domain, the well-established catalytic prowess of analogous Ru, Rh, and Ir complexes with other chiral diamine ligands provides a strong foundation for future investigations. It is anticipated that this compound complexes of these metals will be active catalysts for asymmetric transfer hydrogenation and other related transformations.
The isobutyl substituents are expected to impart a unique steric influence that could be beneficial for the enantioselective reduction of specific substrates. Further research is crucial to synthesize these complexes, characterize them thoroughly, and evaluate their catalytic performance across a range of reactions and substrates. Such studies will not only fill a gap in the current literature but also potentially lead to the discovery of novel, highly efficient, and selective catalysts for the synthesis of valuable chiral molecules.
References
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. Organic Letters. Available at: [Link]
-
Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers. Available at: [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. Chemical Reviews. Available at: [Link]
-
Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane-Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization. Molecules. Available at: [Link]
-
The synthesis and application of novel Ni(ii) N-alkyl dipyridylaldiminato complexes as selective ethylene oligomerisation catalysts. Dalton Transactions. Available at: [Link]
-
Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand. Journal of Coordination Chemistry. Available at: [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Available at: [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angewandte Chemie International Edition. Available at: [Link]
-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Molecules. Available at: [Link]
-
Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. Available at: [Link]
Sources
A Comparative Guide to N-Isobutylethylenediamine and Other Amines for CO2 Capture
This guide provides an in-depth technical comparison of N-Isobutylethylenediamine (iBEA) against established amines—Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and Piperazine (PZ)—for CO2 capture applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes performance data, explains the causality behind experimental choices, and provides detailed protocols for key evaluation experiments.
While extensive experimental data is available for MEA, MDEA, and PZ, it is important to note that publicly available research on iBEA as a standalone aqueous solvent for CO2 capture is limited. Much of the current literature focuses on its application within metal-organic frameworks (MOFs)[1]. Therefore, the performance characteristics of iBEA presented in this guide are largely inferred from its chemical structure and data from analogous compounds, providing a prospective evaluation.
Introduction to Amine-Based CO2 Capture
Amine scrubbing is a mature technology for post-combustion CO2 capture, relying on the reversible chemical reaction between an acidic gas (CO2) and a basic amine solvent. The process typically involves two main stages: absorption, where CO2 is captured from the flue gas at a lower temperature, and stripping (or regeneration), where the CO2-rich solvent is heated to release the captured CO2, allowing the amine to be recycled.
The efficiency and economic viability of this process are critically dependent on the physicochemical properties of the amine solvent. Key performance indicators include:
-
CO2 Absorption Capacity: The amount of CO2 that can be captured per mole of amine.
-
Absorption Rate (Kinetics): The speed at which the amine reacts with CO2.
-
Heat of Absorption: The energy released during the absorption reaction, which directly impacts the energy required for regeneration.
-
Thermal and Oxidative Stability: The resistance of the amine to degradation under the high temperatures of the stripper and in the presence of oxygen in the flue gas.
Comparative Performance Analysis
This section compares the performance of iBEA with MEA, MDEA, and PZ across the key performance indicators.
CO2 Absorption Capacity
The absorption capacity is a crucial factor determining the solvent circulation rate and, consequently, the overall energy consumption.
| Amine | Type | Theoretical Max. Loading (mol CO2/mol amine) | Typical Cyclic Capacity (mol CO2/mol amine) |
| MEA | Primary | 0.5 | ~0.2-0.3 |
| MDEA | Tertiary | 1.0 | ~0.4-0.6 |
| Piperazine (PZ) | Cyclic Diamine | 1.0 | ~0.6-0.8 |
| iBEA (inferred) | Diamine (Primary & Secondary) | 1.0 | ~0.5-0.7 |
Discussion:
-
MEA , as a primary amine, reacts with CO2 to form a stable carbamate, limiting its theoretical maximum loading to 0.5 mol of CO2 per mole of amine.
-
MDEA , a tertiary amine, does not directly form a carbamate. Instead, it acts as a base to catalyze the hydration of CO2 to bicarbonate, allowing for a theoretical maximum loading of 1.0. This higher capacity is a significant advantage.
-
Piperazine , being a cyclic diamine with two secondary amine groups, can also achieve a high loading capacity, approaching 1.0.
-
This compound (iBEA) , having both a primary and a secondary amine group, is expected to have a theoretical maximum loading of 1.0 mol CO2/mol amine. The presence of two reactive sites suggests a potentially high cyclic capacity, likely surpassing that of MEA and being competitive with MDEA and PZ. The isobutyl group may introduce some steric hindrance, which could slightly modulate the ultimate loading capacity under practical conditions.
Absorption Rate (Kinetics)
The rate of absorption influences the size of the absorber column required to achieve a specific capture efficiency.
| Amine | Reaction Rate |
| MEA | Fast |
| MDEA | Slow |
| Piperazine (PZ) | Very Fast |
| iBEA (inferred) | Fast to Very Fast |
Discussion:
-
MEA exhibits fast reaction kinetics due to the direct reaction of the primary amine with CO2.
-
MDEA's indirect reaction mechanism results in slower absorption kinetics, often necessitating the use of a rate promoter (like piperazine) in commercial applications.
-
Piperazine is known for its exceptionally high reaction rates, making it an excellent solvent and promoter.
-
iBEA , with its primary and secondary amine functionalities, is anticipated to have fast reaction kinetics, likely comparable to or even faster than MEA. The primary amine group will offer a rapid initial reaction, while the secondary amine provides an additional reactive site.
Heat of Absorption
A lower heat of absorption is desirable as it translates to lower energy requirements for solvent regeneration in the stripper.
| Amine | Heat of Absorption (kJ/mol CO2) |
| MEA | High (~80-85) |
| MDEA | Low (~55-65) |
| Piperazine (PZ) | High (~75-85) |
| iBEA (inferred) | Moderate to High (~70-80) |
Discussion:
-
The formation of stable carbamates in MEA and PZ results in a high heat of absorption, leading to a significant energy penalty for regeneration.
-
MDEA's bicarbonate formation mechanism has a lower associated heat of reaction, which is its primary advantage.
-
For iBEA , the reaction will likely proceed through carbamate formation, suggesting a heat of absorption that is higher than MDEA but potentially slightly lower than MEA due to the influence of the secondary amine and the isobutyl group.
Thermal and Oxidative Stability
Solvent degradation leads to the loss of active amine, the formation of corrosive byproducts, and increased operational costs.
| Amine | Thermal Stability | Oxidative Stability |
| MEA | Moderate | Low |
| MDEA | High | High |
| Piperazine (PZ) | High | Moderate |
| iBEA (inferred) | Moderate to High | Moderate |
Discussion:
-
MEA is susceptible to both thermal and oxidative degradation, forming heat-stable salts and other corrosive compounds[2][3].
-
MDEA exhibits excellent thermal and oxidative stability due to the absence of a hydrogen atom on the nitrogen, which is a primary site for oxidative attack.
-
Piperazine's cyclic structure imparts good thermal stability, but it can still undergo oxidative degradation.
-
iBEA's stability is expected to be moderate. The presence of a primary amine makes it susceptible to oxidative degradation, similar to MEA. However, the steric hindrance provided by the isobutyl group may offer some protection against degradation pathways, potentially rendering it more stable than MEA. Its thermal stability is predicted to be comparable to other ethylenediamines.
Experimental Protocols
To ensure the scientific integrity of this comparison, it is crucial to employ standardized and well-validated experimental protocols. This section details the methodologies for evaluating the key performance indicators of amine solvents.
Vapor-Liquid Equilibrium (VLE) for Absorption Capacity
Objective: To determine the equilibrium solubility of CO2 in the amine solution at various partial pressures and temperatures, which is used to calculate the absorption capacity.
Causality Behind Experimental Choices: The VLE data is fundamental for designing and modeling the absorption process. A stirred-cell equilibrium apparatus is chosen to ensure that the gas and liquid phases reach true equilibrium. The use of a gas chromatograph (GC) for vapor phase analysis provides accurate measurement of the CO2 partial pressure[4][5]. The titration method for liquid phase analysis is a reliable and cost-effective way to determine the CO2 loading[6].
Experimental Workflow Diagram:
Caption: Workflow for determining CO2 absorption capacity using a VLE apparatus.
Step-by-Step Protocol:
-
Preparation: Prepare aqueous amine solutions of known concentrations.
-
Loading: Accurately weigh and load a known amount of the amine solution into a temperature-controlled, stirred equilibrium cell.
-
Evacuation: Evacuate the cell to remove any residual air.
-
Pressurization: Introduce a known amount of CO2 into the cell to a desired pressure.
-
Equilibration: Stir the solution at a constant temperature until the pressure inside the cell stabilizes, indicating that equilibrium has been reached.
-
Sampling:
-
Vapor Phase: Extract a sample of the vapor phase using a gas-tight syringe and inject it into a gas chromatograph (GC) to determine the partial pressure of CO2.
-
Liquid Phase: Carefully extract a sample of the liquid phase.
-
-
Analysis:
-
Liquid Phase: Determine the CO2 concentration in the liquid sample using a titration method. A common method involves adding a known excess of a strong acid to the amine sample and then back-titrating with a standardized strong base. The amount of CO2 is determined from the difference in the amount of acid consumed.
-
-
Calculation: Calculate the CO2 loading (mol CO2/mol amine) from the liquid phase analysis and the equilibrium partial pressure of CO2 from the gas phase analysis.
-
Repeat: Repeat steps 4-8 for different CO2 pressures and temperatures to generate a complete VLE curve.
Stopped-Flow Spectrophotometry for Absorption Kinetics
Objective: To measure the pseudo-first-order rate constant (k_obs) for the reaction between CO2 and the amine solution.
Causality Behind Experimental Choices: The stopped-flow technique is ideal for studying fast reactions in solution, as it allows for rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale[7]. The change in conductivity or pH upon reaction is directly proportional to the formation of ionic species, providing a means to track the reaction kinetics.
Experimental Workflow Diagram:
Caption: Workflow for determining CO2 absorption kinetics using a stopped-flow apparatus.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare an aqueous solution of the amine at the desired concentration.
-
Prepare a CO2-saturated aqueous solution (e.g., by bubbling CO2 through deionized water).
-
-
Loading: Load the amine solution and the CO2 solution into separate drive syringes of the stopped-flow instrument.
-
Mixing: Rapidly drive the solutions from the syringes into a mixing chamber and then into an observation cell. The flow is abruptly stopped, and the reaction is monitored.
-
Data Acquisition: Monitor the change in a physical property (e.g., conductivity or pH) of the solution in the observation cell as a function of time using a suitable detector.
-
Data Analysis:
-
Plot the change in the signal versus time.
-
Fit the resulting curve to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The amine is in large excess, so its concentration is considered constant.
-
-
Repeat: Repeat the experiment at different amine concentrations and temperatures to determine the overall rate law and activation energy for the reaction.
Thermal and Oxidative Degradation Studies
Objective: To evaluate the stability of the amine solvent under conditions simulating the stripper (thermal degradation) and the absorber (oxidative degradation).
Causality Behind Experimental Choices: Simulating the process conditions is crucial for assessing the long-term stability of the solvent. The use of sealed, heated reactors allows for controlled temperature and atmosphere for thermal degradation studies[2]. For oxidative degradation, sparging with an oxygen-containing gas mixture mimics the contact with flue gas in the absorber[8]. Analysis of the degraded samples by chromatography allows for the quantification of amine loss and the identification of degradation products.
Experimental Workflow Diagram:
Caption: Workflow for assessing the thermal and oxidative stability of amine solvents.
Step-by-Step Protocol:
-
Preparation: Prepare a CO2-loaded amine solution to a specific loading (e.g., 0.4 mol CO2/mol amine).
-
Thermal Degradation:
-
Place the loaded amine solution in a stainless-steel, sealed reactor.
-
Heat the reactor to a temperature representative of the stripper (e.g., 120-150 °C) for a specified duration (e.g., several days or weeks).
-
Take samples at regular intervals.
-
-
Oxidative Degradation:
-
Place the loaded amine solution in a glass reactor equipped with a gas sparger and condenser.
-
Heat the solution to a temperature representative of the absorber (e.g., 50-70 °C).
-
Continuously bubble a gas mixture simulating flue gas (e.g., containing O2, CO2, and N2) through the solution.
-
Take samples at regular intervals.
-
-
Analysis:
-
Analyze the samples to determine the remaining amine concentration using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identify and quantify degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Evaluation: Calculate the degradation rate of the amine and identify the major degradation pathways.
Reaction Mechanisms
The reaction mechanism between CO2 and the amine determines the stoichiometry and kinetics of the absorption process.
Primary and Secondary Amines (MEA, PZ, iBEA)
Primary and secondary amines react with CO2 via the zwitterion mechanism to form a carbamate[9].
Caption: Carbamate formation via the zwitterion mechanism.
In this mechanism, the amine acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (another amine molecule, water, or hydroxide) to form a stable carbamate.
Tertiary Amines (MDEA)
Tertiary amines do not have a hydrogen atom on the nitrogen to form a stable carbamate. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate.
Caption: Bicarbonate formation catalyzed by a tertiary amine.
Conclusion
The selection of an amine solvent for CO2 capture is a multi-faceted decision that requires a thorough evaluation of various performance metrics.
-
MEA serves as a benchmark due to its high reactivity but is hampered by its low absorption capacity and high regeneration energy.
-
MDEA offers the significant advantage of low regeneration energy due to its high capacity and low heat of absorption, but its slow kinetics often necessitate the use of a promoter.
-
Piperazine is a highly effective solvent and promoter with fast kinetics and high capacity, but its volatility and potential for degradation are concerns.
-
This compound (iBEA) , based on its chemical structure, presents a promising profile. It is expected to combine the high absorption capacity of a diamine with the fast kinetics of a primary/secondary amine. The steric hindrance from the isobutyl group may also confer some degree of stability. However, comprehensive experimental validation is required to confirm these inferred properties and to fully assess its potential as a next-generation solvent for CO2 capture.
Further research focusing on the systematic experimental evaluation of iBEA's performance in aqueous solutions is highly recommended to bridge the current knowledge gap and to ascertain its viability for industrial applications.
References
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Disclosing the microscopic mechanism and adsorption properties of CO2 capture in N-isopropylethylenediamine appended M2(dobpdc) series. Physical Chemistry Chemical Physics, 2020. [Link]
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Concurrent Separation of CO2 and H2O from Air by a Temperature-Vacuum Swing Adsorption / Desorption Cycle. SolarPACES. [Link]
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Thermal Degradation and Corrosion of Amines for CO2 Capture. University of Texas at Austin. [Link]
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Experimental setup of the CO2 absorption–desorption process with one... ResearchGate. [Link]
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Experimental Modeling of CO 2 Sorption/Desorption Cycle with MDEA/PZ Blend: Kinetics and Regeneration Temperature. MDPI. [Link]
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CO2 absorption procedure. Science-Share. [Link]
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Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. [Link]
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Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation & Titrimetric Estimation. SSRN. [Link]
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Experiment 7: Carbon Dioxide Absorption. PROCTECH 2EC3 Lab Manual. [Link]
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Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Semantic Scholar. [Link]
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Degradation of amine-based solvents in CO2 capture process by chemical absorption F. Vega , A. Sanna , B. Navarrete , M.M. Marot. CORE. [Link]
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THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]
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CO 2 reaction with ethylenediamine: (A) calculated structures; (B)... ResearchGate. [Link]
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Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]
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Chemical Properties of n-Butylethylenediamine (CAS 19522-69-1). Cheméo. [Link]
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(117b) Vapor-Liquid Equilibrium (VLE) Study of CO2 with MEA and Ammonia Solvents. AIChE. [Link]
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Measurement of vapour-liquid equilibrium and e-NRTL model development of CO2 absorption in aqueous dipropylenetriamine. PubMed. [Link]
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Synthesis and selection of hindered new amine absorbents for CO 2 capture. Energy Procedia. [Link]
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Comparison of Total Inorganic Carbon (TIC) Analysis with Titration Method Analysis in Determining Carbon Dioxide (CO 2 ) Content of Amine Solvent. ResearchGate. [Link]
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Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine: Experimental Study and Modeling. MDPI. [Link]
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Vapor-Liquid Equilibrium (VLE) Study of CO2 with MEA and Ammonia Solvents. AIChE. [Link]
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Vapor-liquid equilibrium (VLE) study of CO>2> with MEA and ammonia solvents. OSTI.GOV. [Link]
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Vapor Liquid Equilibrium Measurements of Two Promising Tertiary Amines for CO 2 Capture. MDPI. [Link]
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Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. [Link]
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A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Publications. [Link]
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The Kinetics Investigation of CO 2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase. MDPI. [Link]
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Atom-level interaction design between amines and support for achieving efficient and stable CO2 capture. ResearchGate. [Link]
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A study on the effect of the amine structure in CO2 dry sorbents on CO2 capture. ResearchGate. [Link]
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TIC Determination in Amine Scrubbing Solutions for Efficiency Control of CO2 Emission Reduction from Fossil Fuel Combustion (EN). Analytik Jena. [Link]
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Development of Novel Tertiary Amine Absorbents for CO2 Capture. ResearchGate. [Link]
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Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
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Reaction mechanism during CO 2 Absorption in alcohol amines. IOPscience. [Link]
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Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. ResearchGate. [Link]
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Recent Progress in Synthesis and Application of Activated Carbon for CO 2 Capture. MDPI. [Link]
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CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. MDPI. [Link]
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CO2 capture using mixed amines: experimental DFT investigation with focus on improvements in cyclic efficiency and NO interference. ResearchGate. [Link]
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Enhanced carbon dioxide capture upon incorporation of N,N′-dimethylethylenediamine in the metal–organic framework CuBTTri. SciSpace. [Link]
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Synthesis and CO 2 Capture of Porous Hydrogel Particles Consisting of Hyperbranched Poly(amidoamine)s. MDPI. [Link]
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Promoted CO2 Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions Catalyzed by Histidine. MDPI. [Link]
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KINETIC STUDY OF CO2 ABSORPTION IN AQUEOUS AMINE SOLUTIONS OF MEA-AMP: EXPERIMENT AND NUMERICAL MODELING. Scholaris. [Link]
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A Synthetic Methodology for Preparing Impregnated and Grafted Amine-Based Silica Composites for Carbon Capture. PMC. [Link]
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Reaction kinetics of carbon dioxide with 2-amino-2-hydroxymethyl-1,3-propanediol in aqueous solution obtained from the stopped flow method. ResearchGate. [Link]
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Unveiling the Molecular Mechanism of CO2 capture in N–methylethylenediamine–Grafted M2(dobpdc). ResearchGate. [Link]
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A Synthetic Methodology for Preparing Impregnated and Grafted Amine-Based Silica-Composites for Carbon Capture. National Institute of Standards and Technology. [Link]
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Research on CO 2 Desorption Using Microwave-Assisted Novel Blended Alkanolamine Formulations. MDPI. [Link]
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Experimental Study on Energy Consumption and Performance of Hydroxyethyl Ethylenediamine Solution for CO2 Capture. Aerosol and Air Quality Research. [Link]
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A Comparative Guide to the Characterization of N-Isobutylethylenediamine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of N-Isobutylethylenediamine in Synthetic Chemistry
This compound, a structurally important diamine, serves as a versatile building block in the synthesis of a wide array of chemical entities, from pharmaceutical intermediates to coordination complexes. Its reactivity is centered around the two nitrogen atoms, which possess differing steric environments and nucleophilicities, thereby offering a platform for selective chemical modifications. Understanding the reaction pathways and robustly characterizing the intermediates formed during its derivatization are paramount for reaction optimization, impurity profiling, and ensuring the final product's quality and efficacy.
This guide provides a comparative analysis of the key reaction classes involving this compound—Schiff base formation, acylation, and alkylation. We will delve into the mechanistic nuances of these transformations, present detailed experimental protocols for the synthesis and isolation of key intermediates, and offer a comparative overview of analytical techniques for their comprehensive characterization. The insights and data presented herein are designed to equip researchers with the practical knowledge required to confidently navigate the synthetic landscape of this important diamine.
I. Comparative Analysis of Key Reaction Pathways and Their Intermediates
The reactivity of this compound is predominantly dictated by the nucleophilic character of its primary and secondary amine functionalities. The isobutyl group introduces steric hindrance around the secondary amine, which can be exploited for regioselective reactions.
A. Schiff Base Formation: The Imine Intermediate
The reaction of a primary amine with an aldehyde or ketone yields a Schiff base, proceeding through a hemiaminal intermediate. In the case of this compound, the less sterically hindered primary amine is expected to react preferentially.
Reaction Causality: The initial nucleophilic attack of the primary amine on the carbonyl carbon is favored due to lower steric hindrance compared to the secondary amine. The subsequent dehydration to form the imine is typically acid-catalyzed.[1][2]
Workflow for Schiff Base Formation and Characterization
Caption: Potential acylation products of this compound.
C. Alkylation: Generating Substituted Diamines
Alkylation with alkyl halides or other electrophiles can lead to a mixture of products, including mono- and di-alkylated species at either nitrogen.
Reaction Causality: The outcome of alkylation is highly dependent on the nature of the alkylating agent and the reaction conditions. While the primary amine is more nucleophilic, the resulting secondary amine can also be alkylated, potentially leading to over-alkylation. [3]
II. Comparative Evaluation of Analytical Techniques for Intermediate Characterization
A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound reaction intermediates.
| Analytical Technique | Information Provided | Strengths | Limitations | Application to this compound Intermediates |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification. | Fast, non-destructive, provides a quick assessment of reaction completion. | Not suitable for complex mixture analysis; peak overlap can be an issue. | Schiff Base: Appearance of a C=N stretch (~1640-1690 cm⁻¹). Acylation: Appearance of an amide C=O stretch (~1630-1680 cm⁻¹). Alkylation: Changes in the N-H stretching region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural information, including connectivity and stereochemistry. [4][5][6][7] | Provides unambiguous structural elucidation; quantitative analysis is possible. | Lower sensitivity compared to MS; can be time-consuming. | Schiff Base: Appearance of an imine proton signal (HC=N) in ¹H NMR (~8-9 ppm). Acylation: Appearance of amide NH proton signals and shifts in adjacent CH₂ and CH proton signals. Alkylation: Appearance of new signals corresponding to the alkyl group protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, suitable for identifying trace intermediates and byproducts. | Isomeric differentiation can be challenging without tandem MS. | Provides the molecular ion peak for the expected intermediate, confirming its formation. Fragmentation patterns can offer structural clues. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reaction components. | Excellent for monitoring reaction progress, determining purity, and isolating intermediates. | Requires method development for optimal separation. | Can be used to track the consumption of starting material and the formation of intermediates and products over time. |
III. Experimental Protocols and Data Interpretation
A. Synthesis and Characterization of a Schiff Base Intermediate
Objective: To synthesize a Schiff base from this compound and benzaldehyde and characterize the intermediate.
Experimental Protocol:
-
To a solution of this compound (1.16 g, 10 mmol) in absolute ethanol (20 mL), add benzaldehyde (1.06 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Expected Characterization Data:
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~1645 (C=N stretch, imine), ~1600, 1490 (C=C aromatic stretch). |
| ¹H NMR (CDCl₃, δ ppm) | ~8.3 (s, 1H, N=CH), ~7.8-7.4 (m, 5H, Ar-H), ~3.6 (t, 2H, N-CH₂-CH₂-N), ~2.8 (t, 2H, N-CH₂-CH₂-N), ~2.5 (d, 2H, N-CH₂-CH(CH₃)₂), ~1.8 (m, 1H, CH(CH₃)₂), ~0.9 (d, 6H, CH(CH₃)₂). |
| ¹³C NMR (CDCl₃, δ ppm) | ~165 (C=N), ~136 (Ar-C), ~130, ~128 (Ar-CH), ~60 (N-CH₂-CH₂-N), ~55 (N-CH₂-CH(CH₃)₂), ~50 (N-CH₂-CH₂-N), ~28 (CH(CH₃)₂), ~20 (CH(CH₃)₂). |
| Mass Spec (ESI+) | m/z [M+H]⁺ corresponding to the molecular weight of the Schiff base (C₁₃H₂₀N₂). |
B. Synthesis and Characterization of a Mono-acylated Intermediate
Objective: To selectively mono-acylate the primary amine of this compound with benzoyl chloride.
Experimental Protocol:
-
Dissolve this compound (1.16 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.41 g, 10 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Characterization Data:
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide and secondary amine), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II). |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.4 (m, 5H, Ar-H), ~7.2 (br s, 1H, NH-CO), ~3.5 (q, 2H, NH-CH₂-CH₂-NH), ~2.8 (t, 2H, NH-CH₂-CH₂-NH), ~2.5 (d, 2H, N-CH₂-CH(CH₃)₂), ~1.8 (m, 1H, CH(CH₃)₂), ~0.9 (d, 6H, CH(CH₃)₂). |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~134 (Ar-C), ~131, ~128, ~127 (Ar-CH), ~55 (N-CH₂-CH(CH₃)₂), ~48 (NH-CH₂-CH₂-NH), ~40 (NH-CH₂-CH₂-NH), ~28 (CH(CH₃)₂), ~20 (CH(CH₃)₂). |
| Mass Spec (ESI+) | m/z [M+H]⁺ corresponding to the molecular weight of the mono-benzoylated product (C₁₃H₂₀N₂O). |
IV. Conclusion
The systematic characterization of reaction intermediates is a cornerstone of robust chemical process development. For a versatile substrate like this compound, a comprehensive understanding of its reactivity in Schiff base formation, acylation, and alkylation is essential. This guide has provided a comparative framework for approaching the synthesis and characterization of these key intermediates. By employing a combination of spectroscopic and chromatographic techniques, researchers can gain deep insights into reaction mechanisms, control product selectivity, and ensure the desired quality of the final products. The detailed protocols and expected data serve as a practical starting point for scientists and professionals working with this and structurally related diamines.
V. References
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]
-
ResearchGate. (2020, June 30). Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine. Retrieved from
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ResearchGate. (n.d.). Experimental conditions tested to N-acylation of benzenesulfonamides 3a-e by ethyl a-bromophenylacetate a. Retrieved from [Link]
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Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (n.d.). Retrieved from [Link]
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PMC. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-diethylaminobenzoyl)ethylenediamine. Retrieved from [Link]
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PubMed. (n.d.). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]
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ResearchGate. (2023, December 18). New bis Schiff base of isatin derivatives: syntheses, characterization, and biological activity. Retrieved from [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]
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DOI. (n.d.). Analysis of long term catalytic performance for isobutane alkylation catalyzed by NMA–AlCl3 based ionic liquid analog. Retrieved from [Link]
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PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]
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ResearchGate. (2025, November 26). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]
-
Google Patents. (n.d.). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine. Retrieved from
-
ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of the heavy-end fractions of alkylates collected over.... Retrieved from [Link]
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Google Patents. (n.d.). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate. Retrieved from
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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PMC. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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A Comparative Guide to N-Isobutylethylenediamine in Asymmetric Catalysis: Benchmarking Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and cost-effective chiral catalysts is a driving force in modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its therapeutic effect. Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as versatile ligands for a multitude of metal-catalyzed transformations.[1] This guide focuses on N-isobutylethylenediamine, a structurally simple and potentially economical chiral ligand, and provides a framework for benchmarking its performance against established commercial catalysts in the context of a widely recognized model reaction: the asymmetric transfer hydrogenation of acetophenone.
The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a pivotal transformation in organic synthesis.[2] Acetophenone is frequently selected as the model substrate for this reaction due to its simple structure, the commercial availability of the starting material and the chiral product, and the ease of analyzing the reaction outcome. The objective is to achieve a high yield of 1-phenylethanol with a high enantiomeric excess (ee) of one enantiomer.
The Commercial Catalyst: A Noyori-Type Ruthenium Complex
A well-established and commercially available catalyst for the ATH of ketones is the ruthenium(II) complex bearing a tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand, often referred to as a Noyori-type catalyst.[3] These catalysts are renowned for their high efficiency and enantioselectivity under mild reaction conditions.
Performance of a Commercial Ru-TsDPEN Catalyst
The performance of a typical commercial catalyst, such as [RuCl(p-cymene)((R,R)-TsDPEN)], in the asymmetric transfer hydrogenation of acetophenone is summarized below. This data serves as the benchmark for evaluating new catalytic systems.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | 98 | 99 | (R) | [3] |
A Proposed Framework for Benchmarking this compound
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures for Noyori-type asymmetric transfer hydrogenation reactions.
Materials:
-
[RuCl2(p-cymene)]2
-
(S)-N-Isobutylethylenediamine
-
Anhydrous isopropanol
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (S)-N-isobutylethylenediamine (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the resulting solution at 80°C for 1 hour. A color change is typically observed as the active catalyst forms.
-
Cool the solution to room temperature.
-
-
Asymmetric Transfer Hydrogenation:
-
To the freshly prepared catalyst solution, add acetophenone (1 mmol).
-
Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Upon completion of the reaction, quench by adding water (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and yield of 1-phenylethanol using gas chromatography (GC) or 1H NMR spectroscopy with an internal standard.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
-
Mechanistic Insights
The catalytic cycle for the asymmetric transfer hydrogenation of ketones with Noyori-type catalysts is believed to proceed through a metal-ligand bifunctional mechanism. The catalyst facilitates the transfer of a hydride from the hydrogen donor (isopropanol) to the ketone via a six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.
Conclusion
This guide provides a comprehensive framework for the objective comparison of this compound against a commercially available, high-performance catalyst in the asymmetric transfer hydrogenation of acetophenone. By following the proposed experimental protocol and comparing the resulting yield and enantiomeric excess against the established benchmark, researchers can effectively evaluate the potential of this compound as a viable ligand in asymmetric catalysis. Such benchmarking studies are crucial for the discovery and development of new, practical, and economically attractive catalytic systems for the synthesis of chiral molecules.
References
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Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Available from: [Link]
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. Available from: [Link]
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Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 1995, 117(28), 7562-7563. Available from: [Link]
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Sandoval, C. A.; Ohkuma, T.; Utsumi, N.; Tsutsumi, K.; Murata, K.; Noyori, R. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral η6-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry–An Asian Journal, 2006, 1(1-2), 102-110. Available from: [Link]
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Wills, M.; Hannedouche, J. The Development of Phosphine-Free “Tethered” Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines. The Chemical Record, 2016, 16(6), 2623-2643. Available from: [Link]
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A Senior Application Scientist's Guide to the Conformational Analysis of N-Isobutylethylenediamine Metal Chelates
Introduction
In the intricate world of coordination chemistry, the spatial arrangement of atoms defines not only the structure of a molecule but also its reactivity, stability, and potential applications. Among the vast array of chelating ligands, N-substituted diamines have garnered significant attention due to the subtle yet profound influence of the substituent on the resulting metal complex. This guide focuses on N-Isobutylethylenediamine (ibn), a chiral bidentate ligand, and provides a comparative framework for understanding the conformational intricacies of its metal chelates.
For researchers in materials science, catalysis, and drug development, a deep understanding of a complex's three-dimensional structure is paramount. The bulky isobutyl group appended to the ethylenediamine backbone of ibn introduces significant steric constraints that dictate the puckering of the five-membered chelate ring. This guide will objectively compare the conformational behavior of ibn chelates with their less-substituted counterparts, namely ethylenediamine (en) and (R)-propylenediamine (pn), providing both theoretical principles and practical, field-proven experimental methodologies.
Foundational Principles: The Puckered World of Diamine Chelate Rings
When a diamine ligand like ethylenediamine coordinates to a metal center, it forms a five-membered ring (M-N-C-C-N). To alleviate torsional strain arising from eclipsed C-C and C-N bonds, this ring is rarely planar. Instead, it adopts a puckered, or gauche, conformation.[1] This puckering is chiral, resulting in two enantiomeric conformations: delta (δ) and lambda (λ).
The introduction of a substituent on the nitrogen atom, as in this compound, creates a chiral center and introduces a significant steric director. The bulky isobutyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with other ligands on the metal center. This preference can effectively "lock" the chelate ring into either a δ or λ conformation, profoundly influencing the overall stereochemistry of the metal complex.
Caption: Fig. 1: δ and λ gauche conformations of a diamine chelate ring.
Comparative Analysis: The Steric Influence of the Isobutyl Group
The primary differentiator for ibn in comparison to en and pn is the steric bulk of the N-isobutyl group. This has significant consequences for both the stability and the conformational preferences of the resulting metal complexes.
Conformational Preference
In an octahedral complex such as [Co(diamine)3]3+, the chelate rings of unsubstituted ethylenediamine are in rapid equilibrium between the δ and λ conformations in solution.[2] For (R)-propylenediamine, the equatorial preference of the methyl group biases the equilibrium towards the λ conformation.
Thermodynamic Stability
The stability of a metal complex is quantified by its formation constant (log K). A higher value indicates a more stable complex. The chelate effect ensures that bidentate ligands like diamines form significantly more stable complexes than comparable monodentate ligands.[4]
When comparing diamines, N-alkylation can have a complex effect on stability. It increases the basicity of the nitrogen donor, which would suggest a stronger M-N bond. However, the added steric bulk can introduce strain, counteracting this electronic effect.
A computational study using the overlapping spheres (OS) method has been employed to estimate the stability constants for Cu(II) and Ni(II) complexes with various N-substituted diaminoethanes.[5] This model provides a valuable predictive tool in the absence of extensive experimental data for every conceivable ligand. Below is a table of experimentally determined stability constants for en and pn with common metal ions, which serves as a baseline for comparison.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Co(II) | en | 5.89 | 4.83 | 3.10 | 13.82 |
| pn | 5.80 | 4.67 | 2.91 | 13.38 | |
| Ni(II) | en | 7.47 | 6.26 | 4.27 | 18.00 |
| pn | 7.42 | 6.13 | 4.09 | 17.64 | |
| Cu(II) | en | 10.55 | 9.05 | - | 19.60 (β₂) |
| pn | 10.53 | 8.98 | - | 19.51 (β₂) | |
| Zn(II) | en | 5.71 | 5.04 | 3.15 | 13.90 |
| pn | 5.76 | 4.95 | 3.01 | 13.72 |
Data compiled from IUPAC critical surveys for aqueous solutions at 25 °C and varying ionic strengths.[1][6] For ibn, one would predict a slightly lower stability constant compared to en or pn for a given metal ion due to the steric hindrance of the isobutyl group, which may lead to elongation and weakening of the M-N bond.
The Experimental and Computational Toolbox for Conformational Analysis
A multi-faceted approach is essential for a thorough conformational analysis, combining solid-state structural data, solution-state dynamics, chiroptical properties, and computational modeling.
Caption: Fig. 2: Workflow for Conformational Analysis.
X-ray Crystallography
Causality: X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule. For ibn complexes, this technique would definitively reveal the puckering of the chelate ring (δ or λ), the orientation of the isobutyl group (axial or equatorial), and precise bond lengths and angles. This static picture is the gold standard for structural validation. Crystal structures of related tris(ethylenediamine)cobalt(III) complexes show Co-N bond lengths in the range of 1.956–1.986 Å.[7][8] Any significant deviation from this in an ibn complex would be indicative of steric strain.
¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for probing the structure and dynamics of molecules in solution. For diamagnetic d⁶ Co(III) complexes, the ¹H NMR spectrum is rich with conformational information. The protons on the ethylenediamine backbone become diastereotopic upon chelation, and their chemical shifts and coupling constants are highly sensitive to the ring's conformation.
In a conformationally locked system, as expected for an ibn chelate, the axial and equatorial protons will have distinct chemical shifts and coupling patterns. In contrast, a rapidly inverting system like [Co(en)3]3+ will show averaged signals. By analyzing the vicinal coupling constants (³JHH), one can use the Karplus equation to estimate the dihedral angles within the chelate ring and thus deduce its conformation.
Circular Dichroism (CD) Spectroscopy
Causality: For chiral molecules, CD spectroscopy provides information about the absolute configuration of the metal center (Δ or Λ) and can also be sensitive to the chirality of the ligand conformation (δ or λ), known as the vicinal effect. The Cotton effects observed in the d-d transition region of the metal are characteristic of the overall chirality of the complex. By comparing the CD spectrum of an ibn complex with that of known standards, such as resolved [Co(en)3]3+, one can assign the absolute configuration.
Computational Modeling: Density Functional Theory (DFT)
Causality: DFT calculations offer a powerful synergistic tool to complement experimental data. By building a computational model of the [M(ibn)n]x+ complex, one can:
-
Perform a geometry optimization to predict the lowest energy structure, including the chelate ring conformation and the orientation of the isobutyl group.
-
Calculate the relative energies of different possible conformers (e.g., δ vs. λ, or chair vs. twist-boat for six-membered rings).
-
Predict NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to validate the proposed structure.[9]
This theoretical approach allows for a systematic exploration of the conformational landscape that may not be fully accessible through experimentation alone.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems. The synthesis of the well-characterized [Co(en)3]Cl3 is described as a reliable template that can be adapted for this compound.
Protocol 1: Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Chloride
Objective: To synthesize a benchmark diamine complex to serve as a reference for spectroscopic and stability comparisons.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (en)
-
Activated charcoal
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 10.0 g of CoCl₂·6H₂O in 30 mL of deionized water in a 250 mL flask.
-
In a separate beaker, carefully add 12.5 mL of ethylenediamine to 15 mL of deionized water.
-
Slowly add the ethylenediamine solution to the cobalt chloride solution while stirring.
-
Add 1.0 g of activated charcoal to the solution.
-
Gently bubble air through the solution for 4-6 hours using a Pasteur pipette connected to an air line. This oxidizes the Co(II) to Co(III). The color of the solution will change from reddish to a deep orange-brown.
-
Heat the mixture on a steam bath for 20 minutes to complete the reaction and coagulate the charcoal.
-
Filter the hot solution using a Büchner funnel to remove the charcoal. Wash the charcoal with a small amount of hot water to recover any adsorbed product.
-
Transfer the filtrate to an evaporating dish and reduce the volume to about 25-30 mL by heating on a steam bath.
-
Slowly add 25 mL of concentrated HCl to the hot solution.
-
Cool the solution in an ice bath. Orange-yellow crystals of [Co(en)3]Cl3 will precipitate.
-
Collect the crystals by suction filtration. Wash the crystals with two 10 mL portions of ethanol, followed by one 10 mL portion of diethyl ether.
-
Dry the product in an oven at 100 °C for one hour.
Self-Validation:
-
Yield: Record the final mass and calculate the percentage yield.
-
Characterization: Confirm the identity and purity of the product using UV-Vis spectroscopy (check for characteristic d-d transitions) and ¹H NMR in D₂O.
Protocol 2: Conformational Analysis by ¹H NMR Spectroscopy
Objective: To acquire and interpret the ¹H NMR spectrum of a diamagnetic Co(III) tris-diamine complex to deduce conformational information.
Procedure:
-
Prepare a ~20 mg/mL solution of the Co(III) complex (e.g., the synthesized [Co(en)3]Cl3 or an analogous [Co(ibn)3]Cl3) in deuterium oxide (D₂O).
-
Transfer the solution to a clean NMR tube.
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Ensure proper shimming to obtain high-resolution spectra.
-
Acquire a 2D ¹H-¹H COSY spectrum to aid in assigning coupled protons.
-
Data Processing:
-
Reference the spectrum to the residual HDO peak (approx. 4.79 ppm).
-
Integrate all signals. The ratio of the amine protons (which will exchange with D₂O and may be broad or absent) to the backbone methylene/methine protons should be consistent with the structure.
-
Measure the chemical shifts (δ) and coupling constants (J-values) for all resonances.
-
Interpretation Logic:
Caption: Fig. 3: Logic of NMR spectral interpretation.
-
For [Co(en)3]3+, you will observe broad, averaged signals for the methylene protons due to rapid δ ↔ λ interconversion.
-
For a sterically hindered complex like [Co(ibn)3]3+, you would expect a much more complex, well-resolved spectrum. The four methylene protons of the ethylenediamine backbone will be diastereotopic and should appear as four distinct multiplets. The protons of the isobutyl group will also show characteristic splitting.
-
The coupling constants between the backbone protons can be used to determine the ring pucker. Large trans-diaxial couplings (~10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz) are characteristic of a locked gauche conformation.
Conclusion and Future Outlook
The conformational analysis of this compound metal chelates offers a compelling case study in steric control. The bulky isobutyl group acts as a powerful directing agent, favoring specific, locked conformations in solution to minimize steric strain. This contrasts sharply with the conformational flexibility observed in analogous ethylenediamine complexes. While extensive experimental data for ibn complexes, particularly crystal structures and stability constants, remains relatively scarce in the public domain, the principles outlined in this guide provide a robust framework for their investigation.
Future work should focus on the synthesis and crystallographic characterization of tris(ibn) complexes with various transition metals. This would provide definitive proof of the predicted conformational locking. Furthermore, systematic determination of their stability constants would allow for a quantitative assessment of the interplay between the increased basicity and the steric hindrance of the N-isobutyl group. For professionals in drug development and catalysis, harnessing this predictable, sterically-enforced stereochemistry could open new avenues for the design of highly selective and effective metal-based agents.
References
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Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: A critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522. [Link][1]
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Miličević, A., & Raos, N. (2005). Estimation of Stability Constants of Copper(II) and Nickel(II) Chelates with 1,2-Diaminoethanes by the Overlapping Spheres Method. Croatica Chemica Acta, 78(4), 525-534. [Link][5]
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Luneau, D., Laugier, J., & Rey, P. (1993). Synthesis and crystal structure of tris(ethylenediamine)cobalt(III) bis(tetrachloroaurate(III)) chloride. Journal of the Chemical Society, Dalton Transactions, (1), 69-72. [Link][7]
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On the basis of the 1 H NMR of CH 3 − Co(III)Pc in CDCl 3. (n.d.). ResearchGate. [Link][10]
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Niketić, S. R., Rasmussen, K., Woldbye, F., & Lifson, S. (1976). Conformational Analysis of Coordination Compounds. III. Tris-diamine Cobalt(III) and Chromium(III) Complexes with Six-membered Chelate Rings. Acta Chemica Scandinavica, A 30, 485-496. [Link][9]
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Saito, Y. (1969). Structures and absolute configurations of cobalt(III) complexes. Pure and Applied Chemistry, 17(1-2), 21-36. [Link][2]
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Thermodynamics and Kinetic Aspects of Metal Complexes. (n.d.). Government Shivalik College Naya Nangal. [Link][11]
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Al-Alawi, A. M. S., & Al-Saidi, S. A. S. (2018). Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. Advances in Chemical Engineering and Science, 8, 171-182. [Link][12]
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Chemistry LibreTexts. (2024, July 29). Thermodynamic Stability of Metal Complexes. [Link]
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Agrawal, B. R., et al. (2009). Stability constants of Cu (II) Ni (II) and Mn (II) metal complexes with cetrizine and benzoic acid. International Journal of Chemical Sciences, 7(3), 2169-2174. [Link]
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Ishida, H., et al. (2018). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 23(8), 2029. [Link][13]
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Gahan, L. R., & Harrowfield, J. M. (2016). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. Chemical Society Reviews, 45(21), 5787-5804. [Link][14]
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Stability constants for copper complexes. (n.d.). [Link][15]
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Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Semantic Scholar. [Link][6]
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Organic transformations that can be catalyzed by cobalt(III) complexes... (n.d.). ResearchGate. [Link][16]
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Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). Molecules, 25(22), 5436. [Link][17]
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Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. (n.d.). Material Science Research India. [Link][18]
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Stability constants of Cu(II) complexes[10]. (n.d.). ResearchGate. [Link][19]
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Popović, Z., et al. (2022). Structural Determination of the Hexacoordinated [Zn(L)2]2+ Complex Isomer Type Using Solution-State NMR, DFT Calculations and X-ray Crystallography. Molecules, 27(24), 8993. [Link][9]
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Zhang, Z., Wang, F., & Liao, S. (2012). Tris(ethylenediamine-κN,N′)cobalt(III) aquatris(oxalato-κO,O)indate(III). Acta Crystallographica Section E: Structure Reports Online, 68(1), m63-m64. [Link][8]
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A Researcher's Guide to Density Functional Theory (DFT) Studies on N-Isobutylethylenediamine and its Metal Complexes
For researchers, scientists, and professionals in drug development, the intricate dance between a ligand and a metal ion is of paramount importance. N-Isobutylethylenediamine, a structurally versatile diamine, presents a compelling scaffold for the design of novel metal complexes with potential applications in catalysis and medicinal chemistry. This guide provides an in-depth exploration of how Density Functional Theory (DFT) can be leveraged to predict and understand the properties of this compound and its metal complexes, offering a powerful synergy with experimental investigations.
While direct and extensive literature on the DFT of this compound metal complexes is nascent, this guide establishes a robust framework based on well-studied, structurally similar N-alkylethylenediamine systems. By drawing informed parallels, we can confidently navigate the theoretical landscape and generate reliable computational data.
This compound: A Ligand of Interest
This compound [(CH₃)₂CHCH₂NHCH₂CH₂NH₂] is an N-alkyl substituted derivative of ethylenediamine. The presence of the isobutyl group introduces steric bulk and alters the electronic properties of the coordinating nitrogen atoms compared to the parent ethylenediamine. This modification can significantly influence the geometry, stability, and reactivity of its metal complexes.
Synthesis of this compound:
The synthesis of N-substituted ethylenediamine derivatives can be achieved through several established routes. A common approach involves the nucleophilic substitution reaction of an amine with a suitable haloalkane or a protected aminoethyl halide. For instance, this compound can be synthesized by reacting isobutylamine with 2-chloroethylamine or a protected equivalent, followed by deprotection if necessary.[1] Another viable method is the reductive amination of a suitable aldehyde with ethylenediamine.
The Power of DFT in Coordination Chemistry
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a remarkable balance between accuracy and computational cost.[2][3] For transition metal complexes, DFT allows us to probe various properties that are often challenging to measure experimentally.
Key Insights from DFT Studies:
-
Geometric Structures: Predict bond lengths, bond angles, and overall coordination geometry with high accuracy.
-
Electronic Properties: Analyze the nature of metal-ligand bonding, molecular orbital energies (HOMO-LUMO), and charge distribution.
-
Spectroscopic Properties: Simulate and interpret vibrational (IR) and electronic (UV-Vis) spectra.
-
Thermodynamic Parameters: Calculate reaction energies, binding energies, and relative stabilities of different isomers.
The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results in DFT calculations of transition metal complexes. Functionals like B3LYP are widely used and have shown good performance for a variety of systems.[2][4] For metal atoms, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often employed to reduce computational expense while maintaining accuracy.[2][4]
Experimental vs. Theoretical: A Comparative Workflow
A robust computational study is always validated against experimental data. The following workflow illustrates the synergy between experimental synthesis and characterization and theoretical DFT calculations.
Caption: A workflow diagram illustrating the synergy between experimental and DFT studies.
Comparative Analysis: Insights from Analogous Systems
In the absence of direct experimental data for this compound complexes, we can draw valuable comparisons from structurally similar systems.
Structural Parameters
The crystal structure of a Cu(II) complex with the related N,N-diethyl-1,2-ethanediamine ligand reveals a distorted square-pyramidal geometry around the copper center.[5] The two nitrogen atoms of the diamine ligand and two nitrogen atoms from bridging dicyanamide groups form the basal plane, with another dicyanamide nitrogen in the apical position.[5]
For a hypothetical [Cu(this compound)₂]²⁺ complex, DFT calculations would likely predict a distorted square planar or pseudo-octahedral geometry, depending on the presence of coordinating counter-ions or solvent molecules. The isobutyl groups would be expected to orient themselves to minimize steric hindrance.
Table 1: Comparison of Experimental and Expected DFT Structural Parameters for a Cu(II) Diamine Complex
| Parameter | Experimental (N,N-diethyl-1,2-ethanediamine)[5] | Expected DFT (this compound) |
| Cu-N (diamine) bond length | ~2.0 - 2.1 Å | ~2.0 - 2.2 Å |
| N-Cu-N bite angle | ~85° | ~84° - 87° |
| Coordination Geometry | Distorted Square Pyramidal | Distorted Square Planar/Octahedral |
Spectroscopic Data
Infrared (IR) Spectroscopy: The N-H stretching vibrations in the free this compound ligand are expected to appear in the range of 3300-3400 cm⁻¹. Upon coordination to a metal center, these bands are expected to shift to lower frequencies, indicating the involvement of the nitrogen atoms in bonding.
UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are dictated by d-d transitions and charge transfer bands. For a d⁹ Cu(II) complex, a broad d-d transition is typically observed in the visible region. DFT calculations can help in assigning these electronic transitions.
Step-by-Step Protocol for DFT Calculations
This section provides a generalized protocol for performing DFT calculations on an this compound metal complex, for instance, [Ni(this compound)₂(H₂O)₂]²⁺.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Step 1: Building the Initial Structure
-
Use a molecular modeling program (e.g., Avogadro, GaussView) to build the 3D structure of the complex.
-
Ensure a reasonable initial geometry, for example, an octahedral arrangement around the Ni(II) center.
Step 2: Geometry Optimization and Frequency Calculation
-
Perform a geometry optimization to find the minimum energy structure.
-
Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Example Input (Gaussian):
Step 3: Calculation of Electronic Properties
-
Analyze the output of the optimization to obtain information on molecular orbitals (HOMO, LUMO), Mulliken charges, and bond orders.
Step 4: Simulation of Spectra
-
The output of the frequency calculation will provide the theoretical vibrational spectrum (IR).
-
For the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.
Conclusion: The Predictive Power of a Combined Approach
While experimental data remains the ultimate ground truth, DFT studies provide an invaluable predictive and interpretative tool for understanding the nuanced world of coordination chemistry. For this compound and its metal complexes, a combined experimental and theoretical approach, as outlined in this guide, will be instrumental in elucidating their structural, electronic, and spectroscopic properties. This synergistic strategy will undoubtedly accelerate the discovery and development of novel metal-based compounds for a wide range of applications.
References
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A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives. PMC - PubMed Central. Available at: [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC - PubMed Central. Available at: [Link]
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Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu( N, N-diethyl-1,2-ethanediamine)(?? 1,5-dca)(dca)]} n complex. ResearchGate. Available at: [Link]
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Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O. Digital Commons @ Michigan Tech. Available at: [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Hefei University of Technology. Available at: [Link]
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Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. PMC - NIH. Available at: [Link]
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Antioxidant, Antimicrobial and Antitumor Studies of Transition Metal Complexes Derived from N‐(2‐Aminoethyl)‐1,3‐Propanediamine with DFT Calculations and Molecular Docking Investigation. ResearchGate. Available at: [Link]
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Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[6]aneN4. MDPI. Available at: [Link]
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Performance of new metal complexes for anionic and cationic dyes photodegradation: construction, spectroscopic studies, optical properties, and DFT calculations. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and It. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Available at: [Link]
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An X-Ray Diffraction Study on the Structures of Bis- and Tris(ethylenediamine)zinc(II) Complexes in Solution. SciSpace. Available at: [Link]
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Syntheses and characterization of the N,N '-bis(ferrocenylmethylene)-ethylenediamine Schiff base and its transition metal complexes. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. ResearchGate. Available at: [Link]
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Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Isobutylethylenediamine
As laboratory professionals engaged in cutting-edge research and development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Isobutylethylenediamine, ensuring the protection of personnel, facilities, and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a synthesis of technical knowledge and practical laboratory experience.
Hazard Profile and Immediate Safety Precautions
This compound is a corrosive and flammable amine that demands careful handling. Understanding its intrinsic hazards is the first step in managing its waste stream effectively. The primary dangers associated with this compound are its potential to cause severe skin burns, serious eye damage, and its flammability.[1] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Core Principle: The causality behind stringent handling protocols is the chemical's reactivity. As an amine, it is basic and can react exothermically with acids.[2] Its volatility and flammability necessitate strict control of ignition sources.[3][4]
Table 1: Key Safety and Hazard Information for this compound
| Parameter | Description | Source |
| Primary Hazards | Flammable Liquid, Corrosive (causes severe skin burns and eye damage), Acutely Toxic (if swallowed). | |
| EPA Waste Codes | Likely D001 (Ignitability) if flash point < 140°F/60°C. Likely D002 (Corrosivity) due to its amine nature (pH > 12.5). | [5][6] |
| Incompatibilities | Strong oxidizing agents, Strong acids.[2][7] Mixing with these can cause violent reactions. | [1] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, flame-retardant lab coat. All handling of open containers should occur in a certified chemical fume hood. | [3][8] |
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for classifying their waste.[9] this compound must be managed as a hazardous waste. It is not typically a specifically "listed" waste (F, K, P, or U lists).[10][11][12] Therefore, its classification is based on its characteristics:
-
Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F).[5] Many similar short-chain amines are flammable, making this a probable classification.[4]
-
Corrosivity (D002): This applies to aqueous wastes with a pH greater than or equal to 12.5.[6] As an amine, this compound is alkaline and will meet this characteristic.
Self-Validating System: By treating all this compound waste as both ignitable and corrosive, you adopt a conservative approach that ensures compliance even if the exact flashpoint of a specific waste mixture is unknown. This eliminates ambiguity and prioritizes safety.
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for managing this compound waste from the point of generation to its final removal by certified professionals.
Step 1: Waste Collection
All materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or excess reagent.
-
Solutions containing the chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats).
-
Contaminated glassware should be triple-rinsed, with all rinsate collected as hazardous waste.[13]
Step 2: Containerization
Proper containerization is critical to prevent leaks, spills, and hazardous reactions.
-
Select an Appropriate Container: Use a designated, chemically resistant container. High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid metal containers, as corrosive amines can react with them.
-
Leave Headspace: For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.[8][14]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "HAZARDOUS WASTE" .[2]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Flammable," "Corrosive").
-
The accumulation start date (the date the first drop of waste was added).
Step 4: Segregation and Storage
Improper storage is a common cause of laboratory incidents.
-
Segregate Incompatibles: Store this compound waste away from acids and strong oxidizing agents to prevent violent reactions.[2][8][13] A physical barrier or separate secondary containment bin is recommended.
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15] This could be a marked section of a lab bench or a cabinet.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[13]
-
Ventilation and Ignition Control: Store in a well-ventilated area, such as a dedicated, approved flammable storage cabinet.[1][13] Keep away from all sources of ignition, including heat, sparks, and open flames.[7]
Step 5: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of this chemical themselves via drain disposal or evaporation.[1][14]
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (per your institution's policy, typically less than one year), contact your institution's Environmental Health & Safety (EHS) department or equivalent office.[14][15]
-
Professional Disposal: EHS will arrange for pickup by a licensed hazardous waste disposal company.[1][8] The standard and preferred method for this type of organic waste is high-temperature incineration at a permitted facility.[16]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.
Small Spill Response (<100 mL):
-
Alert personnel in the immediate area and control access.
-
Ensure the area is well-ventilated; if in a fume hood, do not turn it off.
-
Wearing appropriate PPE, contain the spill with a non-reactive absorbent material like vermiculite, sand, or a universal chemical spill pad.[2] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[2][4]
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[2]
Large Spill Response (>100 mL):
-
Evacuate the immediate area.[2]
-
Alert your institution's emergency response team or EHS immediately.
-
Isolate the area and prevent entry.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
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Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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SlidePlayer. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
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Triumvirate Environmental. (2021). Storing and Disposing of Flammable Liquids. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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High Speed Training. (2018). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Navigating the Handling of N-Isobutylethylenediamine: A Guide to Essential Personal Protective Equipment
Understanding the Hazard: The Rationale Behind PPE Selection
The primary hazards associated with aliphatic amines like N-Isobutylethylenediamine are their corrosive nature and potential for flammability. Contact with skin and eyes can lead to severe burns and damage.[1] Inhalation of vapors may cause respiratory irritation.[1][2] Therefore, the selection of appropriate PPE is not merely a procedural step but a critical barrier against these significant risks. The causality is direct: the chemical's ability to react with and degrade biological tissues necessitates the use of materials that can resist its corrosive action.
Core PPE Recommendations: A Multi-Layered Defense
A comprehensive PPE strategy for handling this compound involves protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage that can be inflicted by corrosive amines, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the liquid. They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: For operations with a higher risk of splashing, such as transferring large volumes or working with heated material, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: Preventing Dermal Contact
The skin is highly susceptible to the corrosive effects of this compound.
-
Chemical-Resistant Gloves: Gloves made of nitrile or neoprene are generally recommended for handling corrosive amines. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates. Double gloving is a prudent practice to enhance protection, especially during prolonged handling.
Body Protection: Shielding Against Spills and Splashes
Protecting the body from accidental contact is essential.
-
Laboratory Coat: A standard lab coat provides a basic layer of protection.
-
Chemical-Resistant Apron or Suit: For larger scale work or situations with a significant splash potential, a chemical-resistant apron or a full suit made from materials like rubber or PVC is necessary to prevent skin exposure.[3]
Respiratory Protection: Safeguarding Against Inhalation Hazards
In situations where ventilation is inadequate or there is a risk of aerosolization, respiratory protection is vital.
-
Fume Hood: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Respirator: If work must be performed outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye and face protection.
PPE Selection Summary
| Body Part | Primary Protection | Enhanced Protection (High-Risk Scenarios) |
| Eyes | Chemical Splash Goggles | Face Shield worn over Goggles |
| Hands | Nitrile or Neoprene Gloves (Single Pair) | Double Gloving |
| Body | Laboratory Coat | Chemical-Resistant Apron or Suit |
| Respiratory | Work in a Fume Hood | NIOSH-Approved Respirator with Organic Vapor Cartridge |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow this step-by-step guidance for donning, doffing, and disposal.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove the outer pair of gloves first (if double-gloved). Then, remove the inner pair by peeling them off from the cuff downwards, turning them inside out.
-
Gown/Apron: Untie and remove the gown or apron, folding the contaminated side inward.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove the respirator from behind the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Waste Management
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Place all used PPE in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not mix with general waste.
Operational Plans: Safe Handling and Storage
Beyond PPE, safe operational practices are crucial.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
-
Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a safer laboratory environment for yourself and your colleagues.
References
-
Carl ROTH. (2025). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
